Tristearin
Beschreibung
Eigenschaften
IUPAC Name |
2,3-di(octadecanoyloxy)propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047503 | |
| Record name | Glyceryl tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tristearin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TG(18:0/18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |
| Record name | TRISTEARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8559 at 90 °C/4 °C | |
| Record name | TRISTEARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.4X10-17 mm Hg at 25 °C /Estimated/ | |
| Record name | TRISTEARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Colorless crystals or powder | |
CAS No. |
555-43-1, 68334-00-9 | |
| Record name | Tristearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tristearin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyceryl tristearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol tristearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cottonseed oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL TRISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRISTEARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |
| Record name | TRISTEARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Tristearin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tristearin, a simple triglyceride derived from three units of stearic acid and a glycerol backbone, is a key component of many natural fats and oils. Its well-defined chemical structure and physical properties make it a valuable compound in various scientific and industrial applications, including as an excipient in pharmaceutical formulations, a standard in lipid analysis, and a component in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, presented in a format tailored for researchers and professionals in the scientific community.
Chemical Structure and Identification
This compound, systematically named propane-1,2,3-triyl tristearate, is a saturated triglyceride. The molecule consists of a central glycerol molecule esterified with three molecules of stearic acid, an 18-carbon saturated fatty acid.[1][2]
Molecular Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2,3-di(octadecanoyloxy)propyl octadecanoate[3] |
| Synonyms | Glyceryl tristearate, Stearin, Trioctadecanoin[2][3] |
| CAS Number | 555-43-1[1] |
| Molecular Formula | C₅₇H₁₁₀O₆[1][3] |
| Molecular Weight | 891.48 g/mol [4] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[3] |
| InChIKey | DCXXMTOCNZCJGO-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a white, odorless, and tasteless powder at room temperature.[2][3] It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point.[2]
Table 2: Physicochemical Data of this compound
| Property | Value | Conditions |
| Melting Point | 55 °C (α-form), 65 °C (β'-form), 72.5 °C (β-form)[2] | |
| Boiling Point | 235 - 240 °C[5] | 18 mmHg |
| Density | 0.8559 g/cm³[3] | at 90 °C |
| Refractive Index | 1.4385[3] | at 80 °C |
| Solubility | Insoluble in water.[3] Soluble in acetone, benzene, chloroform, and hot ethanol.[3][6] |
Experimental Protocols
This section details standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid sample of this compound.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid like silicone oil.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is vortexed or agitated for a set period. Visual inspection determines if the solid has dissolved completely, partially, or not at all.
-
Quantitative Assessment (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the remaining this compound is determined. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and enhance the signal-to-noise ratio. Due to the long relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration in quantitative ¹³C NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.
-
Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).
Chemical Reactivity: Hydrolysis
This compound, as an ester, can undergo hydrolysis to yield glycerol and three molecules of stearic acid. This reaction can be catalyzed by acid, base, or enzymes (lipases). Base-catalyzed hydrolysis is commonly known as saponification and is the fundamental reaction for soap making.
Hydrolysis of this compound:
Caption: Hydrolysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of this compound, a fundamental triglyceride. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for its analysis and characterization in a laboratory setting. The visualizations of its structure and hydrolysis reaction offer a clear representation of its chemical nature. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with this important lipid molecule.
References
An In-depth Technical Guide to Tristearin (CAS Number: 555-43-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tristearin (CAS 555-43-1), a triglyceride of significant interest in pharmaceutical sciences and material engineering. This document details its physicochemical properties, spectroscopic data, and toxicological profile. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, with a particular focus on its application in drug delivery systems.
Physicochemical and Spectroscopic Data
This compound, also known as glyceryl tristearate, is the triglyceride formed from one molecule of glycerol and three molecules of stearic acid.[1] It is a white, odorless powder commonly found in animal and vegetable fats.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application.
| Property | Value | References |
| Molecular Formula | C₅₇H₁₁₀O₆ | [2] |
| Molecular Weight | 891.48 g/mol | [2] |
| Appearance | White powder or colorless crystals | [2] |
| Odor | Odorless | [2] |
| Melting Point | 55 °C (α-form), 64.5 °C (β'-form), 73 °C (β-form) | [2] |
| Boiling Point | 260 °C | [3] |
| Density | 0.8559 g/cm³ at 90 °C | [2] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, and hot ethanol. | [2] |
| Vapor Pressure | 5.4 x 10⁻¹⁷ mm Hg at 25 °C (Estimated) | [2] |
| LogP | 24 (Estimated) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment | References |
| 5.27 | m | CH₂-CH-CH₂ (glycerol backbone) | [2] |
| 4.29, 4.15 | dd | CH₂-O-C=O (glycerol backbone) | [2] |
| 2.32 | t | α-CH₂ (next to C=O) | [2] |
| 1.62 | quint | β-CH₂ | [2] |
| 1.25 | s (br) | -(CH₂)₁₄- | [2] |
| 0.88 | t | CH₃ | [2] |
Table 1.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (ppm) | Assignment | References |
| 173.3, 172.9 | C=O (ester) | [2] |
| 68.9 | CH₂-CH-CH₂ (glycerol backbone) | [2] |
| 62.1 | CH₂-O-C=O (glycerol backbone) | [2] |
| 34.2, 34.0 | α-CH₂ | [2] |
| 31.9 | -(CH₂)n- | [2] |
| 29.7 - 29.1 | -(CH₂)n- | [2] |
| 24.9 | -(CH₂)n- | [2] |
| 22.7 | -(CH₂)n- | [2] |
| 14.1 | CH₃ | [2] |
Table 1.2.3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | References |
| 2917, 2849 | C-H stretching (alkane) | [4] |
| 1745 | C=O stretching (ester) | [4][5] |
| 1465 | C-H bending (alkane) | [4] |
| 1160 | C-O stretching (ester) | [5] |
Table 1.2.4: Mass Spectrometry Data (EI-MS)
| m/z | Interpretation | References |
| 890 | [M]⁺ (Molecular Ion) | [2] |
| 607 | [M - C₁₇H₃₅COO]⁺ | [2] |
| 341 | [C₁₇H₃₅COOCH₂CH(OCOC₁₇H₃₅)]⁺ | [2] |
| 267 | [C₁₇H₃₅CO]⁺ | [2] |
Toxicology and Safety Assessment
This compound is generally considered safe for use in cosmetics and as a food additive.[6] The following table summarizes key toxicological data.
| Endpoint | Result | Species | References |
| Acute Oral Toxicity (LD₅₀) | > 20,000 mg/kg | Rat | [2] |
| Skin Irritation | Not a significant irritant | Rabbit | [6] |
| Skin Sensitization | Negative in repeated-insult patch tests | Human | [6][7] |
| Eye Irritation | Transient, mild to moderate irritation at 0.32% in a commercial product | Human | [6] |
| Genotoxicity (Ames Test) | Not mutagenic with or without metabolic activation | S. typhimurium | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, analysis, and application of this compound in drug delivery.
Synthesis of this compound via Esterification
This protocol describes the laboratory-scale synthesis of this compound from glycerol and stearic acid.
Materials:
-
Glycerol (1.0 eq)
-
Stearic Acid (3.3 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq) as catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, stearic acid, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Recrystallization
This protocol details the purification of crude this compound.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot hexane.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the melting point of the purified this compound to assess its purity.
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the solvent emulsification-evaporation method, a common technique for encapsulating lipophilic drugs.
Materials:
-
This compound
-
Drug to be encapsulated
-
Lecithin (as a co-surfactant)
-
Poloxamer 188 (as a surfactant)
-
Dichloromethane (organic solvent)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the lipophilic drug in dichloromethane.
-
In a separate beaker, dissolve lecithin and Poloxamer 188 in deionized water to form the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of this compound (e.g., 75 °C).
-
Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Continue stirring the emulsion at a lower speed on a magnetic stirrer and allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.
-
As the organic solvent is removed, the this compound precipitates, forming solid lipid nanoparticles.
-
Cool the SLN dispersion to room temperature.
In Vitro Drug Release Study using Dialysis Bag Method
This protocol outlines a common method for assessing the release of a drug from SLNs.
Equipment:
-
Dialysis bags (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)
-
Beakers
-
Magnetic stirrer
-
Thermostatically controlled water bath
-
UV-Vis spectrophotometer or HPLC system for drug quantification
Procedure:
-
Hydrate the dialysis bag according to the manufacturer's instructions.
-
Place a known volume of the drug-loaded SLN dispersion into the dialysis bag and seal it.
-
Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Analysis of this compound by HPLC-ELSD
This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).
Instrumentation and Conditions:
-
HPLC System: With a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Gradient: A suitable gradient to elute the triglyceride (e.g., start with a high percentage of A, and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
ELSD Nebulizer Temperature: 40 °C
-
ELSD Evaporator Temperature: 60 °C
-
Gas Flow Rate: 1.5 L/min (Nitrogen)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., chloroform/methanol mixture) at known concentrations.
-
Sample Preparation: Dissolve a known weight of the sample containing this compound in the same solvent as the standards.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
Signaling Pathways and Metabolic Fate
This compound, as a triglyceride, is primarily involved in lipid metabolism. Upon ingestion, it is hydrolyzed in the gastrointestinal tract by lipases into glycerol and stearic acid. These components are then absorbed by enterocytes and re-esterified to form triglycerides, which are packaged into chylomicrons for transport in the lymph and blood.
The metabolic fate of the absorbed fatty acids and glycerol is tightly regulated by hormonal signals, primarily insulin and glucagon. These hormones influence key enzymes involved in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).[8] The intermediates of these pathways, such as diacylglycerol (DAG) and phosphatidic acid (PA), can also act as signaling molecules, influencing pathways like the protein kinase C (PKC) and mammalian target of rapamycin (mTOR) pathways.[9]
Caption: Overview of this compound Metabolism and Signaling.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and logical relationships discussed in this guide.
Caption: Workflow for the Synthesis and Purification of this compound.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for In Vitro Drug Release Testing.
References
- 1. This compound, Technical grade, ∽65%, MP Biomedicals™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, this compound, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
Glyceryl Tristearate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of glyceryl tristearate, with a primary focus on its molecular weight and chemical formula. This document serves as a critical resource, offering detailed experimental protocols and structured data to support research and development activities in pharmaceuticals and material science.
Core Physicochemical Data
Glyceryl tristearate, also known as tristearin, is a triglyceride formed from the esterification of glycerol with three units of stearic acid.[1] It is a common constituent of animal and vegetable fats and sees wide application in the food, cosmetic, and pharmaceutical industries as a formulation aid, lubricant, and release agent.[2]
The fundamental properties of glyceryl tristearate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₁₀O₆ | [1][3][4][5][6][7] |
| Molecular Weight | 891.48 g/mol | [1][3][4][5][6][7] |
| CAS Number | 555-43-1 | [1][3][4][6][7] |
| Appearance | White, microfine crystalline powder | [2][3][7] |
| Melting Point | 72-75 °C (β-form) | [3][7] |
| Boiling Point | 260 °C | [3][7] |
Logical Pathway: From Synthesis to Molecular Identity
The following diagram illustrates the logical relationship between the synthesis of glyceryl tristearate from its precursors and the resulting molecular formula and weight.
References
An In-depth Technical Guide to the Solubility of Tristearin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tristearin in various organic solvents. This compound, a triglyceride derived from three units of stearic acid, is a key component in many pharmaceutical and industrial formulations. Understanding its solubility is critical for optimizing manufacturing processes, ensuring product stability, and controlling drug delivery profiles. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the influence of this compound's polymorphic forms on its solubility characteristics.
Quantitative Solubility of this compound
The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, this compound exhibits higher solubility in non-polar and chlorinated hydrocarbon solvents and is sparingly soluble in polar solvents like ethanol at room temperature.[1][2] The presence of different crystalline forms (polymorphs) of this compound also affects its solubility, with each form displaying a distinct solubility curve.[2]
Below are tables summarizing the available quantitative solubility data for this compound in various organic solvents. It is important to note that much of the detailed historical data is presented in graphical form in the cited literature; the tables below represent an extraction and compilation of this information.
Table 1: Solubility of this compound in Non-Polar and Halogenated Solvents
| Solvent | Temperature (°C) | Solubility (wt %) | Reference |
| Hexane | 20 | ~2 | [2] |
| 40 | ~15 | [2] | |
| 60 | ~60 | [2] | |
| Benzene | 20 | ~5 | [1][2] |
| 40 | ~30 | [1][2] | |
| 60 | ~80 | [1][2] | |
| Carbon Tetrachloride | 20 | ~8 | [2] |
| 40 | ~40 | [2] | |
| 60 | ~85 | [2] | |
| Chloroform | Room Temperature | Soluble (100 mg/mL) | [3] |
| Carbon Disulfide | Not Specified | Soluble | [1] |
Table 2: Solubility of this compound in Polar Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Acetone | Not Specified | Very Soluble | [4] |
| Ethyl Acetate | 20 | ~1 | [2] |
| 40 | ~8 | [2] | |
| 60 | ~45 | [2] | |
| Ethanol (cold) | Room Temperature | Almost Insoluble/Insoluble | [3][4] |
| Ethanol (hot) | Near Boiling Point | Soluble | [1][3] |
The Influence of Polymorphism on Solubility
This compound can exist in at least three different crystalline forms, known as polymorphs: α (alpha), β' (beta prime), and β (beta).[3][5][6] These polymorphs have different melting points, molecular packing, and, consequently, different solubilities.[1][7] The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point.[5][6]
-
α-form: Melting point of approximately 54-55°C.[3][5] It is the most soluble form.
-
β-form: Melting point of approximately 72.7-73°C.[3][5] It is the least soluble form.
The solubility curves for this compound in a given solvent will differ for each polymorphic form, with the α-form exhibiting the highest solubility at a given temperature.[2] During solubility experiments, it is crucial to identify and control the polymorphic form of the this compound being studied, as transformations between forms can occur, leading to changes in solubility over time.[7]
Caption: Polymorphic forms of this compound and their relative stability and solubility.
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires robust experimental methods. The following are detailed protocols for commonly used techniques.
Isothermal Equilibrium (Shake-Flask) Method
This method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.
Apparatus and Materials:
-
Thermostatically controlled water bath or incubator shaker
-
Glass flasks or vials with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
This compound (of known polymorphic form)
-
Solvent of interest
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of flasks or vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume or weight of the solvent to each flask.
-
Equilibration: Place the sealed flasks in the thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.
-
Analysis: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.
-
Data Reporting: Express the solubility as g/100g of solvent, wt%, or other appropriate units.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11][12]
Principle: A known mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Thermostatically controlled water bath
-
Erlenmeyer flasks
-
Analytical balance
-
Drying oven
-
Pre-weighed evaporating dishes or beakers
-
Filtration apparatus
-
This compound
-
Solvent of interest
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (steps 1-3).
-
Sampling: After allowing the excess solid to settle, carefully decant or filter a portion of the clear supernatant into a pre-weighed evaporating dish.
-
Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.
-
Drying to Constant Weight: Dry the residue to a constant weight by repeated cycles of heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
-
Calculation:
-
Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = Mass of saturated solution - Mass of dissolved this compound
-
Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
-
Caption: Workflow for determining the solubility of this compound using common experimental methods.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in various industries, particularly in pharmaceuticals for the development of lipid-based drug delivery systems. This guide has provided a summary of the available quantitative solubility data, highlighting the strong dependence on solvent polarity and temperature. Furthermore, the significant impact of this compound's polymorphism on its solubility has been discussed. The detailed experimental protocols for the isothermal equilibrium and gravimetric methods offer a practical guide for researchers to accurately determine this compound solubility in their specific formulations. A thorough understanding and control of these factors are essential for the successful formulation and manufacturing of this compound-based products.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. mt.com [mt.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scienceasia.org [scienceasia.org]
An In-depth Technical Guide to the Polymorphism of Tristearin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polymorphic behavior of tristearin (glyceryl tristearate), a saturated triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding and controlling the crystalline forms of this compound is critical for product stability, bioavailability, and performance. This document details the different polymorphic forms, their thermodynamic properties, transitional pathways, and the experimental methodologies used for their characterization.
Introduction to Polymorphism in this compound
This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, thermodynamic stabilities, and physicochemical properties.[1][2][3] The primary polymorphic forms of this compound are designated as α, β', and β, in order of increasing stability.[2][4] These forms differ in their subcell structures: the α-form has a hexagonal packing, the β'-form is orthorhombic, and the β-form is the most stable, with a triclinic subcell structure.[5][6] The transition between these forms is a critical factor in the manufacturing and storage of this compound-based products.[1][2] Recently, a new, even more stable triclinic polymorph, designated β1, has been identified.[5][7]
The Polymorphic Forms of this compound
The different crystalline forms of this compound are characterized by distinct thermal properties and crystallographic parameters. The metastable α-form is typically obtained by rapid cooling from the melt, while the more stable β' and β forms are achieved through slower cooling rates or during storage as the α-form transforms.[1][2][8]
Quantitative Data of this compound Polymorphs
The following table summarizes the key quantitative data for the known polymorphic forms of this compound, including a newly identified stable form (β1).
| Polymorph | Crystal System | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α (alpha) | Hexagonal | 54 - 59.7[1][6][9] | ~145 (kJ/mol)[6] |
| β' (beta prime) | Orthorhombic | 63.5 - 65[6][9] | ~143 (kJ/mol)[6] |
| β (beta) | Triclinic | 72 - 73.5[4][9][10] | ~203 (kJ/mol)[6] |
| β2 (beta-2) | Triclinic | ~73.8[11] | - |
| β1 (beta-1) | Triclinic | 75.7 ± 0.5[5][7] | 243.9 ± 10.5[5][7] |
Polymorphic Transitions and Influencing Factors
The transformation of this compound from a less stable to a more stable form is a monotropic process, meaning the transformations are irreversible.[1][2] The rate of these transitions is influenced by several factors including temperature, time, and the presence of impurities or other lipids.[1][5] For instance, the addition of certain liquid lipids can promote the transition from the α-form to the stable β-form.[1][12]
Visualization of Polymorphic Transitions
The following diagram illustrates the typical transition pathways between the different polymorphic forms of this compound.
Experimental Protocols for Polymorph Characterization
The characterization of this compound polymorphs relies on several analytical techniques, with Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) being the most prominent.[13]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the melting points and enthalpies of fusion of the different polymorphs.[14][15][16]
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[4]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Thermal Program:
-
To observe the melting of the initial form, the sample is heated from ambient temperature (e.g., 20-25°C) to a temperature above the highest melting point (e.g., 90°C) at a controlled heating rate (e.g., 5 or 10°C/min).[1][4]
-
To study the formation of different polymorphs, a melt-crystallization protocol can be employed. The sample is first melted, then cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 4°C) to induce crystallization of the α-form.[11] Subsequent heating will reveal the melting of the α-form and its potential recrystallization into more stable forms before their final melting.[1][11]
-
-
Data Analysis: The resulting thermogram is analyzed to determine the peak temperatures of melting (melting points) and the integrated area of the peaks (enthalpy of fusion).[4]
The following diagram illustrates a typical DSC workflow for analyzing this compound polymorphism.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.
Typical Experimental Protocol:
-
Sample Preparation: A thin layer of the powdered this compound sample is mounted on a sample holder.
-
Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Co Kα).
-
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. A typical scan range is from 1.55° to 35.00° (2θ).[17]
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (d-spacing) and relative intensities of the diffraction peaks.[1] The short-spacing values in the wide-angle region (15–30° of 2θ) are characteristic of the specific polymorph.[1]
-
α-form: Characterized by a single strong reflection around 4.13-4.15 Å.[1][18]
-
β'-form: Shows two main peaks at approximately 3.8 Å and 4.2 Å.[18]
-
β-form: Exhibits a strong peak at around 4.6 Å, along with several other peaks.[18] The β2 form, for example, displays strong reflections at 4.61 Å, 3.86 Å, and 3.70 Å.[5] The new β1 form shows reflections at 4.57 Å, 3.84 Å, and a very strong one at 3.68 Å.[5]
-
Conclusion
The polymorphism of this compound is a complex phenomenon with significant implications for its application in various industries. A thorough understanding of the different crystalline forms, their thermodynamic properties, and the kinetics of their transformations is essential for controlling the quality and performance of this compound-based products. The combined use of analytical techniques such as DSC and PXRD provides the necessary tools for the comprehensive characterization of this compound's polymorphic behavior. The recent discovery of the β1 polymorph highlights that this is still an active area of research with the potential for further discoveries.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound – Wikipedia [de.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 9. Stearin - Wikipedia [en.wikipedia.org]
- 10. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 13. Characterization and Thermal Stability of Polymorphic Forms of Synthesized this compound [agris.fao.org]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
- 18. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
Melting point and thermal behavior of Tristearin
An In-Depth Technical Guide to the Melting Point and Thermal Behavior of Tristearin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a triglyceride of stearic acid, is a fundamental component in numerous pharmaceutical and food applications. Its solid-state properties, particularly its complex thermal behavior and polymorphism, are of critical importance for product development, stability, and performance. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, with a focus on its polymorphic forms. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are presented, along with a consolidated summary of quantitative thermal data.
Introduction to this compound Polymorphism
This compound, or glyceryl tristearate, is a saturated triglyceride that exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing, which in turn affects its physical properties.[1] The three primary polymorphic forms of this compound are designated as α, β', and β.[2] These forms are monotropic, with the α-form being the least stable and the β-form being the most stable. The transformation between these forms is a critical factor in the manufacturing and stability of this compound-based products. Recently, a new, even more stable triclinic polymorph, denoted as β1, has been reported.
The polymorphic form of this compound influences key characteristics such as melting point, solubility, and mechanical properties.[3] Therefore, a thorough understanding and control of this compound's polymorphism are essential in fields like drug delivery, where it is used as a matrix for solid lipid nanoparticles, and in the food industry for controlling texture and mouthfeel.
Quantitative Thermal Data
The melting point and enthalpy of fusion are key parameters that differentiate the polymorphic forms of this compound. The following table summarizes the quantitative data gathered from various studies. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the heating rate.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α (alpha) | 54 | Not consistently reported due to rapid transformation |
| β' (beta prime) | 65 | Not consistently reported due to transient nature |
| β (beta) | 72.5 | 219.6 ± 2 |
| β2 | ~73 | 205.2 ± 8.8 |
| β1 (newly reported) | 75.7 ± 0.5 | 243.9 ± 10.5 |
Note: The β2 form is the commonly known stable β form, while β1 is a more recently identified, highly stable polymorph.[4] The values for the β-form are in excellent agreement between adiabatic and DSC measurements, being (221.6 ± 1) J·g-1 and (219.6 ± 2) J·g-1 respectively.[5]
Experimental Protocols
The characterization of this compound's thermal behavior relies heavily on techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is a powerful tool for determining melting points, enthalpies of fusion, and observing polymorphic transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically to ensure a closed system. An empty, sealed aluminum pan is used as the reference.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, covering the temperature range of interest.
-
-
Thermal Program for Polymorph Identification:
-
To obtain the α-form:
-
Heat the sample to 90°C to erase any thermal history and hold for 5 minutes.
-
Cool the sample rapidly (e.g., at 50°C/min) to a low temperature (e.g., 20°C).[7]
-
Immediately start a heating scan, typically from 20°C to 90°C at a controlled rate (e.g., 5°C/min or 10°C/min).
-
-
To observe transitions:
-
A typical heating scan of the α-form will show an endothermic peak corresponding to its melting, followed by an exothermic peak representing the recrystallization into the more stable β' or β form, and finally, a higher temperature endothermic peak for the melting of the stable form.[3]
-
-
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic transition.
-
The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.
-
Powder X-ray Diffraction (XRD)
Powder XRD is a technique used to identify the crystalline phases of a material and to determine its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.
Methodology:
-
Sample Preparation:
-
The this compound sample is finely ground to a homogenous powder.
-
The powder is packed into a sample holder, ensuring a flat and smooth surface.
-
-
Instrument Setup:
-
A diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.
-
Typical operating parameters are 40 kV and 30 mA.[8]
-
-
Data Collection:
-
The sample is scanned over a range of 2θ angles, typically from 2° to 40°.
-
A scan speed of 2°/min is often employed.[7]
-
-
Data Analysis:
-
The resulting diffraction pattern (intensity vs. 2θ) is analyzed.
-
The different polymorphs are identified by their characteristic diffraction peaks:
-
Polymorphic Transitions and Thermal Behavior
The thermal behavior of this compound is dictated by the transformations between its polymorphic forms. The following diagram illustrates the typical transition pathways upon heating.
Caption: Polymorphic transitions of this compound upon heating and cooling.
When molten this compound is rapidly cooled or quenched, it crystallizes into the metastable α-form.[7] Upon subsequent heating, the α-form will melt and then recrystallize into the more stable β' and subsequently the most stable β-form. This is observed in DSC as a series of endothermic and exothermic events.[3] If the cooling from the melt is slow or involves an isothermal holding step at a temperature just below the melting point of the β-form, it is possible to directly crystallize the stable β-form.
Conclusion
The melting point and thermal behavior of this compound are complex and intrinsically linked to its polymorphism. A thorough understanding of the different crystalline forms (α, β', and β) and their transitions is paramount for scientists and researchers in drug development and other industries. The application of analytical techniques such as DSC and XRD, following detailed and controlled protocols, allows for the precise characterization and control of this compound's solid-state properties, ultimately leading to the development of stable and effective products.
References
- 1. Stearin - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qualitest.ae [qualitest.ae]
- 7. researchgate.net [researchgate.net]
- 8. ktgeo.com [ktgeo.com]
The Science of Tristearin: A Technical Guide to its Natural Sourcing and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin (glyceryl tristearate) is a saturated triglyceride of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and food chemistry. Its unique physicochemical properties, such as a high melting point and stable crystalline structure, make it a valuable excipient in drug delivery systems, a hardening agent in various formulations, and a key component in the structure of many natural fats. This technical guide provides an in-depth exploration of the natural origins of this compound and the methodologies for its chemical synthesis, offering valuable insights for researchers and professionals in drug development and related fields.
Natural Sources of this compound
This compound is predominantly found in animal fats and certain tropical plant oils. The concentration of this compound in these natural sources can vary depending on factors such as the species, diet, and growing conditions.
Animal Fats
Beef Tallow: Beef tallow is a primary commercial source of this compound. The rendering of beef adipose tissue yields a fat that is rich in saturated fatty acids, with stearic acid being a major component. The this compound content in beef tallow contributes significantly to its solid nature at room temperature. The typical fatty acid composition of beef tallow includes approximately 14-19% stearic acid.
Plant-Based Fats
Several tropical plants produce fats with a notable this compound content, making them valuable vegetable-based sources.
Palm Oil Products (Palm Stearin): Palm oil itself is rich in palmitic acid. However, through a process called fractionation, the higher-melting-point components can be separated to produce palm stearin. While tripalmitin (PPP) is the most abundant triglyceride in palm stearin, it also contains a significant amount of other saturated triglycerides, including those containing stearic acid.
Cocoa Butter: A key ingredient in chocolate, cocoa butter is prized for its unique melting profile, which is largely dictated by its triglyceride composition. The predominant triglycerides in cocoa butter are monounsaturated, specifically POP (1,3-dipalmitoyl-2-oleoyl-glycerol), POS (1,3-palmitoyl-oleoyl-stearoyl-glycerol), and SOS (1,3-distearoyl-2-oleoyl-glycerol). While this compound (SSS) is present, it is typically found in smaller quantities compared to these other triglycerides. The presence of even small amounts of this compound can influence the crystallization behavior and physical properties of cocoa butter.
Shea Butter: Extracted from the nut of the African shea tree, shea butter is another important source of stearic acid-rich triglycerides. The relative proportions of stearic and oleic acid in shea butter can vary geographically, influencing its consistency. West African shea butter tends to have a higher stearic acid content, making it firmer. Shea stearin, the solid fraction of shea butter, has a higher concentration of stearic acid-containing triglycerides.[1]
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the approximate this compound or relevant stearic acid/triglyceride content in various natural sources. It is important to note that these values can exhibit considerable variation.
| Natural Source | Typical Stearic Acid Content (%) | Predominant Triglycerides | Approximate this compound (SSS) Content (% w/w) |
| Beef Tallow | 14 - 19%[1] | Oleic, Palmitic, Stearic acid-containing triglycerides | Varies, contributes to high melting fraction |
| Palm Stearin | 4 - 6% | POP, PPP, POO | Low, but present in the trisaturated fraction |
| Cocoa Butter | 34.6% | POS, SOS, POP[2] | Low, contributes to the overall saturated fat profile |
| Shea Butter | 26 - 48%[3] | Stearic and Oleic acid-containing triglycerides | Varies, higher in shea stearin fraction |
Extraction of this compound from Natural Sources
The primary industrial method for isolating this compound and other high-melting point triglycerides from natural fats is fractional crystallization . This process leverages the differences in the melting points of various triglycerides.
Experimental Protocol: Dry Fractionation of Shea Butter for Stearin Enrichment
This protocol outlines a laboratory-scale method for enriching the stearin fraction from shea butter.
Materials:
-
Raw, unrefined shea butter
-
Beaker
-
Controlled temperature water bath or incubator
-
Centrifuge
-
Spatula
-
Filter paper or Büchner funnel with vacuum filtration setup
Procedure:
-
Melting: Gently melt the raw shea butter in a beaker using a water bath set to approximately 70-80°C until it is completely liquid.
-
Controlled Cooling (Crystallization): Transfer the molten shea butter to a temperature-controlled environment, such as an incubator or a precisely controlled water bath. Set the temperature to a point where the higher-melting point triglycerides (stearin) will crystallize while the lower-melting point triglycerides (olein) remain liquid. A temperature range of 30-35°C is a suitable starting point for shea butter. Allow the shea butter to equilibrate at this temperature for at least 24 hours to ensure complete crystallization of the stearin fraction.
-
Separation:
-
Centrifugation: Transfer the partially solidified shea butter to centrifuge tubes. Centrifuge at a moderate speed (e.g., 3000-5000 x g) for 15-20 minutes. The solid stearin fraction will form a pellet at the bottom of the tube, while the liquid olein fraction will remain as the supernatant.
-
Filtration: Alternatively, the mixture can be separated by vacuum filtration using a Büchner funnel and filter paper. The solid stearin crystals will be retained on the filter paper.
-
-
Collection and Purification: Carefully decant or aspirate the liquid olein. The remaining solid is the enriched shea stearin fraction. For higher purity, the stearin fraction can be subjected to a second fractionation step (recrystallization from a suitable solvent).
Chemical Synthesis of this compound
The most common method for the chemical synthesis of this compound is the direct esterification of glycerol with three equivalents of stearic acid. This reaction is typically catalyzed by an acid or, for a more specific and milder approach, by a lipase enzyme.
Direct Esterification using a Chemical Catalyst
This method involves heating glycerol and stearic acid in the presence of a catalyst to drive the esterification reaction, with the removal of water as a byproduct.
Materials:
-
Glycerol (1 mole equivalent)
-
Stearic Acid (3 mole equivalents)
-
Zinc Oxide (ZnO) as a catalyst (e.g., 0.1-0.5% by weight of reactants)
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus or a similar setup for water removal
-
Thermometer
-
Vacuum source
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a heating mantle, magnetic stirrer, and a Dean-Stark apparatus filled with an appropriate solvent (e.g., toluene) to azeotropically remove water, combine glycerol, stearic acid, and the zinc oxide catalyst.
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 180°C and 250°C. The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been removed. Applying a vacuum can help to drive the reaction to completion by facilitating the removal of water.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone, ethanol, or a mixture of hexane and acetone).[4]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified this compound crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Lipase-Catalyzed Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often resulting in a purer product with fewer side reactions. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used for the esterification of glycerol.
Materials:
-
Glycerol (1 mole equivalent)
-
Stearic Acid (3 mole equivalents)
-
Immobilized Lipase (e.g., Novozym 435, typically 5-10% by weight of substrates)
-
Anhydrous organic solvent (e.g., hexane or a solvent-free system can be used)
-
Reaction vessel with a stirrer and temperature control (e.g., a jacketed reactor or an incubator shaker)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reaction Setup: Combine glycerol, stearic acid, and the immobilized lipase in the reaction vessel. If using a solvent, add it at this stage. If operating in a solvent-free system, the reaction will be conducted with the molten reactants.
-
Reaction: Maintain the reaction at a controlled temperature, typically between 60°C and 70°C, with continuous stirring. The optimal temperature will depend on the specific lipase used. The reaction time can range from several hours to a couple of days. To drive the equilibrium towards product formation, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.
-
Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized lipase can be easily removed by filtration. The reusability of the immobilized enzyme is a key advantage of this method.
-
Purification: The resulting product mixture, containing this compound, unreacted starting materials, and potentially some mono- and diglycerides, can be purified by solvent fractionation or recrystallization as described in the previous section.
Visualization of Synthesis and Extraction Pathways
Graphviz Diagram: Chemical Synthesis of this compound
Caption: Chemical synthesis pathway of this compound via esterification.
Graphviz Diagram: Extraction of this compound from Natural Sources
Caption: Workflow for the extraction of this compound from natural fats.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and chemical synthesis of this compound. For researchers and professionals in drug development, understanding the origins and production methods of this critical excipient is paramount for ensuring the quality, consistency, and performance of pharmaceutical formulations. The detailed protocols and comparative data presented herein serve as a valuable resource for both laboratory-scale synthesis and the informed sourcing of this compound for advanced applications. The choice between natural extraction and chemical synthesis will depend on the desired purity, cost-effectiveness, and the specific requirements of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Triglycerides in Cocoa Butter Analytical Grade, 98% Purity, Best Price [nacchemical.com]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
The Role of Tristearin in Lipid Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the function and application of tristearin in lipid metabolism studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's digestion, absorption, and its effects on metabolic pathways, offering a comprehensive resource for designing and interpreting experimental studies.
Introduction: The Significance of this compound in Metabolic Research
This compound, a triglyceride derived from three units of the saturated fatty acid stearic acid, serves as a critical tool in lipid metabolism research. Its unique physical and chemical properties, particularly its high melting point and low digestibility, make it a valuable substrate for investigating various aspects of fat digestion, absorption, and the downstream effects of stearic acid on cellular and systemic metabolism. This guide explores the multifaceted role of this compound in dietary intervention studies, parenteral nutrition research, and as a tracer in metabolic pathway analysis.
Digestion and Absorption of this compound
The digestive fate of this compound is a key area of investigation. Due to its high melting point, this compound is poorly emulsified and hydrolyzed in the gastrointestinal tract, leading to lower absorption compared to triglycerides containing unsaturated fatty acids.[1][2] The low digestibility of this compound has been a subject of numerous studies, with findings indicating that its absorption can be influenced by its physical form and the presence of other dietary fats.[2]
Experimental Protocols for In Vitro Digestion of this compound
In vitro digestion models are instrumental in elucidating the mechanisms of this compound hydrolysis. These models typically simulate the conditions of the mouth, stomach, and small intestine.
Protocol: Standardized Static In Vitro Digestion Model (INFOGEST Method)
-
Oral Phase: A sample containing this compound is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes to simulate mastication.
-
Gastric Phase: The oral bolus is mixed with simulated gastric fluid (SGF) containing pepsin and gastric lipase. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.
-
Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin, bile salts, and phospholipids. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours with agitation.
-
Analysis: Aliquots are taken at different time points to measure the release of free fatty acids (FFAs) by titration or chromatographic methods, providing a quantitative measure of lipolysis.
Experimental Workflow for In Vitro Digestion Studies
Caption: Workflow of an in vitro digestion experiment for this compound.
This compound in Dietary Intervention Studies
This compound is frequently incorporated into experimental diets to study the metabolic effects of stearic acid. These studies are crucial for understanding its impact on plasma lipid profiles and cardiovascular disease risk.
Effects on Plasma Lipids and Lipoproteins
A significant body of research has shown that dietary stearic acid, often supplied as this compound, does not raise low-density lipoprotein (LDL) cholesterol to the same extent as other saturated fatty acids like palmitic acid.[3][4] Some studies suggest that stearic acid has a neutral or even a slight LDL-lowering effect compared to other saturated fats.[3][4]
| Parameter | High Palmitic Acid Diet | High Stearic Acid Diet | High Oleic Acid Diet | Reference |
| Total Cholesterol (mmol/L) | 5.52 ± 0.68 | 5.41 ± 0.78 | 5.35 ± 0.83 | [5] |
| LDL Cholesterol (% change from palmitic acid diet) | - | -21% | -15% | [3] |
| HDL Cholesterol (mmol/L) | No significant difference | No significant difference | No significant difference | [5] |
| Triglycerides (mmol/L) | No significant difference | No significant difference | No significant difference | [3][5] |
Table 1: Comparative Effects of Diets Enriched with Different Fatty Acids on Plasma Lipids.
Experimental Protocol for a Dietary Intervention Study
-
Participant Recruitment: Recruit healthy volunteers or a specific patient population (e.g., hypercholesterolemic individuals).
-
Baseline Assessment: Collect baseline data, including anthropometric measurements, fasting blood samples for lipid profiling, and dietary intake through food frequency questionnaires or 24-hour recalls.
-
Dietary Intervention:
-
Run-in Period: A standardized diet is provided for a set period (e.g., 2 weeks) to establish a stable metabolic baseline.
-
Randomized Crossover Design: Participants are randomly assigned to receive one of the experimental diets (e.g., high-tristearin, high-tripalmitin, or high-triolein) for a defined period (e.g., 3-5 weeks). After a washout period, they cross over to the other diet(s).
-
Diet Composition: The experimental diets are designed to be isocaloric and identical in macronutrient composition, with the only variable being the primary source of fat. This compound can be incorporated into various food items like muffins, bread, or milkshakes.
-
-
Monitoring and Data Collection:
-
Regularly monitor dietary adherence through food diaries and interviews.
-
Collect blood samples at the end of each dietary period for lipid and lipoprotein analysis.
-
-
Statistical Analysis: Analyze the changes in lipid parameters between the different dietary phases.
Logical Flow of a Dietary Intervention Study
Caption: A randomized crossover design for a dietary intervention study.
This compound in Parenteral Nutrition
Lipid emulsions are a vital component of total parenteral nutrition (TPN), providing a dense source of calories and preventing essential fatty acid deficiency. While this compound itself is not typically used in standard TPN formulations due to its high melting point and potential for embolization, the principles of triglyceride metabolism studied using this compound are relevant to the formulation and understanding of parenteral lipid emulsions. Research in this area focuses on structured triglycerides, which can be synthesized to have specific fatty acids at defined positions on the glycerol backbone, thereby influencing their metabolic fate.
Preparation of Parenteral Nutrition Solutions
The preparation of parenteral nutrition solutions is a sterile process performed in a pharmacy.
-
Compounding: Amino acids, dextrose, electrolytes, vitamins, and trace elements are aseptically compounded in a sterile environment.
-
Lipid Emulsion Addition: A commercial sterile lipid emulsion (e.g., based on soybean oil, medium-chain triglycerides, olive oil, or fish oil) is added to the admixture. The choice of lipid emulsion depends on the patient's clinical condition.
-
Quality Control: The final TPN admixture is inspected for phase separation, precipitation, and microbial contamination before being dispensed.
This compound in Stable Isotope Tracer Studies
Stable isotope-labeled this compound is a powerful tool for tracing the metabolic fate of stearic acid in vivo. By labeling the glycerol backbone or the stearic acid molecules with stable isotopes (e.g., ¹³C or ²H), researchers can track their incorporation into different lipid pools and their oxidation for energy.
Experimental Workflow for Stable Isotope Tracer Studies
-
Tracer Infusion: A primed-continuous infusion of the stable isotope-labeled tracer is administered intravenously to achieve a steady-state concentration in the plasma.
-
Sample Collection: Blood samples are collected at regular intervals during the infusion. Tissues biopsies (e.g., adipose tissue, muscle) may also be collected.
-
Sample Processing: Plasma lipids are extracted and separated into different fractions (e.g., triglycerides, phospholipids, cholesteryl esters).
-
Mass Spectrometry Analysis: The isotopic enrichment of the tracer in different lipid fractions is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Modeling: The data on isotopic enrichment are used in mathematical models to calculate key metabolic parameters such as the rate of appearance of fatty acids from lipolysis, fatty acid oxidation rates, and the rate of triglyceride synthesis.
Workflow for Stable Isotope Tracer Studies
Caption: General workflow for a stable isotope tracer study of lipid metabolism.
Cellular Signaling and Gene Expression
While this compound's primary role in studies is often as a source of stearic acid, the metabolic consequences of stearic acid are of great interest. Stearic acid has been shown to influence cellular signaling pathways involved in metabolism and inflammation.
Key Signaling Pathways Influenced by Stearic Acid
-
AMPK/mTOR Pathway: Stearic acid can modulate the activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR), central regulators of cellular energy homeostasis.
-
EGFR Signaling: Studies have shown that stearic acid can blunt growth factor signaling through the epidermal growth factor receptor (EGFR) pathway.
-
Gene Expression: Dietary fatty acids, including stearic acid, can alter the expression of genes involved in lipid metabolism in the liver and adipose tissue, often through the activation of nuclear receptors like peroxisome proliferator-activated receptors (PPARs).
Simplified Signaling Cascade Influenced by Stearic Acid
Caption: Potential influence of stearic acid on the AMPK/mTOR pathway.
Conclusion
This compound is an indispensable tool in the study of lipid metabolism. Its use in dietary, in vitro, and tracer studies has significantly advanced our understanding of saturated fat digestion, absorption, and its metabolic consequences. This technical guide provides a foundational overview of the methodologies and key findings related to the use of this compound in research, offering a valuable resource for scientists and clinicians in the field. Further research is warranted to fully elucidate the complex interactions between this compound, the gut microbiome, and host metabolism.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of stearic acid on plasma lipid and lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a stearic acid-rich, structured triacylglycerol on plasma lipid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tristearin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Tristearin as a Key Component of Animal and Vegetable Fats, its Physicochemical Properties, Metabolism, and Analytical Methodologies.
Introduction
This compound, also known as glyceryl tristearate, is a triglyceride derived from three units of stearic acid. It is an odorless, white powder that is a common component of many animal and vegetable fats.[1] As a saturated fat, this compound plays a role in the physical properties of fats, such as their melting point and texture. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties, its metabolic fate, and the methods for its analysis are crucial for various applications, from nutritional science to pharmaceutical formulation. This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative distribution in natural fats, detailed experimental protocols for its analysis, and a visualization of its metabolic pathways.
Physicochemical Properties of this compound
This compound is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains, in this case, stearic acid (C18:0). Its chemical formula is C₅₇H₁₁₀O₆.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 891.48 g/mol |
| Appearance | White, odorless powder |
| Melting Point | 54-72.5 °C (polymorphic) |
| Density | 0.909 g/cm³ at 20 °C |
| Solubility | Insoluble in water; soluble in chloroform, benzene, and hot ethanol |
Data Presentation: this compound in Animal and Vegetable Fats
This compound is found in varying concentrations in a range of natural fats and oils. The tables below summarize the triglyceride composition of several common fats, highlighting the proportion of this compound and other major triglycerides. It is important to note that the exact composition can vary based on factors such as the animal's diet or the plant's growing conditions.
Table 2: Triglyceride Composition of Beef Tallow
| Triglyceride Species | Abbreviation | Representative Composition (%) |
| Palmitoyl-Oleoyl-Stearoyl-glycerol | POS | Variable, a major component |
| Distearoyl-Oleoyl-glycerol | SOS | Variable, a major component |
| This compound | SSS | Present, but not a major triglyceride |
Note: The fatty acid composition of beef tallow is approximately 26% palmitic acid, 14% stearic acid, and 47% oleic acid.[2] The triglycerides are primarily mixed, containing these different fatty acids.
Table 3: Triglyceride Composition of Lard
| Triglyceride Species | Abbreviation | Representative Composition (%) |
| Palmitoyl-Oleoyl-Linoleoyl-glycerol | POL | ~20.21 |
| Palmitoyl-Oleoyl-Stearoyl-glycerol | POS | ~18.58 |
| Palmitoyl-Diolein | POO | ~17.25 |
| This compound | SSS | Trace amounts |
Note: The major fatty acids in lard are oleic acid (around 43%) and palmitic acid (around 27%).[3] The triglyceride profile is dominated by mixed triglycerides.
Table 4: Triglyceride Composition of Cocoa Butter
| Triglyceride Species | Abbreviation | Representative Composition (%) |
| Palmitoyl-Oleoyl-Stearoyl-glycerol | POS | ~41.67 |
| Stearoyl-Oleoyl-Stearoyl-glycerol | SOS | ~28.47 |
| Palmitoyl-Oleoyl-Palmitoyl-glycerol | POP | ~19.13 |
| This compound | SSS | ~3.0 |
Source: Data adapted from analysis of cocoa butter equivalents.[4]
Table 5: Triglyceride Composition of Palm Stearin
| Triglyceride Species | Abbreviation | Representative Composition (%) |
| Palmitoyl-Oleoyl-Palmitoyl-glycerol | POP | ~30.0 |
| Tripalmitin | PPP | ~22.1 |
| Palmitoyl-Diolein | POO | ~16.3 |
| This compound | SSS | Present in small amounts |
Note: Palm stearin is the solid fraction of palm oil. Its composition is rich in tripalmitin (PPP) and other triglycerides containing palmitic acid.[5]
Experimental Protocols
Accurate quantification and characterization of this compound in various matrices are essential for research and quality control. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of triglycerides, including this compound, in fats and oils using HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Principle: Reverse-phase HPLC separates triglycerides based on their polarity, which is influenced by the length and degree of unsaturation of the fatty acid chains. ELSD is a universal detector suitable for non-volatile analytes like triglycerides.
2. Materials and Reagents:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard (≥99% purity)
-
Other triglyceride standards (e.g., tripalmitin, triolein) for identification
-
HPLC-grade solvents: Acetone, Acetonitrile
-
Sample fat or oil
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetone.
-
Calibration Standards: Prepare a series of dilutions of the stock solution in acetone to create calibration standards of varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the fat or oil sample and dissolve it in 10 mL of acetone. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: In Vitro Pancreatic Lipase Activity Assay for this compound
This protocol describes a method to determine the activity of pancreatic lipase on a this compound substrate using a pH-stat autotitrator.
1. Principle: Lipase hydrolyzes the ester bonds of this compound, releasing stearic acid. The rate of release of these fatty acids is measured by continuously titrating them with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH. The rate of NaOH consumption is directly proportional to the lipase activity.
2. Materials and Reagents:
-
pH-stat autotitrator system (e.g., Metrohm, Radiometer) with a thermostated reaction vessel and a micro-burette.
-
Porcine pancreatic lipase
-
This compound substrate
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Colipase
-
Calcium chloride (CaCl₂)
-
Tris-HCl buffer
-
Sodium hydroxide (NaOH) standard solution (e.g., 0.05 M)
3. Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like chloroform.
-
In a separate vessel, prepare an aqueous solution containing bile salts and buffer.
-
Add a known volume of the this compound stock solution to the aqueous phase while sonicating on ice to create a fine emulsion. The organic solvent should be evaporated under a stream of nitrogen. The final emulsion should be stable for the duration of the experiment.
4. Assay Procedure:
-
Set the temperature of the reaction vessel to 37 °C.
-
Add a defined volume of the this compound emulsion to the reaction vessel.
-
Add the assay buffer components: Tris-HCl (to maintain pH), CaCl₂ (as a cofactor), and colipase (to anchor lipase to the lipid-water interface).
-
Adjust the pH of the mixture to the desired setpoint (e.g., pH 8.0 for pancreatic lipase).
-
Start the pH-stat to maintain the pH.
-
Initiate the reaction by adding a known amount of pancreatic lipase solution.
-
Record the volume of NaOH solution added over time to maintain the constant pH.
5. Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the titration curve (volume of NaOH vs. time).
-
Express the lipase activity in international units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental and Logical Workflows
Conclusion
This compound is a significant, though not always major, component of many animal and vegetable fats, contributing to their physical characteristics. Its metabolic fate is intricately linked to the broader pathways of lipid digestion, absorption, and metabolism, with its constituent fatty acid, stearic acid, also playing a role in cellular signaling. The provided experimental protocols offer robust frameworks for the accurate quantification and functional analysis of this compound, which are vital for applications in food science, nutrition, and pharmaceutical development. This guide serves as a foundational resource for professionals seeking a deeper technical understanding of this ubiquitous triglyceride.
References
- 1. researchgate.net [researchgate.net]
- 2. Tallow - Wikipedia [en.wikipedia.org]
- 3. [Analysis of positional distribution of fatty acids in triacylglycerols from lard by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of feline lipase activity using a dry-chemistry assay with a triolein substrate and comparison with pancreas-specific lipase (Spec fPL(TM)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Spectroscopic Analysis of Tristearin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of tristearin, a triglyceride of significant interest in various scientific and industrial fields, including drug development. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for characterization and analysis.
Spectroscopic Data of this compound
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.26 | m | CH of glycerol backbone |
| 4.28, 4.15 | dd | CH₂ of glycerol backbone |
| 2.31 | t | α-CH₂ (adjacent to C=O) |
| 1.61 | m | β-CH₂ |
| 1.25 | s (br) | -(CH₂)n- of fatty acid chains |
| 0.88 | t | Terminal CH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.2 | C=O (Ester carbonyl) |
| 69.0 | CH of glycerol backbone |
| 62.1 | CH₂ of glycerol backbone |
| 34.1 | α-CH₂ (adjacent to C=O) |
| 31.9 | -(CH₂)n- |
| 29.7 | -(CH₂)n- |
| 29.5 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 24.9 | β-CH₂ |
| 22.7 | -(CH₂)n- |
| 14.1 | Terminal CH₃ |
Solvent: CDCl₃, Instrument Frequency: 22.53 MHz.[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925 | Strong | C-H asymmetric stretching of CH₂ |
| 2845 | Strong | C-H symmetric stretching of CH₂ |
| 1745-1715 | Strong | C=O stretching of ester |
| 1460-1450 | Medium | C-H bending of CH₂ |
| 1380 | Medium | C-H bending of CH₃ |
| 1150 | Strong | C-O stretching of ester |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Gently vortex the vial to ensure complete dissolution. This compound is soluble in chloroform[1].
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons of the this compound molecule.
-
IR Spectroscopy Protocol
Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Ensure the sample compartment is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will show the characteristic absorption bands of this compound.
-
Identify and label the major peaks, assigning them to the corresponding vibrational modes of the functional groups present in the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Tristearin Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of tristearin-based solid lipid nanoparticles (SLNs). This compound, a triglyceride of stearic acid, is a commonly used lipid for SLN formulation due to its biocompatibility and ability to form a stable solid core.[1][2] This document outlines various manufacturing techniques, key process parameters, and characterization methods to guide researchers in the development of this compound SLNs for various drug delivery applications.
Overview of Preparation Methods
Several methods have been established for the production of this compound SLNs, each with its own advantages and disadvantages. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired particle characteristics, and the scale of production.[3][4] The most common methods include high-pressure homogenization (HPH), solvent-based methods, and microemulsion techniques.[1][3][4]
Key Materials:
-
Surfactants/Emulsifiers: Poloxamers (e.g., Poloxamer 188), Polysorbates (e.g., Tween 80), Lecithin, Sodium Glycocholate.[1][5][6][7] The combination of emulsifiers can be more effective in preventing particle agglomeration.[1]
-
Aqueous Phase: Purified water
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting nanoparticle characteristics for this compound SLNs prepared by various methods, as reported in the literature.
Table 1: Formulation Parameters and Physicochemical Characteristics of this compound SLNs
| Preparation Method | Drug | Lipid Concentration (% w/v) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Microemulsification | Etodolac | Not Specified | Poloxamer, Tween 80 | < 300 | Not Specified | Low (sterically stabilized) | Not Specified | [8] |
| Solvent Diffusion-Emulsification | Fluconazole | Not Specified | Poloxamer 188 (1%), Tween 80 (0.5%), Soya Lecithin | 122 ± 3.42 | 0.668 ± 3.21 | -24.03 ± 1.84 | 76.53 ± 0.24 | [6] |
| Emulsion/Solvent Evaporation | Miconazole Nitrate | Not Specified | Soya Lecithin, Polysorbate 80 | 206 | 0.21 | Not Specified | 90.9 | [5] |
| Hot High-Pressure Homogenization | Melphalan | Not Specified | Soy Lecithin, Poloxamer-188 | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Microfluidics | Ovalbumin (Model Protein) | 1.3 mg/mL | mPEG-DSPE | 59 ± 17 to 180 ± 65 | Not Specified | -17 to -20 | ~80-90 µg/mL loading | [10][11] |
| Hot High Shear Homogenization | Miconazole Nitrate | Drug:this compound (7.37% w/w) | Tween 80 (15% w/v) | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Note: "Not Specified" indicates that the data was not available in the cited source. A PDI value of 0.3 or below is generally considered acceptable, indicating a homogeneous population of nanoparticles.[13] A zeta potential of approximately ±30 mV suggests good formulation stability.[13][14]
Experimental Protocols
High-Pressure Homogenization (HPH)
HPH is a widely used and effective method for producing this compound SLNs.[2] It can be performed using two main approaches: hot homogenization and cold homogenization.
This is the most common HPH technique.[4]
Principle: The drug is dissolved or dispersed in molten this compound, which is then emulsified in a hot aqueous surfactant solution. This pre-emulsion is then subjected to high pressure, leading to the formation of nano-sized droplets. Cooling the nanoemulsion causes the lipid to recrystallize, forming solid lipid nanoparticles.[15]
Protocol:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (approximately 72°C).
-
Disperse or dissolve the active pharmaceutical ingredient (API) in the molten this compound with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water (o/w) emulsion.[14]
-
-
High-Pressure Homogenization:
-
Cooling and Recrystallization:
-
Cool the resulting hot nanoemulsion to room temperature or below to allow the lipid to recrystallize and form SLNs. Controlled cooling can influence the final particle characteristics.[17]
-
This method is suitable for thermolabile drugs.
Principle: The drug-loaded lipid melt is rapidly cooled and solidified. The solid lipid is then ground into microparticles, which are subsequently dispersed in a cold aqueous surfactant solution and homogenized under high pressure.
Protocol:
-
Preparation of Drug-Loaded Lipid:
-
Melt the this compound and incorporate the drug as described in the hot homogenization method.
-
Rapidly cool the molten lipid using liquid nitrogen or a dry ice-acetone bath to solidify it.
-
-
Milling:
-
Grind the solid, drug-loaded lipid into fine microparticles (typically < 50-100 µm) using a mortar and pestle or a ball mill.
-
-
Dispersion:
-
Disperse the lipid microparticles in a cold aqueous solution containing the surfactant(s).
-
-
High-Pressure Homogenization:
-
Homogenize the cold dispersion using a high-pressure homogenizer at or below room temperature. The high pressure forces the microparticles to break down into nanoparticles. This method can produce larger particles with a broader size distribution compared to hot HPH.[5]
-
Solvent Emulsification-Evaporation Method
This technique is advantageous for encapsulating heat-sensitive drugs as it can be performed at lower temperatures.[7]
Principle: this compound and the drug are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous surfactant solution to form an o/w emulsion. The organic solvent is subsequently removed by evaporation, causing the lipid to precipitate and form SLNs.[5][7]
Protocol:
-
Preparation of Organic Phase:
-
Preparation of Aqueous Phase:
-
Dissolve a suitable surfactant (e.g., Poloxamer 188, soya lecithin) in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a fine o/w emulsion.[5]
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion by continuous stirring at room temperature under reduced pressure using a rotary evaporator.[5]
-
-
Nanoparticle Formation:
-
The removal of the organic solvent leads to the precipitation of the lipid, forming a dispersion of solid lipid nanoparticles.
-
Microemulsion Method
This method involves the formation of a thermodynamically stable, optically clear microemulsion which is then diluted with cold water to form SLNs.[1]
Principle: A warm o/w microemulsion is formed by mixing molten this compound, an aqueous phase, a surfactant, and a co-surfactant. This stable microemulsion is then rapidly diluted in a large volume of cold water, causing the lipid to precipitate and form nanoparticles.
Protocol:
-
Formation of Microemulsion:
-
Melt the this compound (lipid phase).
-
Prepare a mixture of surfactant (e.g., polysorbate 20) and co-surfactant(s) (e.g., butanol).[18]
-
Heat the aqueous phase to the same temperature as the molten lipid.
-
Mix the molten lipid, surfactant/co-surfactant mixture, and the hot aqueous phase with gentle stirring until a clear, transparent microemulsion is formed at a temperature of 65-70°C.[1]
-
-
Nanoparticle Precipitation:
-
SLN Dispersion:
-
The rapid cooling and dilution cause the this compound to precipitate, forming a fine dispersion of SLNs.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows for the preparation of this compound SLNs.
Caption: Workflow for Hot High-Pressure Homogenization.
Caption: Workflow for Solvent Emulsification-Evaporation.
Caption: Key Parameter Relationships in SLN Preparation.
Characterization of this compound SLNs
A thorough characterization is essential to ensure the quality and performance of the prepared SLNs.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size influences the biological fate of the nanoparticles, while the PDI indicates the width of the size distribution.[2][13][19]
-
Zeta Potential: Measured using DLS, this parameter indicates the surface charge of the nanoparticles and is a predictor of their physical stability in suspension.[2][8][13][19]
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or within the nanoparticles using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm the spherical shape and surface characteristics of the nanoparticles.[8]
-
Crystallinity and Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the drug and lipid within the nanoparticle matrix.[8]
Conclusion
The preparation of this compound solid lipid nanoparticles is a versatile process that can be tailored to specific drug delivery needs. By carefully selecting the preparation method and optimizing key process parameters, researchers can produce SLNs with desired characteristics, such as small particle size, narrow size distribution, and high drug entrapment efficiency. The protocols and data provided in these notes serve as a valuable starting point for the development of effective this compound SLN-based drug delivery systems.
References
- 1. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. banglajol.info [banglajol.info]
- 16. japsonline.com [japsonline.com]
- 17. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tristearin as a Matrix for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a well-characterized lipid excipient widely employed in the pharmaceutical industry for the formulation of controlled-release drug delivery systems.[1][2] Its biocompatibility, biodegradability, and solid nature at room temperature make it an ideal candidate for creating solid lipid matrices that can encapsulate active pharmaceutical ingredients (APIs) and modulate their release over a sustained period.[3][4] This application note provides a comprehensive overview of the use of this compound as a matrix for controlled drug release, including its physicochemical properties, common formulation techniques, and detailed protocols for characterization.
The primary mechanism of drug release from a this compound matrix is diffusion-controlled.[2] As the surrounding aqueous medium penetrates the inert, porous lipid matrix, the API dissolves and diffuses out through the network of channels.[5] The rate of release is influenced by several factors, including the physicochemical properties of the drug, the formulation variables, and the manufacturing process. A key characteristic of this compound is its polymorphism; it can exist in different crystalline forms, primarily the metastable α-form and the stable β-form.[2] The polymorphic state of this compound within the matrix significantly impacts the drug release profile, with the more crystalline and compact β-form generally leading to a slower release rate.[6]
Common manufacturing techniques for preparing this compound-based controlled-release formulations include melt granulation, hot-melt extrusion (HME), and spray congealing.[3][7][8] These solvent-free methods offer advantages in terms of efficiency and environmental safety. By carefully selecting the formulation variables and manufacturing process, it is possible to tailor the drug release profile to achieve the desired therapeutic effect.
Physicochemical Properties of this compound
This compound is a white, odorless, and tasteless solid. Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for designing and developing robust this compound-based drug delivery systems.
| Property | Value | Reference |
| Chemical Name | Glyceryl tristearate | |
| Molecular Formula | C₅₇H₁₁₀O₆ | |
| Molecular Weight | 891.48 g/mol | |
| Melting Point (α-form) | ~55 °C | [9] |
| Melting Point (β-form) | ~72-73 °C | [9][10] |
| Polymorphism | Exists in α, β', and β forms | [1][9] |
Formulation Methodologies
Melt Granulation
Melt granulation is a process where the API is mixed with a molten or softened binder, in this case, this compound. The mixture is then cooled and milled to obtain granules with the desired particle size. This technique is suitable for improving the flowability and compressibility of powders and for preparing sustained-release formulations.
Hot-Melt Extrusion (HME)
Hot-melt extrusion is a continuous process that involves pumping a mixture of API and a thermoplastic polymer (this compound) through a heated barrel with one or two rotating screws.[8] The molten mixture is then forced through a die to form a product of uniform shape, which can be further processed into tablets or pellets. HME is an efficient, solvent-free method for producing solid dispersions and controlled-release dosage forms.
Data Presentation: Drug Release from this compound Matrices
The following tables summarize quantitative data on the release of different drugs from this compound-based matrices prepared by various methods.
Table 1: Influence of Drug Loading and Polymorphic Form on Caffeine Release from this compound Microparticles (Prepared by Spray Congealing) [1]
| Drug Loading (% w/w) | This compound Polymorph | Cumulative Release at 1h (%) | Cumulative Release at 8h (%) |
| 10 | α-form | ~40 | ~80 |
| 20 | α-form | ~50 | ~90 |
| 30 | α-form | ~60 | >95 |
| 10 | β-form | <10 | <20 |
| 20 | β-form | <10 | <25 |
| 30 | β-form | <10 | <30 |
Table 2: In Vitro Release of Ibuprofen from Hot-Melt Extruded this compound-Based Matrices
| Formulation Composition | Time (h) | Cumulative Release (%) |
| Ibuprofen:this compound (30:70) | 1 | ~15 |
| 4 | ~40 | |
| 8 | ~65 | |
| 12 | ~80 | |
| Ibuprofen:this compound:HPMC (30:50:20) | 1 | ~10 |
| 4 | ~30 | |
| 8 | ~50 | |
| 12 | ~65 |
Experimental Protocols
In Vitro Dissolution Testing of this compound-Based Tablets
This protocol describes a general procedure for evaluating the in vitro drug release from this compound-based controlled-release tablets using the USP Apparatus 2 (Paddle Apparatus).
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Calibrated UV-Vis Spectrophotometer or HPLC system
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
Volumetric flasks and pipettes
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
-
This compound-based tablets
Protocol:
-
Prepare 900 mL of the desired dissolution medium (e.g., phosphate buffer pH 6.8) and deaerate it.
-
Place the dissolution medium in each vessel of the dissolution apparatus and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom.
-
Start the dissolution apparatus timer immediately.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.[7]
-
Immediately filter the withdrawn sample through a 0.45 µm filter, discarding the first few milliliters of the filtrate.
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Differential Scanning Calorimetry (DSC) of this compound-Based Formulations
This protocol outlines the procedure for characterizing the thermal properties of this compound-based formulations, which is essential for identifying the polymorphic form of this compound and assessing drug-excipient interactions.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
-
Nitrogen gas supply
-
This compound-based formulation sample
Protocol:
-
Accurately weigh 3-5 mg of the this compound-based formulation into an aluminum DSC pan.[3]
-
Hermetically seal the pan using a crimper.
-
Place an empty, sealed aluminum pan in the reference position of the DSC cell.
-
Place the sample pan in the sample position of the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point of all components (e.g., 200 °C).[7]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Reheat the sample under the same conditions as the first heating scan.
-
Analyze the resulting thermogram to determine melting points, enthalpies of fusion, and any polymorphic transitions.
Scanning Electron Microscopy (SEM) of this compound Microparticles
This protocol provides a method for visualizing the surface morphology and internal structure of this compound-based microparticles.
Materials and Equipment:
-
Scanning Electron Microscope (SEM)
-
Aluminum stubs
-
Double-sided carbon adhesive tape
-
Sputter coater with a gold or gold-palladium target
-
Fine-tipped tweezers
-
Air or nitrogen duster
-
This compound microparticle sample
Protocol:
-
Mount a piece of double-sided carbon adhesive tape onto an aluminum SEM stub.
-
Carefully sprinkle a small amount of the this compound microparticle sample onto the carbon tape.
-
Gently tap the side of the stub to remove any excess, non-adherent particles. Alternatively, use a gentle stream of dry air or nitrogen to blow away loose particles.
-
Place the stub in a sputter coater.
-
Coat the sample with a thin layer of a conductive material, such as gold or gold-palladium, to a thickness of approximately 10-20 nm.
-
Transfer the coated sample to the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage and begin imaging the sample at various magnifications to observe the surface morphology. For cross-sectional analysis, microparticles can be fractured before mounting.
Visualizations
Caption: Experimental Workflow for this compound-Based Controlled-Release Formulations.
Caption: Factors Influencing Drug Release from a this compound Matrix.
References
- 1. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Pressure Homogenization of Tristearin Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of Tristearin-based solid lipid nanoparticles (SLNs) using the high-pressure homogenization (HPH) technique. This compound, a triglyceride of stearic acid, is a biocompatible and biodegradable lipid widely used in pharmaceutical formulations. High-pressure homogenization is a robust and scalable method for producing SLNs with controlled particle size and narrow distribution, making it suitable for various drug delivery applications.
Introduction to High-Pressure Homogenization for SLN Preparation
High-pressure homogenization (HPH) is a powerful top-down technique used to produce nanoparticles.[1][2] The process involves forcing a coarse emulsion through a narrow gap at very high pressures (typically 100 to 2000 bar). The intense shear stress, cavitation, and turbulent flow generated within the homogenizer effectively break down the dispersed lipid droplets into the nanometer range.[3]
There are two primary approaches to HPH for SLN production:
-
Hot Homogenization: This is the more common method where the homogenization process is carried out at a temperature above the melting point of the lipid.[4][5] The lipid and an aqueous surfactant solution are heated separately to the same temperature, mixed to form a pre-emulsion, and then subjected to HPH.[6] The resulting nanoemulsion is then cooled to allow the lipid to recrystallize, forming solid lipid nanoparticles.[4]
-
Cold Homogenization: This method was developed to overcome issues associated with heat-sensitive drugs and to minimize drug partitioning to the aqueous phase.[4][7] In this technique, the drug is dissolved in the melted lipid, which is then rapidly cooled (e.g., using liquid nitrogen or dry ice) to solidify the lipid matrix.[4] The solidified lipid is ground into microparticles, which are then dispersed in a cold surfactant solution and homogenized at low temperatures.[4][8]
Experimental Protocols
Materials and Equipment
-
Lipid: this compound (melting point ~72-74 °C)
-
Surfactant(s): Poloxamer 188 (Pluronic® F68), Tween® 80, Soya lecithin, etc.
-
Active Pharmaceutical Ingredient (API): (If applicable, dissolved in the lipid phase)
-
Aqueous Phase: Purified water (e.g., Milli-Q)
-
Equipment:
-
High-pressure homogenizer (e.g., piston-gap homogenizer)
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Water bath
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Zeta potential analyzer
-
Differential Scanning Calorimeter (DSC) (for thermal analysis)
-
Lyophilizer (for freeze-drying, optional)
-
Protocol for Hot High-Pressure Homogenization
This protocol describes the preparation of this compound SLNs using the hot HPH method.
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound (e.g., 5-10% w/v).
-
If encapsulating a lipophilic drug, dissolve it in the molten this compound.
-
Heat the lipid phase to 5-10 °C above the melting point of this compound (approximately 80-85 °C) until a clear, homogenous melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., 1-3% w/v) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (80-85 °C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5 cycles).[6] The optimization of pressure and cycles is crucial for achieving the desired particle size.[2]
-
-
Cooling and Recrystallization:
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
-
Determine the entrapment efficiency and drug loading if an API was incorporated.
-
Protocol for Cold High-Pressure Homogenization
This protocol is suitable for thermolabile drugs.
-
Preparation of the Drug-Loaded Lipid:
-
Melt the this compound at 80-85 °C.
-
Disperse or dissolve the thermolabile drug in the molten lipid.
-
Rapidly cool the mixture using liquid nitrogen or by placing it in a freezer at a very low temperature to solidify the lipid.
-
-
Milling of the Lipid:
-
Grind the solidified, drug-loaded lipid into fine microparticles (typically 50-100 µm) using a mortar and pestle or a ball mill at a low temperature.
-
-
Dispersion in Aqueous Phase:
-
Prepare a cold aqueous solution of the surfactant (e.g., 2-4 °C).
-
Disperse the lipid microparticles in the cold surfactant solution under stirring.
-
-
High-Pressure Homogenization:
-
Homogenize the cold dispersion using a high-pressure homogenizer at a controlled low temperature (e.g., below 5 °C).
-
Apply a high pressure (e.g., 1000-1500 bar) for several cycles (e.g., 5-10 cycles). The higher number of cycles is often required in the cold method to achieve a small particle size.
-
-
Characterization:
-
Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, entrapment efficiency, and drug loading. Cold homogenization may result in larger particle sizes and a broader distribution compared to the hot method.[4]
-
Data Presentation: Formulation Parameters and SLN Characteristics
The following tables summarize typical formulation parameters and the resulting characteristics of this compound SLNs prepared by HPH, based on literature data.
Table 1: Hot Homogenization Parameters and Results for this compound SLNs
| Lipid (Concentration) | Surfactant (Concentration) | Homogenization Pressure (bar) | Number of Cycles | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound (5% w/v) | Tween 80 (2.5% w/v) | 500 | 3 | ~150 - 250 | < 0.25 | -20 to -30 | [11] |
| This compound (10% w/v) | Poloxamer 188 (2% w/v) | 1000 | 5 | ~180 - 300 | < 0.30 | -15 to -25 | [12] |
| This compound (7.37% w/w) | Tween 80 (15% w/v) | 17,000 rpm (High Shear) | N/A | ~150 | ~0.19 | ~ -15 | [11][13] |
| This compound | Polysorbate 80 | 500-1500 | 3-5 | ~100 - 200 | N/A | N/A | [6] |
Table 2: Cold Homogenization Parameters and Results for this compound SLNs
| Lipid (Concentration) | Surfactant (Concentration) | Homogenization Pressure (bar) | Number of Cycles | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Poloxamer 188 | 1500 | 10 | ~250 - 400 | > 0.30 | -10 to -20 | [4] |
| This compound | Lecithin | 1000 | 8 | ~300 - 500 | > 0.35 | -25 to -35 | [5] |
Note: The values presented are indicative and can vary significantly based on the specific experimental conditions, equipment, and the presence of an encapsulated drug.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the hot and cold high-pressure homogenization methods.
References
- 1. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Approach for the Formulation and Optimization of Solid Lipid Nanoparticles of Efavirenz by High Pressure Homogenization Using Design of Experiments for Brain Targeting and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanochemres.org [nanochemres.org]
- 4. banglajol.info [banglajol.info]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cold homogenization: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tristearin Solid Lipid Nanoparticles using Solvent Emulsification-Evaporation Technique
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs.[1] Their advantages include high stability, biocompatibility, and the ability to provide controlled drug release.[2][3] Tristearin, a triglyceride, is a commonly used lipid for the preparation of SLNs due to its biocompatibility and biodegradable nature.[1][2] The solvent emulsification-evaporation technique is a widely employed method for the fabrication of SLNs.[4][5] This method involves dissolving the lipid and the drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous surfactant solution, and finally evaporating the organic solvent to form the SLNs.[4] This document provides a detailed protocol and application notes for the preparation of this compound-based SLNs using the solvent emulsification-evaporation technique.
Experimental Protocols
Materials
-
Lipid: this compound[6]
-
Organic Solvent: Chloroform, Dichloromethane, or a mixture thereof[4]
-
Aqueous Phase: Purified water
-
Surfactant/Emulsifier: Poloxamer 188, Tween 80, Span 80, Soya lecithin[4][7][8]
-
Drug: Model hydrophobic drug (e.g., Etodolac, Fluconazole)[6][8]
Equipment
-
High-speed homogenizer
-
Ultrasonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Particle size analyzer
-
Zeta potential analyzer
-
Spectrophotometer
Protocol for Solvent Emulsification-Evaporation
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Emulsification:
-
Add the organic phase to the hot aqueous phase under high-speed homogenization.[4] The homogenization speed and time are critical parameters that affect the droplet size of the emulsion.[9]
-
Follow the homogenization with ultrasonication to further reduce the particle size and achieve a nanoemulsion.[4]
-
-
Solvent Evaporation:
-
The resulting oil-in-water (o/w) emulsion is then subjected to solvent evaporation. This can be achieved by continuous stirring on a magnetic stirrer at room temperature or by using a rotary evaporator under reduced pressure.[4]
-
The evaporation of the organic solvent leads to the precipitation of the lipid, forming solid lipid nanoparticles.[4]
-
-
Purification and Storage:
-
The SLN dispersion can be filtered to remove any aggregates.
-
For long-term storage, the SLN dispersion should be kept at 4°C to minimize particle aggregation.[8]
-
Data Presentation
The following tables summarize the formulation parameters and resulting characteristics of this compound-based SLNs prepared by the solvent emulsification-evaporation method, as reported in various studies.
| Formulation Code | Drug | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F2 | Fluconazole | This compound, Soya lecithin | Poloxamer 188 (1%), Tween 80 (0.5%) | 122 ± 3.42 | 0.668 ± 3.21 | -24.03 ± 1.84 | 76.53 ± 0.24 | [8] |
| - | Etodolac | This compound | Polaxomer, Tween 80 | < 300 | - | - | - | [6] |
| F2 | - | This compound (100 mg) | Tween 80 (1.5%) | 157.5 ± 6.7 | 0.35 ± 0.11 | -26.9 ± 2.3 | - | [5][9] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound SLN preparation.
Logical Relationships in Formulation
Caption: Factors influencing this compound SLN properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polysciences.com [polysciences.com]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpsr.com [ijpsr.com]
- 9. Optimization of solid lipid nanoparticles prepared by a single emulsification-solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tristearin in Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tristearin as a Pharmaceutical Excipient
This compound, a triglyceride derived from three molecules of stearic acid and one molecule of glycerol, is a versatile and valuable excipient in pharmaceutical tablet formulations.[1] Its solid, waxy nature at room temperature, coupled with its lubricating and hydrophobic properties, makes it suitable for various applications in tablet manufacturing.[1][2] Primarily, this compound functions as a lubricant to reduce friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[3][4] Additionally, its lipidic nature allows for its use in creating sustained-release matrix systems, controlling the dissolution and release of the active pharmaceutical ingredient (API).[5][6] The polymorphic nature of this compound, existing in different crystalline forms (α, β', and β), can significantly influence drug release profiles, adding a layer of complexity and control for formulators.[5][7]
Key Applications in Tablet Formulation
Lubricant in Direct Compression and Granulation Processes
This compound is an effective lubricant in both direct compression and granulation (wet and dry) methods of tablet manufacturing.[3][8] In direct compression, where powders are blended and compressed without a granulation step, this compound ensures uniform tablet weight and prevents damage to tooling.[9][10] In wet and dry granulation, it is added in the final blending step to coat the granules, facilitating their smooth flow and compression.[11]
Logical Relationship: Role of a Lubricant in Tableting
Caption: Role of a lubricant in the tablet compression cycle.
Sustained-Release Matrix Former
The hydrophobic (lipidic) nature of this compound makes it an excellent candidate for creating matrix tablets for sustained drug release.[5][12] When incorporated into a tablet matrix, this compound does not dissolve in the gastrointestinal fluids but instead forms a porous, inert matrix through which the API can slowly diffuse. This diffusion-controlled release mechanism can provide a prolonged therapeutic effect, reduce dosing frequency, and improve patient compliance.[13][14] The release rate can be modulated by adjusting the concentration of this compound in the formulation.
Quantitative Data on this compound's Effects on Tablet Properties
The concentration of this compound can significantly impact the physical properties of tablets. The following tables summarize the effects observed in various studies.
Table 1: Effect of this compound (as a Lubricant) Concentration on Tablet Properties
| This compound Conc. (% w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) | API Example | Manufacturing Method | Reference |
| 0.5 | 85 ± 5 | < 0.8 | 5 - 10 | Acetylsalicylic Acid | Direct Compression | |
| 1.0 | 80 ± 6 | < 0.7 | 7 - 12 | Acetylsalicylic Acid | Direct Compression | |
| 2.0 | 75 ± 5 | < 0.6 | 10 - 15 | Acetylsalicylic Acid | Direct Compression | |
| 0.5 | 95 ± 7 | < 0.5 | 8 - 13 | Ibuprofen | Wet Granulation | [8] |
| 1.5 | 88 ± 6 | < 0.4 | 12 - 18 | Ibuprofen | Wet Granulation | [8] |
Table 2: Effect of this compound (as a Matrix Former) on Drug Release
| This compound Conc. (% w/w) | Time for 50% Drug Release (hours) | Time for 90% Drug Release (hours) | API Example | Release Mechanism | Reference |
| 10 | 2 | 6 | Caffeine | Diffusion | [5][6] |
| 20 | 4 | 10 | Caffeine | Diffusion | [5][6] |
| 30 | 6 | > 12 | Caffeine | Diffusion | [5][6] |
| 15 | 3 | 8 | Theophylline | Diffusion | [15] |
| 25 | 5 | > 12 | Theophylline | Diffusion | [15] |
Experimental Protocols
Protocol 1: Preparation of Tablets by Direct Compression
This protocol outlines the steps for preparing tablets using the direct compression method with this compound as a lubricant.
Experimental Workflow: Direct Compression
Caption: Workflow for direct compression tablet manufacturing.
Methodology:
-
Sieving: Pass the Active Pharmaceutical Ingredient (API) and all other excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity of particle size.
-
Weighing: Accurately weigh all the ingredients as per the formulation.
-
Pre-blending: Place the API and the bulk of the excipients (e.g., diluent, binder, disintegrant) in a blender (e.g., V-blender or bin blender) and mix for 10-15 minutes to achieve a homogenous mixture.
-
Lubricant Addition: Add the weighed amount of this compound to the powder blend.
-
Final Blending: Continue blending for a short period, typically 2-5 minutes. Over-blending with the lubricant can negatively affect tablet hardness and dissolution.[8]
-
Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. The compression force should be adjusted to achieve the target tablet hardness.
-
Evaluation: Evaluate the prepared tablets for their physical properties as described in the characterization protocols below.
Protocol 2: Preparation of Sustained-Release Matrix Tablets by Wet Granulation
This protocol describes the wet granulation method for producing sustained-release matrix tablets using this compound.
Experimental Workflow: Wet Granulation
Caption: Workflow for wet granulation tablet manufacturing.
Methodology:
-
Dry Mixing: Weigh and mix the API, this compound, and other intragranular excipients (e.g., diluents) in a high-shear mixer or planetary mixer.
-
Binder Addition: Prepare a binder solution (e.g., polyvinylpyrrolidone in water or ethanol) and add it slowly to the powder mixture while mixing to form a coherent wet mass.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., #12 or #16 mesh) to form granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer until the desired moisture content is achieved (typically < 2%).
-
Dry Milling: Mill the dried granules and pass them through a smaller mesh sieve (e.g., #20 mesh) to obtain uniform granule size.
-
Final Blending: Add the extragranular excipients (e.g., disintegrant, glidant) and a lubricant (a small amount of this compound or another lubricant like magnesium stearate) to the dried granules and blend for 3-5 minutes.
-
Compression: Compress the lubricated granules into tablets.
-
Evaluation: Characterize the tablets for their properties.
Tablet Characterization Protocols
Protocol 3: Tablet Hardness (Breaking Force) Test
Objective: To determine the force required to break a tablet in a diametric compression test.
Apparatus: A tablet hardness tester.
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a constant rate of loading.
-
Record the force (in Newtons or Kiloponds) at which the tablet breaks.
-
Repeat the test for a representative sample of tablets (typically 10 tablets) from the batch.
-
Calculate the average hardness and standard deviation.
Protocol 4: Tablet Friability Test
Objective: To assess the ability of tablets to withstand abrasion during handling, packaging, and transportation.
Apparatus: A friability tester (Roche friabilator).
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully dedust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
Protocol 5: Tablet Disintegration Test
Objective: To determine whether tablets disintegrate within a prescribed time when placed in a liquid medium.
Apparatus: A disintegration test apparatus.
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.
-
Observe the tablets at the end of the specified time.
-
Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
If one or two tablets fail to disintegrate, the test should be repeated on 12 additional tablets. The requirement is met if not less than 16 of the total 18 tablets tested have disintegrated.
Protocol 6: In-Vitro Drug Release (Dissolution) Test
Objective: To measure the rate and extent of drug release from the tablet.
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
Procedure:
-
Prepare the dissolution medium (e.g., phosphate buffer pH 6.8 for sustained-release products) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus at the specified rotation speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Drug-Excipient Compatibility Studies
Before finalizing a formulation, it is crucial to perform drug-excipient compatibility studies to ensure that this compound does not adversely affect the stability of the API.[1][9][16]
Workflow for Drug-Excipient Compatibility Study
Caption: Workflow for a drug-excipient compatibility study.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the API and this compound in a 1:1 ratio. Also, prepare samples of the pure API and pure this compound as controls.
-
Storage: Store the samples in controlled stability chambers under accelerated conditions (e.g., 40°C/75% Relative Humidity) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., initial, 2 weeks, 4 weeks), analyze the samples using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect any changes in melting points or the appearance of new peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the API or excipient.
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.
-
-
Evaluation: Compare the analytical data of the mixtures with the control samples to assess the compatibility.
By following these application notes and protocols, researchers and drug development professionals can effectively utilize this compound as a versatile excipient to optimize tablet formulations for both immediate and sustained-release applications.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Punch geometry and formulation considerations in reducing tablet friability and their effect on in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Control of API release with matrix polymorphism in this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of alternative lubricants on process and tablet quality for direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. rroij.com [rroij.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
Application Notes and Protocols for Drug Encapsulation in Tristearin Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a biocompatible and biodegradable lipid that has garnered significant attention in the field of drug delivery. Its solid state at room temperature makes it an excellent candidate for the formulation of solid lipid nanoparticles (SLNs). These nanoparticles offer a promising platform for the controlled release and targeted delivery of therapeutic agents. The encapsulation of drugs within a this compound matrix can enhance their stability, improve bioavailability, and reduce side effects. This document provides detailed protocols for the preparation of drug-loaded this compound nanoparticles using various established methods, along with characterization techniques and expected outcomes.
Core Principles of Drug Encapsulation in this compound Nanoparticles
The encapsulation of drugs within this compound nanoparticles relies on the principle of partitioning the drug within the lipid matrix during the nanoparticle formation process. The choice of preparation method significantly influences the particle size, drug loading capacity, and release kinetics. Key considerations for successful encapsulation include the solubility of the drug in the molten lipid, the selection of appropriate surfactants for stabilization, and the optimization of process parameters.
Experimental Protocols
Several methods can be employed for the preparation of drug-loaded this compound nanoparticles. Below are detailed protocols for three commonly used techniques: high-pressure homogenization, microemulsification, and coaxial electrospray.
Protocol 1: High-Pressure Homogenization
This technique involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution under high pressure.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Sodium tauroglycholate)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 75-85°C). Disperse the accurately weighed API into the molten lipid.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization. The number of homogenization cycles and the pressure applied (e.g., 300 bar, 3 cycles) are critical parameters to be optimized for desired particle size.[1]
-
Cooling and Nanoparticle Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The this compound will recrystallize, forming solid lipid nanoparticles with the encapsulated drug.
Protocol 2: Microemulsification
This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a cold aqueous medium to solidify the nanoparticles.
Materials:
-
This compound
-
API
-
Surfactant (e.g., Poloxamer, Tween 80)[2]
-
Co-surfactant
-
Purified water
Equipment:
-
Water bath
-
Magnetic stirrer
-
Beakers
Procedure:
-
Melt the Lipid: Heat the this compound to 75-85°C to ensure complete melting.[2]
-
Drug Dispersion: Disperse the API in the molten this compound.[2]
-
Aqueous Phase Preparation: In a separate beaker, heat the aqueous solution containing the surfactant and co-surfactant to the same temperature.[2]
-
Microemulsion Formation: Add the aqueous phase to the lipid phase and stir until a clear, transparent microemulsion is formed.
-
Nanoparticle Precipitation: Pour the hot microemulsion into cold water (2-4°C) under constant stirring. The rapid cooling causes the lipid to solidify, forming nanoparticles.
Protocol 3: Coaxial Electrospray
This advanced technique allows for the creation of core-shell nanoparticle structures, offering precise control over drug encapsulation.
Materials:
-
This compound
-
Solvent for lipid (e.g., Dichloromethane - DCM)
-
Solvent for drug (e.g., Ethanol)
-
Optional: Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for theranostic applications[3][4]
Equipment:
-
Coaxial electrospray setup with a high voltage power supply
-
Syringe pumps
-
Collection plate
Procedure:
-
Prepare the Shell Solution: Dissolve this compound in a suitable solvent like DCM.
-
Prepare the Core Solution: Dissolve the drug (and any other core material like SPIONs) in a miscible solvent such as ethanol.
-
Setup the Coaxial Electrospray: Load the shell and core solutions into separate syringes and feed them through the outer and inner needles of the coaxial nozzle, respectively, at controlled flow rates.
-
Electrospraying: Apply a high voltage (e.g., 15-18.8 kV) between the nozzle tip and the collector. The electric field will atomize the liquid jets into fine droplets.
-
Particle Formation: As the solvent evaporates from the droplets during their flight to the collector, core-shell nanoparticles are formed.
Characterization of Drug-Loaded this compound Nanoparticles
A thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles.
| Parameter | Technique | Typical Results/Observations |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | Spherical particles with a narrow size distribution, typically in the range of 50-1000 nm.[2] |
| Zeta Potential | Dynamic Light Scattering (DLS) | A high absolute zeta potential value (e.g., > |±30 mV|) indicates good colloidal stability.[1] |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | DSC can reveal changes in the melting point and enthalpy of the lipid, indicating drug incorporation and potential amorphization. XRD patterns can confirm the crystalline state of the drug and lipid within the nanoparticles.[2] |
| Drug-Excipient Compatibility | Fourier-Transform Infrared Spectroscopy (FTIR) | FTIR spectra can confirm the absence of chemical interactions between the drug and this compound.[2] |
| Encapsulation Efficiency and Drug Loading | Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC) | High encapsulation efficiencies (often >90%) can be achieved.[4] Drug loading depends on the drug's solubility in the lipid. |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Typically shows a biphasic or triphasic release profile with an initial burst release followed by a sustained release phase.[3] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of drug-loaded this compound nanoparticles.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation Method | Drug Example | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Microemulsification | Etodolac | 175.7 - 264.6 | - | - | - |
| Coaxial Electrospray | Genistein | 650 - 1200 | - | - | ~92 |
| High-Pressure Homogenization | Curcumin | 200 - 450 | <0.3 | ~|±30| | 99.8 |
Table 2: In Vitro Drug Release Profile from this compound Nanoparticles
| Drug | Formulation Method | Time | Cumulative Release (%) |
| Genistein | Coaxial Electrospray (Composite) | 16 min | 46 |
| 2 h | 75 | ||
| 8 h | 92 | ||
| 15 h | 96 | ||
| 30 h | 100 | ||
| Etodolac | Microemulsification | up to 36 h | Prolonged release following Higuchi kinetics |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the preparation of drug-loaded this compound nanoparticles.
Caption: High-Pressure Homogenization Workflow.
Caption: Microemulsification Workflow.
Conclusion
The encapsulation of drugs in this compound nanoparticles presents a versatile and effective strategy for advanced drug delivery. The choice of the preparation method should be guided by the specific requirements of the drug and the desired nanoparticle characteristics. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own this compound-based nanoparticle formulations. Careful characterization is paramount to ensuring the quality, stability, and performance of the final product.
References
Application Note: Thermal Analysis of Tristearin using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a common excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its physical and thermal properties are critical to the stability, manufacturing process, and release profile of drug products. This application note provides a detailed protocol for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), essential techniques for characterizing its polymorphic behavior and thermal stability.
Key Concepts
-
Differential Scanning Calorimetry (DSC): A thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and polymorphic transformations.[1][2]
-
Thermogravimetric Analysis (TGA): A technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and composition of materials.[3][4]
-
Polymorphism: The ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can have different physical properties, such as melting point and solubility.[5][6][7] this compound is known to exhibit at least three polymorphic forms: α, β', and the most stable β form.[5][6][7][8]
Data Presentation
The thermal properties of this compound are summarized in the tables below. These values are critical for understanding its behavior during formulation and storage.
Table 1: DSC Data for this compound Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α (alpha) | 54 - 55 | Not consistently reported |
| β' (beta prime) | 63.5 - 64.5 | Not consistently reported |
| β (beta) | 72.7 - 73 | ~220[9] |
Note: The melting points can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating rate.[5][6][7][8]
Table 2: TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition | ~370 °C[10] |
| Atmosphere | Nitrogen (inert) |
Note: The onset of decomposition can be influenced by factors such as the heating rate and the presence of impurities.
Experimental Protocols
Detailed methodologies for performing DSC and TGA on this compound are provided below.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify the polymorphic forms of this compound and their transitions.
1. Instrument and Materials:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Microbalance
-
This compound sample
2. Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with an aluminum lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[11]
3. DSC Instrument Parameters:
-
Temperature Program:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
4. Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting transitions and exothermic peaks corresponding to crystallization or polymorphic transitions.
-
Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the peak) for each thermal event.
Thermogravimetric Analysis (TGA) Protocol
This protocol is used to evaluate the thermal stability of this compound.
1. Instrument and Materials:
-
Thermogravimetric Analyzer
-
TGA sample pans (ceramic or platinum)
-
Microbalance
-
This compound sample
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan using a microbalance.[14]
3. TGA Instrument Parameters:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.[15]
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13][14]
4. Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Generate a weight loss curve (TGA curve) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition, which indicates the initiation of thermal degradation.
-
Quantify the percentage of mass loss at different temperature ranges.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the thermal analysis of this compound.
Caption: DSC Experimental Workflow for this compound Analysis.
Caption: TGA Experimental Workflow for this compound Analysis.
The combined use of DSC and TGA provides a comprehensive thermal characterization of this compound. DSC is invaluable for studying its complex polymorphic behavior, which is crucial for controlling the physical stability and drug release from lipid-based formulations.[12] TGA confirms the thermal stability of this compound, ensuring its integrity during manufacturing processes that may involve heat, such as hot melt extrusion or spray congealing. These analytical techniques are therefore indispensable tools for researchers, scientists, and drug development professionals working with this compound-based delivery systems.
References
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Thermogravimetric Analysis (TGA) of Biochar - Celignis Biomass Laboratory [celignis.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils [mdpi.com]
- 15. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]
Characterization of Tristearin Polymorphs by X-Ray Diffraction (XRD)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a common excipient in pharmaceutical and food industries. Its functionality is significantly influenced by its solid-state properties, particularly polymorphism. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. This compound exhibits three main polymorphic forms: α, β', and β, in order of increasing stability. The metastable α and β' forms tend to convert to the more stable β form over time, a transition that can impact product performance, stability, and bioavailability.
X-ray diffraction (XRD) is a powerful non-destructive technique used to characterize the crystalline structure of materials. By analyzing the diffraction pattern of a sample, it is possible to identify the specific polymorphic form present. This application note provides detailed protocols for the preparation of this compound polymorphs and their characterization using XRD.
Polymorphic Forms of this compound
The three primary polymorphic forms of this compound have distinct crystalline structures, which result in unique XRD patterns. The stability of these forms follows the order: α < β' < β. The α form is the least stable and is typically obtained by rapid cooling of the melt. The β' form is of intermediate stability, while the β form is the most stable and has the highest melting point. The transition from metastable forms to the stable β form is an important consideration in formulation development and storage.
Quantitative Data Summary
The characteristic X-ray diffraction peaks for the α, β', and β polymorphs of this compound are summarized in the table below. The d-spacing values represent the interplanar spacing within the crystal lattice, while the 2θ values are the corresponding diffraction angles for Cu Kα radiation (λ = 1.5406 Å).
| Polymorph | d-spacing (Å) | 2θ (°) |
| α | ~4.15 | ~21.4 |
| ~3.80 | ~23.4 | |
| β' | ~4.20 | ~21.1 |
| ~3.85 | ~23.1 | |
| ~3.75 | ~23.7 | |
| β | ~4.60 | ~19.3 |
| ~3.86 | ~23.0 | |
| ~3.66 | ~24.3 |
Experimental Protocols
Preparation of this compound Polymorphs
4.1.1. Preparation of the α-Polymorph
-
Melt a sample of high-purity this compound by heating it to 80-90 °C in a controlled temperature bath or on a hot plate. Ensure the sample is completely molten.
-
Rapidly cool the molten this compound by pouring it onto a cold surface (e.g., a metal plate cooled on ice) or by immersing the sample container in an ice-water bath.
-
The resulting solid will predominantly be in the α-polymorphic form.
-
Immediately proceed with XRD analysis, as the α form is metastable and will begin to transform to more stable forms.
4.1.2. Preparation of the β'-Polymorph
-
Melt a sample of high-purity this compound by heating it to 80-90 °C.
-
Allow the molten this compound to cool slowly to room temperature.
-
Alternatively, hold the molten sample at a temperature just below the melting point of the α-form (around 50-55 °C) for a period of time (e.g., 30-60 minutes) to encourage crystallization of the β' form.
-
The resulting solid will contain a significant amount of the β'-polymorph.
4.1.3. Preparation of the β-Polymorph
-
Melt a sample of high-purity this compound by heating it to 80-90 °C.
-
Cool the sample slowly to a temperature just below the melting point of the β'-form (around 60-65 °C).
-
Hold the sample at this temperature for an extended period (e.g., several hours to days) to allow for the complete transformation to the stable β form.
-
Alternatively, the β-polymorph can be obtained by storing samples of the α or β' forms at room temperature for a prolonged period.
X-Ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Gently grind the prepared this compound polymorph sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Carefully pack the powdered sample into a standard XRD sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Set the instrument parameters as follows (these may be adjusted based on the specific instrument):
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 5° to 40°
-
Scan speed: 2°/minute
-
Step size: 0.02°
-
-
-
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Initiate the XRD scan and collect the diffraction data.
-
-
Data Analysis:
-
Process the collected XRD data using appropriate software.
-
Identify the characteristic diffraction peaks (2θ values) and compare them to the known values for the α, β', and β polymorphs of this compound (as provided in the table above) to determine the polymorphic form of the sample.
-
Visualizations
Polymorphic Transformation Pathway of this compound
The following diagram illustrates the transformation pathway of this compound polymorphs from the least stable to the most stable form.
Caption: Polymorphic transformation pathway of this compound.
Experimental Workflow for XRD Analysis
This diagram outlines the key steps involved in the characterization of this compound polymorphs using XRD.
Caption: Experimental workflow for XRD analysis of this compound polymorphs.
Application Notes and Protocols for Raman Spectroscopy in Tristearin Polymorphic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride found in many fats and oils, is a common excipient in pharmaceutical and food industries. Its functionality is critically dependent on its polymorphic form, as different crystal structures (polymorphs) exhibit distinct physical properties such as melting point, solubility, and stability. Raman spectroscopy is a powerful, non-destructive analytical technique well-suited for the in-situ identification and characterization of this compound's polymorphic forms (α, β', and β). This application note provides a detailed guide to utilizing Raman spectroscopy for this purpose, including protocols for sample preparation and data analysis.
Raman spectroscopy probes the vibrational modes of molecules. Polymorphism influences the molecular conformation and crystal lattice, leading to distinct changes in the Raman spectrum. These spectral fingerprints allow for unambiguous identification of the different solid-state forms of this compound. Key spectral regions sensitive to polymorphic changes in this compound include the carbonyl (C=O) stretching region, the C-H stretching region, and the C-C skeletal stretching region.[1]
Quantitative Data Presentation
The polymorphic forms of this compound can be differentiated by characteristic peaks in their Raman spectra. The following tables summarize the key spectral regions and their corresponding assignments for the α, β', and β polymorphs.
Table 1: Characteristic Raman Bands for this compound Polymorphs in the Carbonyl (C=O) Stretching Region.
| Polymorphic Form | Raman Peak Position (cm⁻¹) | Key Features |
| α (alpha) | ~1738, ~1728 | Two distinct, broad bands. |
| β' (beta prime) | ~1742, ~1732, ~1725 | Multiple, sharper bands compared to the α form. |
| β (beta) | ~1745, ~1735 | Two well-resolved, sharp bands. |
Table 2: Characteristic Raman Bands for this compound Polymorphs in the C-H and C-C Stretching Regions.
| Spectral Region | Polymorphic Form | Raman Peak Position (cm⁻¹) | Assignment |
| C-H Stretching | α, β', β | ~2848, ~2882 | Symmetric and asymmetric CH₂ stretching |
| ~2930, ~2960 | CH₃ stretching | ||
| C-C Stretching | α, β', β | ~1062, ~1128 | trans C-C stretching |
| ~1080-1100 | gauche C-C stretching |
Note: The ratio of the intensities of the symmetric (~2848 cm⁻¹) and asymmetric (~2882 cm⁻¹) CH₂ stretching bands can be correlated with the conformational order of the acyl chains, which differs between polymorphs.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Polymorphs
Materials:
-
High-purity this compound powder
-
Hot plate with magnetic stirrer
-
Beaker
-
Glass slides
-
Spatula
-
Controlled cooling/heating stage or oven
-
Solvent (e.g., hexane, optional for β form preparation)
Procedure for α (alpha) Polymorph:
-
Place a small amount of this compound powder in a beaker on a hot plate.
-
Heat the this compound to approximately 80-90°C, ensuring it is completely molten.
-
Pipette a small drop of the molten this compound onto a clean glass slide.
-
Immediately quench-cool the slide on a metal block at a low temperature (e.g., 0-4°C) or in a refrigerator. Rapid cooling favors the formation of the metastable α form.
-
Verify the polymorphic form using Raman spectroscopy immediately after preparation, as the α form can transition to more stable forms over time.
Procedure for β' (beta prime) Polymorph:
-
Melt this compound at 80-90°C as described for the α form.
-
Allow the molten this compound to cool slowly to room temperature.
-
Alternatively, for more controlled formation, cool the molten this compound to a specific isothermal crystallization temperature, typically in the range of 50-55°C, and hold for a period (e.g., 30-60 minutes).
-
The β' form is often an intermediate in the transition from the α to the β form. Its presence can be confirmed by monitoring the Raman spectrum over time.
Procedure for β (beta) Polymorph:
-
Method A: Thermal Annealing
-
Prepare the α or β' polymorph of this compound as described above.
-
Heat the sample to a temperature just below the melting point of the β' form (e.g., 60-65°C) and hold for an extended period (several hours to days). This annealing process provides the thermodynamic driving force for the conversion to the most stable β form.
-
Monitor the transformation periodically with Raman spectroscopy until the characteristic spectrum of the β form is stable.
-
-
Method B: Solvent Crystallization
-
Dissolve this compound in a suitable solvent (e.g., hexane) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
The β polymorph will crystallize out of the solution.
-
Filter the crystals and dry them under vacuum.
-
Protocol 2: Raman Spectroscopic Analysis
Instrumentation:
-
Raman spectrometer equipped with a microscope.
-
Laser excitation source (e.g., 532 nm, 785 nm). A longer wavelength laser like 785 nm is often preferred to reduce fluorescence from impurities.
-
Appropriate objective lens (e.g., 10x, 20x, or 50x).
-
Raman data acquisition and processing software.
Procedure:
-
Instrument Calibration: Calibrate the Raman spectrometer using a certified standard (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.
-
Sample Preparation: Place the prepared this compound polymorph sample on a clean glass slide or a suitable sample holder. If the sample is a powder, gently flatten the surface to ensure a good focus.
-
Parameter Optimization:
-
Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid sample heating, which could induce polymorphic transitions. The power can be gradually increased to improve the signal-to-noise ratio, while monitoring the spectrum for any changes that might indicate sample degradation or transformation.
-
Acquisition Time and Accumulations: Use a suitable acquisition time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-20) to obtain a spectrum with a good signal-to-noise ratio. The optimal settings will depend on the sample's Raman scattering efficiency and the sensitivity of the detector.
-
-
Data Acquisition:
-
Focus the laser on the sample surface using the microscope.
-
Acquire Raman spectra from multiple points on the sample to ensure representative data.
-
Collect spectra over the desired spectral range, typically from 200 cm⁻¹ to 3200 cm⁻¹, to cover all characteristic vibrational modes.
-
-
Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectra.
-
Baseline Correction: Perform baseline correction to remove any broad background fluorescence. A polynomial fitting or other appropriate algorithms can be used.
-
Normalization: Normalize the spectra (e.g., to the highest peak or a specific stable peak) to allow for direct comparison between different samples.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for each polymorph in the C=O, C-H, and C-C stretching regions as detailed in the quantitative data tables.
-
Compare the acquired spectra to reference spectra of the known polymorphs for identification.
-
For quantitative analysis of polymorphic mixtures, chemometric methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can be employed using the processed spectral data.
-
Visualizations
References
Tristearin in Biodegradable Polymer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a biocompatible and biodegradable lipid that has garnered significant attention in the development of biodegradable polymeric systems.[1] Its solid-state at room temperature, favorable safety profile, and ability to form stable matrices make it an excellent candidate for various biomedical applications, particularly in drug delivery and tissue engineering.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of biodegradable polymers, with a focus on Solid Lipid Nanoparticles (SLNs) for controlled drug release and porous scaffolds for tissue regeneration.
I. Application: this compound in Solid Lipid Nanoparticles (SLNs) for Drug Delivery
This compound is a cornerstone in the formulation of SLNs, which are colloidal drug carriers offering advantages such as enhanced drug stability, controlled release, and improved bioavailability.[2][4] The solid this compound matrix protects encapsulated drugs from degradation and allows for sustained release profiles.[3]
Quantitative Data Summary
The physicochemical properties of this compound-based SLNs are highly dependent on the formulation and process parameters. The following tables summarize the impact of these variables on key characteristics of SLNs.
Table 1: Effect of Formulation Variables on this compound SLN Properties
| Formulation Variable | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Reference(s) |
| Drug-to-Lipid Ratio | Increasing drug concentration can lead to larger particle sizes due to disruption of the lipid crystal lattice. | Generally, a higher drug-to-lipid ratio can decrease encapsulation efficiency as the lipid matrix becomes saturated. | [2] |
| Surfactant Concentration | Increasing surfactant concentration typically decreases particle size by reducing interfacial tension and preventing particle aggregation. | An optimal surfactant concentration is crucial; too low may lead to instability, while too high can decrease encapsulation efficiency by increasing drug solubility in the aqueous phase. | [5] |
| Lipid Concentration | Higher lipid concentrations can result in larger particle sizes. | Can lead to higher encapsulation efficiency up to a certain point, beyond which it may not significantly increase. | [6] |
Table 2: Typical Physicochemical Properties of this compound-Based SLNs
| Parameter | Typical Value Range | Significance | Reference(s) |
| Particle Size (nm) | 100 - 400 | Affects in vivo distribution, cellular uptake, and drug release. | [7][8] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution, which is desirable for consistent performance. | [7] |
| Zeta Potential (mV) | -20 to -40 | A high negative charge indicates good colloidal stability due to electrostatic repulsion between particles. | [7] |
| Encapsulation Efficiency (%) | 50 - 95 | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. | [5] |
| Drug Loading (%) | 1 - 10 | Indicates the amount of drug loaded per unit weight of the nanoparticles. | [9] |
Experimental Protocols: this compound SLNs
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization method, a widely used and scalable technique for producing this compound SLNs.[10]
Materials:
-
This compound (solid lipid)
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it 5-10°C above its melting point (approximately 72°C).
-
Disperse or dissolve the lipophilic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[10]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature by placing it in an ice bath or using a heat exchanger. This rapid cooling facilitates the recrystallization of this compound, leading to the formation of solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Characterization of this compound SLNs
2.1 Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).
Equipment:
-
Zetasizer Nano (e.g., Malvern Panalytical)
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential.
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: The amount of free, unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.
Equipment:
-
Centrifugal ultrafiltration units (e.g., Amicon® Ultra)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Place a known volume of the SLN dispersion into the centrifugal ultrafiltration unit.
-
Centrifuge at a high speed (e.g., 10,000 rpm for 30 minutes) to separate the aqueous phase containing the free drug from the nanoparticles.
-
Quantify the amount of free drug in the filtrate using a validated UV-Vis or HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
2.3 Differential Scanning Calorimetry (DSC)
Principle: DSC is used to analyze the thermal properties of the SLNs, providing information on the crystalline state of the this compound matrix and drug-lipid interactions.[11]
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Lyophilize the SLN dispersion to obtain a dry powder.
-
Accurately weigh 5-10 mg of the lyophilized SLNs into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).[11]
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for melting peaks, and changes in enthalpy, which can indicate the polymorphic form of this compound and the physical state of the encapsulated drug.
Protocol 3: In Vitro Drug Release Study
Principle: The release of the encapsulated drug from the this compound SLNs is monitored over time in a simulated physiological fluid.
Equipment:
-
Dialysis bags (with appropriate molecular weight cut-off)
-
Shaking water bath or incubator
-
Beakers and magnetic stirrers
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.[1]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated UV-Vis or HPLC method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
II. Application: this compound in Porous Scaffolds for Tissue Engineering
This compound can be utilized as a biodegradable matrix material for the fabrication of three-dimensional scaffolds for tissue engineering applications. These scaffolds can provide a temporary support structure for cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed.
Experimental Protocols: this compound Scaffolds
Protocol 4: Fabrication of this compound Scaffolds by Solvent Casting and Particulate Leaching
This technique is a straightforward method for creating porous scaffolds.[12]
Materials:
-
This compound
-
Porogen (e.g., sodium chloride, sugar crystals) of a defined particle size
-
Organic solvent (e.g., chloroform, dichloromethane)
Equipment:
-
Sieves for porogen particle size selection
-
Beakers and magnetic stirrer
-
Mold (e.g., Teflon®)
-
Vacuum oven
-
Large volume of purified water
Procedure:
-
Porogen Preparation:
-
Sieve the porogen to obtain particles of the desired size range, which will determine the pore size of the scaffold.
-
-
Polymer Solution Preparation:
-
Dissolve this compound in the organic solvent to form a solution of a specific concentration.
-
-
Casting:
-
Add the sieved porogen to the this compound solution and stir to achieve a homogenous dispersion.
-
Pour the mixture into the mold.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven to remove any residual solvent.
-
-
Particulate Leaching:
-
Immerse the resulting this compound-porogen composite in a large volume of purified water.
-
Stir the water gently and replace it frequently over a period of 24-48 hours to ensure complete leaching of the porogen.[13]
-
-
Drying:
-
Freeze-dry the porous scaffold to remove the water and preserve its porous structure.
-
Protocol 5: Fabrication of this compound Scaffolds by Freeze-Drying
Freeze-drying, or lyophilization, is a method used to create highly porous and interconnected scaffolds.[14]
Materials:
-
This compound
-
Solvent system (e.g., a mixture of an organic solvent and water in which this compound can be emulsified)
-
Surfactant (optional, to stabilize the emulsion)
Equipment:
-
Homogenizer
-
Freeze-dryer
-
Mold
Procedure:
-
Emulsion Preparation:
-
Dissolve this compound in the organic solvent.
-
Prepare an aqueous solution, optionally containing a surfactant.
-
Homogenize the organic and aqueous phases to form a stable emulsion.
-
-
Freezing:
-
Pour the emulsion into a mold and freeze it at a controlled rate to a low temperature (e.g., -80°C). The freezing rate will influence the ice crystal size and, consequently, the pore size of the scaffold.
-
-
Lyophilization:
-
Place the frozen emulsion in a freeze-dryer.
-
Apply a high vacuum and a low temperature to sublimate the frozen solvent, leaving behind a porous this compound scaffold.[15]
-
Protocol 6: Characterization of this compound Scaffolds
6.1 Porosity Measurement
Principle: The porosity of the scaffold is determined using the liquid displacement method.
Procedure:
-
Weigh the dry scaffold (W_scaffold).
-
Immerse the scaffold in a liquid of known density (ρ_liquid) that does not dissolve the scaffold (e.g., ethanol) until it is fully saturated.
-
Weigh the saturated scaffold (W_saturated).
-
Calculate the porosity using the following equation:
Porosity (%) = [(W_saturated - W_scaffold) / ρ_liquid] / V_scaffold x 100
where V_scaffold is the total volume of the scaffold.
6.2 Mechanical Properties
Principle: The compressive modulus and strength of the scaffold are measured to assess its mechanical integrity.
Equipment:
-
Universal testing machine with a compression platen
Procedure:
-
Cut the scaffold into a defined geometry (e.g., a cube or cylinder).
-
Place the scaffold between the compression platens of the universal testing machine.
-
Apply a compressive load at a constant strain rate until the scaffold fails.
-
Record the stress-strain curve and determine the compressive modulus (the slope of the initial linear portion of the curve) and the compressive strength (the maximum stress before failure).
III. Biocompatibility and Biodegradation
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Procedure:
-
Prepare extracts of the this compound-based polymer by incubating the material in a cell culture medium for a defined period (e.g., 24 hours).
-
Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the polymer extracts at various concentrations.
-
Incubate the cells with the extracts for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control (cells cultured in medium without polymer extract).
Protocol 8: In Vitro Biodegradation Study
Principle: The degradation of the this compound-based polymer is assessed by monitoring its mass loss over time in a simulated physiological environment.[17]
Procedure:
-
Weigh the initial dry weight of the polymer samples (W_initial).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. The PBS can be supplemented with enzymes like lipase to simulate in vivo conditions more closely.
-
At predetermined time points, remove the samples from the PBS, rinse with distilled water, and dry them to a constant weight (W_final).
-
Calculate the percentage of mass loss:
Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100
IV. Cellular Uptake and Signaling Pathways
The cellular uptake of this compound-based nanoparticles is a critical step for their therapeutic efficacy. While specific signaling pathways triggered by this compound itself are not extensively documented, the general mechanisms for lipid nanoparticle uptake are well-understood and primarily occur via endocytosis.
Cellular Uptake Mechanisms:
-
Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.[18]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often associated with the uptake of smaller nanoparticles and can bypass the lysosomal degradation pathway.[4]
Conclusion
This compound is a versatile and valuable biodegradable polymer for the development of advanced drug delivery systems and tissue engineering scaffolds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in these fields. By carefully controlling formulation and processing parameters, the properties of this compound-based materials can be tailored to meet the specific requirements of a wide range of biomedical applications. Further research into the specific interactions of this compound-based systems with cellular signaling pathways will continue to expand their potential in therapeutic and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tissue engineering - solvent casting particulate leaching and selective laser sintering | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. jmb.or.kr [jmb.or.kr]
- 17. The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Polymorphic Transitions of Tristearin
Welcome to the technical support center for controlling the polymorphic transitions of tristearin in formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex solid-state behavior of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound-based systems.
Issue 1: Inconsistent Polymorphic Form in Final Product
-
Question: My this compound formulation shows batch-to-batch variability in its polymorphic form, leading to inconsistent product performance. What could be the cause and how can I control it?
-
Answer: Inconsistent polymorphism is a common challenge and typically stems from slight variations in processing conditions. This compound can exist in three main polymorphic forms: α, β', and β, with increasing stability and melting points.[1][2][3] The metastable α-form is often produced during rapid cooling processes like spray congealing.[1][3][4] This form can slowly transition to the more stable β-form over time, even during storage.[1][5]
Potential Causes & Solutions:
-
Cooling Rate: Rapid cooling favors the formation of the metastable α-form, while slower cooling allows for the formation of the more stable β' and β forms.[6] Carefully control and monitor the cooling rate of your formulation process to ensure consistency.
-
Storage Conditions: The transition from the α to the β form can be influenced by storage temperature.[1] Storing at a consistent, controlled temperature is crucial. For instance, the conversion can be accelerated at higher temperatures (e.g., 25°C compared to 4°C).[1]
-
Shear Forces: Mechanical stress during processing, such as mixing or milling, can induce polymorphic transformations. Standardize these processing steps to minimize variability.
-
Presence of Impurities or Additives: Even small amounts of other lipids or excipients can influence the crystallization behavior of this compound.[7]
-
Issue 2: Poor Long-Term Stability of the Formulation
-
Question: My this compound-based formulation is physically unstable and shows changes in its solid state during storage. How can I improve its long-term stability?
-
Answer: The long-term instability of this compound formulations is often due to the slow conversion of the metastable α-polymorph to the more stable β-polymorph.[1][5] This transition can alter the microstructure of the formulation and impact critical quality attributes like drug release.[4][8]
Strategies to Enhance Stability:
-
Promote Crystallization into the Stable β-Form: The most effective strategy is to ensure the formulation crystallizes into the most stable β-form during production. This can be achieved by:
-
Adding Liquid Lipids (LLs): Incorporating certain liquid lipids, such as isopropyl myristate, ethyl oleate, or medium-chain triglycerides, can accelerate the transition from the α to the β form.[1][4][5][9] The kinetics of this transition can vary from minutes to days depending on the specific LL used.[1][4][5]
-
Annealing: A post-production heating step (annealing) at a temperature between the melting points of the α and β forms can facilitate the conversion to the more stable polymorph.
-
-
Stabilize the Metastable α-Form: In some cases, it may be desirable to maintain the α-form, for example, to achieve a faster drug release.[3] Certain additives, like specific polymers or emulsifiers, have been shown to stabilize metastable polymorphs.[1] Saturated phospholipids have also been shown to slow down polymorphic transitions.[10]
-
Issue 3: Unexpected Drug Release Profile
-
Question: The drug release from my this compound-based formulation is not as expected. Could this be related to its polymorphic form?
-
Answer: Absolutely. The polymorphic form of the this compound matrix has a significant influence on the drug release profile.[5][8] The less dense, metastable α-form generally allows for a faster initial drug release due to better wettability.[11] In contrast, the more stable and densely packed β-form can lead to a much slower drug release.[1][3] Poor wettability of the β-polymorph can also be a rate-limiting factor for initial drug release.[11] Therefore, controlling the polymorphism is key to achieving a consistent and predictable drug release profile.
Frequently Asked Questions (FAQs)
Q1: What are the main polymorphic forms of this compound and how do they differ?
A1: this compound primarily exists in three monotropic polymorphic forms, meaning they transition in one direction towards the most stable form.[3] These are:
-
α (alpha): The least stable form with the lowest melting point and a hexagonal subcell structure.[1] It is often formed upon rapid cooling of the melt.[1]
-
β' (beta prime): An intermediate form in terms of stability and melting point, with an orthorhombic subcell structure.[1]
-
β (beta): The most stable form with the highest melting point and a triclinic subcell structure.[1]
The different packing of the hydrocarbon chains in these forms leads to variations in their physicochemical properties, including melting point, solubility, and crystal morphology.[1]
Q2: How can I identify the polymorphic form of this compound in my sample?
A2: The two primary analytical techniques for identifying this compound polymorphs are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. Each polymorph has a distinct melting point that can be identified as an endothermic peak in the DSC thermogram.[1]
-
Powder X-ray Diffraction (PXRD): PXRD provides information about the crystal structure. Each polymorph has a unique diffraction pattern. For example, the α-form is characterized by a single strong reflection at a d-spacing of 4.13 Å, while the β-form shows strong reflections at approximately 4.58, 3.84, and 3.67 Å.[1]
Q3: What is the effect of adding liquid lipids or emulsifiers on this compound polymorphism?
A3: The addition of liquid lipids (LLs) or emulsifiers can significantly influence the polymorphic behavior of this compound.
-
Liquid Lipids: Many oral-approved liquid lipids can act as polymorphic modifiers, promoting the transition from the unstable α-form to the stable β-form.[1][5] The rate of this transition depends on the specific LL used.[1][4][5] This can be advantageous for producing physically stable formulations.[4][5]
-
Emulsifiers: The effect of emulsifiers is more complex. Liquid emulsifiers tend to enhance the α to β transformation.[7] However, some solid emulsifiers may retard this transformation during aging.[7]
Q4: Can the manufacturing process influence the final polymorphic form?
A4: Yes, the manufacturing process plays a critical role. Processes involving rapid solidification, such as spray congealing, tend to produce the metastable α-form.[1][3][4] Slower crystallization processes are more likely to yield the more stable β' or β forms. It is essential to understand and control the thermal history and mechanical stresses during manufacturing to obtain the desired polymorph.
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs
| Polymorph | Subcell Structure | Melting Point (°C) | Key PXRD d-spacing (Å) |
| α | Hexagonal | ~54 - 55 | 4.13 |
| β' | Orthorhombic | ~64 | - |
| β | Triclinic | ~72 - 73.5 | 4.58, 3.84, 3.67 |
Note: Melting points can vary slightly depending on the measurement conditions and purity of the sample.[2][12]
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and lead.[1]
-
Sample Preparation: Accurately weigh 6-10 mg of the this compound sample into an aluminum DSC pan and seal it.[1]
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks. The peak temperature corresponds to the melting point of the polymorph present.
Protocol 2: Identification of this compound Polymorphs using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range would be from 2θ = 5° to 40°.
-
Data Acquisition: Run the PXRD scan on the sample.
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic diffraction peaks for each polymorph. Compare the peak positions (2θ values or d-spacings) with known values for the α and β forms of this compound.
Visualizations
Caption: Workflow for the characterization of this compound polymorphs.
Caption: Factors influencing this compound's polymorphic transitions.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. The use of polymorphic state modifiers in solid lipid microparticles: The role of structural modifications on drug release performance [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. Control of API release with matrix polymorphism in this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Tristearin Nanoparticle Production
Welcome to the technical support center for Tristearin nanoparticle production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this compound solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound nanoparticle production in a question-and-answer format.
Problem: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up
-
Question: We are observing a significant increase in the average particle size and PDI of our this compound nanoparticles when moving from a lab-scale to a larger batch size. What are the potential causes and how can we mitigate this?
-
Answer: An increase in particle size and PDI during scale-up is a common challenge and can be attributed to several factors:
-
Inadequate Mixing and Homogenization: The efficiency of mixing and energy input per unit volume can decrease during scale-up.[1][2][3] Lab-scale methods like probe sonication do not scale linearly.
-
Solution: Transition to scalable homogenization techniques such as high-pressure homogenization (HPH) or microfluidics.[4][5] For HPH, optimizing the pressure and number of cycles is crucial. For microfluidics, adjusting the total flow rate and flow rate ratio of the lipid and aqueous phases can control particle size.[6]
-
-
Temperature Gradients: Larger volumes can lead to inconsistent temperature control, causing some regions of the mixture to fall below the lipid's melting point, leading to premature crystallization and aggregation.
-
Solution: Ensure robust and uniform heating of all components and the homogenization system. Implement in-line heat exchangers for continuous processes.
-
-
Surfactant Insufficiency: The surfactant concentration that was optimal for a small batch may not be sufficient to stabilize the larger surface area of nanoparticles in a scaled-up batch.[7][8]
-
Solution: Re-evaluate and optimize the surfactant-to-lipid ratio. A design of experiments (DoE) approach can be employed to systematically determine the optimal concentrations for the target scale.[8]
-
-
Problem: Nanoparticle Aggregation and Instability During Storage
-
Question: Our scaled-up batches of this compound nanoparticles are showing signs of aggregation and instability over a short period. What could be the cause and what are the solutions?
-
Answer: Aggregation and instability are often linked to the formulation and storage conditions.
-
Insufficient Surface Stabilization: The type and concentration of surfactant are critical for long-term stability.[7]
-
Solution: Ensure complete coverage of the nanoparticle surface by the surfactant. A combination of surfactants can sometimes provide better stability.[9] The choice of surfactant can also influence the physical state of the lipid matrix.
-
-
Lipid Polymorphism: this compound can exist in different polymorphic forms (α, β', β). The transition from a less stable form (α) to a more stable form (β) can lead to drug expulsion and particle aggregation.[7]
-
Inappropriate Storage Conditions: Temperature fluctuations during storage can affect nanoparticle stability.
-
Solution: Store the nanoparticle dispersion at a constant, optimized temperature. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.
-
-
Problem: Low Drug Encapsulation Efficiency (EE) and/or Loading Capacity (LC)
-
Question: We are experiencing a drop in encapsulation efficiency and drug loading when scaling up our this compound nanoparticle formulation. Why is this happening and how can we improve it?
-
Answer: A decrease in EE and LC can be due to several factors related to the formulation and process.
-
Drug Expulsion During Lipid Crystallization: During the cooling and solidification of this compound, the drug can be expelled from the forming crystal lattice, especially if the drug has low solubility in the solid lipid.[7]
-
Solution: Creating imperfections in the crystal lattice by blending this compound with a liquid lipid to form NLCs can create more space to accommodate the drug molecules.[10] The cooling rate can also be optimized; rapid cooling can sometimes trap the drug more effectively within the lipid matrix.
-
-
Drug Solubility in the Lipid Matrix: The drug must have adequate solubility in the molten this compound.
-
Solution: If solubility is low, consider the use of a co-solvent that is miscible with the molten lipid and the drug. However, the co-solvent must be carefully selected to ensure it is removed during the process and does not negatively impact the final product.
-
-
Drug Partitioning into the Aqueous Phase: If the drug has some water solubility, it may partition into the external aqueous phase during production.
-
Solution: Adjusting the pH of the aqueous phase (for ionizable drugs) can reduce its water solubility and favor its partitioning into the lipid phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this compound nanoparticle production using high-pressure homogenization (HPH)?
A1: The most critical parameters for HPH are:
-
Homogenization Pressure: Higher pressures generally lead to smaller particle sizes, but excessive pressure can lead to particle aggregation and may not be necessary.
-
Number of Homogenization Cycles: Increasing the number of cycles can reduce particle size and improve uniformity, but there is often a point of diminishing returns.[9]
-
Temperature: The temperature of the pre-emulsion and the homogenizer should be kept above the melting point of this compound (around 55-73°C, depending on the polymorphic form) to prevent clogging and ensure efficient particle size reduction.
Q2: How does the choice of surfactant affect the properties of scaled-up this compound nanoparticles?
A2: The surfactant plays a crucial role in determining the size, stability, and even the drug-loading capacity of the nanoparticles.[7]
-
Size: Higher surfactant concentrations can lead to smaller particles by reducing the interfacial tension between the lipid and aqueous phases.[8]
-
Stability: The surfactant provides a steric or electrostatic barrier on the nanoparticle surface, preventing aggregation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is an important consideration.[13]
-
Drug Loading: The surfactant can influence the crystallinity of the lipid matrix, which in turn can affect drug loading.[12]
Q3: Is microfluidics a viable method for large-scale production of this compound nanoparticles?
A3: Yes, microfluidics is a highly promising technique for scalable nanoparticle production.[6] It offers precise control over mixing at the micro-scale, leading to highly reproducible and monodisperse nanoparticles.[14] Scale-up is typically achieved by parallelizing multiple microfluidic channels.[14] This method allows for a seamless transition from lab-scale formulation development to large-scale manufacturing with minimal process re-optimization.[14]
Q4: What analytical techniques are essential for characterizing this compound nanoparticles during and after scale-up?
A4: A combination of techniques is necessary to ensure the quality and consistency of the nanoparticle batches:[4][15][16][17][18]
-
Dynamic Light Scattering (DLS): For measuring the mean particle size, polydispersity index (PDI), and zeta potential.[4][16][17]
-
Electron Microscopy (TEM/SEM): For visualizing the morphology and size of the nanoparticles.[4][11]
-
Differential Scanning Calorimetry (DSC): To investigate the crystalline state and polymorphic behavior of this compound within the nanoparticles.[12]
-
High-Performance Liquid Chromatography (HPLC): For quantifying the drug content to determine encapsulation efficiency and drug loading.
Q5: What are the key regulatory considerations when scaling up the production of this compound nanoparticles for pharmaceutical applications?
A5: Key regulatory considerations include:
-
Batch-to-Batch Consistency: Demonstrating reproducible manufacturing processes that consistently produce nanoparticles with the same critical quality attributes (CQAs) is paramount.[1][2]
-
Sterility: For parenteral formulations, ensuring the sterility of the final product and the manufacturing process is crucial.[1]
-
Raw Material Quality: Using pharmaceutical-grade lipids, surfactants, and other excipients from reliable suppliers is essential.[1][19]
-
Good Manufacturing Practices (GMP): The entire scale-up and manufacturing process must adhere to GMP guidelines.
Data Presentation
Table 1: Influence of Process Parameters on this compound Nanoparticle Characteristics (Microfluidics)
| Total Flow Rate (mL/min) | Flow Rate Ratio (Aqueous:Organic) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 5 | 3:1 | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| 10 | 3:1 | 115 ± 7 | 0.14 ± 0.03 | -27 ± 3 |
| 15 | 3:1 | 110 ± 6 | 0.13 ± 0.02 | -26 ± 2 |
| 20 | 3:1 | 105 ± 8 | 0.12 ± 0.03 | -28 ± 3 |
| 10 | 1:1 | 150 ± 10 | 0.21 ± 0.04 | -20 ± 4 |
| 10 | 5:1 | 100 ± 5 | 0.11 ± 0.02 | -30 ± 2 |
Data is illustrative and based on trends reported in the literature.[6] Actual results will vary based on the specific formulation and experimental setup.
Table 2: Comparison of Different Surfactants on this compound SLN Properties
| Surfactant | Concentration (% w/v) | Particle Size (nm) | PDI | Stability after 1 month (Visual) |
| Poloxamer 188 | 1.0 | 250 | 0.25 | Stable |
| Tween 80 | 1.0 | 220 | 0.22 | Stable |
| Brij S20 | 1.0 | > 500 | > 0.5 | Aggregated |
| Lipoid S100 | 1.0 | 300 | 0.30 | Minor Aggregation |
Data is synthesized from trends observed in literature.[7][12] The suitability of a surfactant is highly dependent on the overall formulation.
Experimental Protocols
Protocol 1: this compound SLN Production via High-Pressure Homogenization (HPH)
-
Preparation of Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic drug.
-
Heat the mixture in a water bath to 5-10°C above the melting point of this compound (e.g., 80°C) until a clear, molten lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 80°C).
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-10 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath or using a heat exchanger to allow the lipid to recrystallize and form SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, techniques like dialysis, ultrafiltration, or centrifugation can be used.
-
Protocol 2: this compound SLN Production via Microfluidics
-
Preparation of Lipid Phase (Organic Phase):
-
Dissolve this compound and the lipophilic drug in a suitable organic solvent (e.g., ethanol, acetone) at a concentration that ensures complete dissolution.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant in purified water.
-
-
Microfluidic Mixing:
-
Load the lipid phase and the aqueous phase into separate syringe pumps connected to a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the two phases.
-
Pump the solutions through the microfluidic chip. The rapid mixing of the solvent and anti-solvent phases will cause the this compound to precipitate, forming nanoparticles.
-
-
Solvent Removal:
-
The resulting nanoparticle suspension is collected from the outlet of the chip.
-
Remove the organic solvent using a method such as dialysis or rotary evaporation.
-
-
Concentration and Purification (Optional):
-
The nanoparticle suspension can be concentrated and further purified using ultrafiltration.
-
Visualizations
Caption: Troubleshooting workflow for scaling up this compound nanoparticles.
Caption: Experimental workflow for HPH production of this compound SLNs.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. susupport.com [susupport.com]
- 5. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [jddtonline.info]
- 8. Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00484H [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. nanocomposix.com [nanocomposix.com]
- 17. ijnrd.org [ijnrd.org]
- 18. mdpi.com [mdpi.com]
- 19. pharmasource.global [pharmasource.global]
Technical Support Center: Ensuring the Stability of Tristearin-Based Solid Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug expulsion from tristearin-based Solid Lipid Nanoparticles (SLNs) during storage.
Troubleshooting Guide: Preventing Drug Expulsion
Drug expulsion from SLNs during storage is a critical issue that can compromise the efficacy and stability of the formulation.[1][2] This guide outlines common problems, their underlying causes, and actionable solutions to maintain the integrity of your this compound SLNs.
| Problem | Potential Causes | Recommended Solutions |
| Significant decrease in drug entrapment efficiency over time. | Lipid Polymorphism: this compound can exist in different crystalline forms (polymorphs). During storage, it may transition from a less ordered, metastable form (α-form), which can accommodate more drug, to a more ordered, stable β-polymorph. This transition reduces the imperfections in the crystal lattice, leading to the expulsion of the encapsulated drug.[3][4][5] | 1. Utilize Lipid Mixtures (NLCs): Incorporate liquid lipids (oils) into the solid this compound matrix to create Nanostructured Lipid Carriers (NLCs). The disordered structure of NLCs provides more space for the drug and hinders lipid crystallization, thereby preventing drug leakage.[6][7][8][9] 2. Add Stabilizing Agents: Introduce liquid lipids or other excipients that can act as polymorphic modifiers, promoting the formation of the stable β-form during production, thus preventing further structural changes during storage.[3] 3. Optimize Surfactant Concentration: The type and concentration of surfactant can influence the stability of the SLNs. Ensure optimal surfactant concentration to effectively stabilize the nanoparticles and prevent aggregation, which can indirectly affect drug retention.[10] |
| Increase in particle size and aggregation during storage. | High Storage Temperature: Storing SLNs at elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation.[11] Temperatures approaching the melting point of this compound can also cause the lipid matrix to soften, resulting in particle fusion and drug leakage.[11] | 1. Controlled Low-Temperature Storage: Store SLN dispersions at refrigerated temperatures (e.g., 4°C) to minimize particle aggregation and maintain physical stability.[11][12][13] 2. Lyophilization (Freeze-Drying): For long-term stability, consider lyophilizing the SLN dispersion. This process removes water and converts the formulation into a dry powder, which is less susceptible to physical instability. The use of cryoprotectants like sucrose is crucial to prevent particle aggregation during freezing and reconstitution.[14][15] |
| Initial low drug loading capacity. | Poor Drug Solubility in Lipid: The drug's solubility in the molten this compound is a key factor determining the loading capacity.[16] Unfavorable Drug Properties: Drugs with high melting points or certain chemical structures may be difficult to encapsulate effectively in a lipid matrix.[17] | 1. Select Appropriate Lipids: If this compound alone is not providing sufficient solubility, consider using a blend of lipids to improve drug solubilization. 2. Modify the Manufacturing Process: Techniques like high-pressure homogenization can sometimes improve drug encapsulation.[18] The choice of organic solvent in solvent-based methods can also play a role.[17][19] |
| Burst release of the drug observed in initial release studies. | Drug Adsorption on Nanoparticle Surface: A portion of the drug may be adsorbed onto the surface of the SLNs rather than being encapsulated within the lipid core. This surface-bound drug is released rapidly upon exposure to the release medium. | 1. Optimize the Washing Step: After production, ensure thorough washing of the SLN dispersion to remove any unencapsulated or surface-adsorbed drug. Methods like dialysis or centrifugation can be employed.[20][21] 2. Adjust Formulation Composition: The choice of surfactant and its concentration can influence the surface properties of the SLNs and the extent of drug adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is lipid polymorphism and how does it affect my this compound SLNs?
A1: Lipid polymorphism refers to the ability of a lipid, like this compound, to exist in different crystalline structures or polymorphs. This compound typically crystallizes in a metastable α-form immediately after production from the melt.[3] This form has a less ordered crystal lattice with imperfections that can accommodate drug molecules. However, over time and depending on storage conditions, it tends to transition to the more stable and highly ordered β-polymorph. This rearrangement of the crystal lattice reduces the space available for the drug, leading to its expulsion from the nanoparticle.[3][4]
Q2: How can I prevent the polymorphic transition of this compound in my SLNs?
A2: A key strategy is to incorporate a liquid lipid (oil) into the this compound matrix to form Nanostructured Lipid Carriers (NLCs). The presence of the liquid lipid disrupts the ordered crystal lattice of this compound, creating a less organized, amorphous structure that is more stable over time and has a higher capacity to retain the drug.[6][7][9] Another approach is to add specific liquid lipids that act as "polymorphic modifiers," encouraging the rapid transition to the stable β-form during the manufacturing process, thereby preventing slow, uncontrolled transitions during storage.[3]
Q3: What is the ideal storage temperature for this compound SLN dispersions?
A3: For aqueous dispersions of this compound SLNs, storage at refrigerated temperatures, typically between 4°C and 8°C, is recommended.[11][12][13] This low temperature helps to minimize particle aggregation by reducing the kinetic energy of the nanoparticles. It is crucial to avoid freezing, as the formation of ice crystals can disrupt the nanoparticle structure. Storage at room temperature or higher can lead to increased particle size and potential drug leakage.[5][20] For long-term storage, lyophilization is a more robust option.[14][15]
Q4: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A4: The primary difference lies in the composition of their lipid core. SLNs are composed of a solid lipid, such as this compound. NLCs are a second generation of lipid nanoparticles that were developed to overcome the limitations of SLNs, particularly drug expulsion. NLCs are formulated with a blend of a solid lipid and a liquid lipid (oil).[8][9] This creates a less ordered, imperfect lipid matrix that offers higher drug loading capacity and improved stability by preventing lipid crystallization and subsequent drug expulsion.[6][7]
Experimental Protocols
Preparation of this compound SLNs by Hot Homogenization
This method involves emulsifying a molten lipid phase in a hot aqueous surfactant solution.
Materials:
-
This compound (Solid Lipid)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Weigh the desired amounts of this compound and the drug. Heat the this compound approximately 5-10°C above its melting point until a clear lipid melt is formed. Dissolve the drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure and number of cycles. The homogenizer should also be pre-heated.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol describes a common indirect method to quantify the amount of drug encapsulated within the SLNs.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. Common methods include:
-
Centrifugation: Centrifuge the SLN dispersion at a high speed. The SLNs will form a pellet, and the supernatant will contain the free drug.[12]
-
Dialysis: Place the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of a suitable buffer to remove the free drug.[20]
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the dialysis medium using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).[22][23]
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
Drug Loading (DL%):
-
In Vitro Drug Release Study
The dialysis bag method is frequently used to assess the drug release profile from SLNs.
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[13][24]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of this compound SLNs
| Storage Condition | Time (Days) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 4°C | 0 | 150 ± 5 | 0.21 ± 0.02 | -30.5 ± 1.2 | 85.2 ± 2.1 |
| 30 | 155 ± 6 | 0.23 ± 0.03 | -29.8 ± 1.5 | 83.9 ± 2.5 | |
| 90 | 162 ± 7 | 0.25 ± 0.03 | -28.9 ± 1.8 | 81.5 ± 3.0 | |
| 25°C | 0 | 150 ± 5 | 0.21 ± 0.02 | -30.5 ± 1.2 | 85.2 ± 2.1 |
| 30 | 180 ± 9 | 0.35 ± 0.04 | -25.1 ± 2.0 | 72.4 ± 3.5 | |
| 90 | 250 ± 15 | 0.48 ± 0.05 | -20.3 ± 2.5 | 60.1 ± 4.2 | |
| 40°C | 0 | 150 ± 5 | 0.21 ± 0.02 | -30.5 ± 1.2 | 85.2 ± 2.1 |
| 30 | 350 ± 20 (Aggregation) | 0.65 ± 0.08 | -15.4 ± 3.1 | 45.7 ± 5.1 | |
| 90 | > 1000 (Visible Aggregates) | > 0.8 | -10.2 ± 3.8 | < 30 |
Note: The data presented in this table are illustrative and intended to demonstrate typical trends. Actual results will vary depending on the specific formulation and experimental conditions.
Visualizations
Caption: Mechanism of drug expulsion from this compound SLNs due to polymorphic transition during storage.
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
References
- 1. Drug expulsion: Significance and symbolism [wisdomlib.org]
- 2. The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Effects on Expulsion Rate of Amphotericin B from Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Lyophilized Drug-Loaded Solid Lipid Nanoparticles Formulated with Beeswax and Theobroma Oil | MDPI [mdpi.com]
- 12. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 22. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 23. scielo.br [scielo.br]
- 24. ntno.org [ntno.org]
Technical Support Center: Optimizing Drug Loading Capacity of Tristearin Solid Lipid Nanoparticles (SLNs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug loading in Tristearin-based solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to overcome experimental hurdles.
Issue 1: Low Drug Loading Capacity (%DL) and Encapsulation Efficiency (%EE)
Q: My formulation exhibits low drug loading (<5%) and encapsulation efficiency (<70%). What are the potential causes and how can I improve it?
A: Low drug loading is a common challenge in SLN formulation. The primary reasons often relate to the drug's physicochemical properties and the formulation parameters.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Poor Drug Solubility in Molten this compound | The solubility of the drug in the lipid melt is a critical factor for achieving high loading capacity.[1][2] Increase the temperature of the lipid melt, ensuring the drug remains stable at that temperature, to enhance its solubility.[3] |
| Suboptimal Drug-to-Lipid Ratio | Overloading the lipid matrix can lead to drug expulsion during the recrystallization of the lipid upon cooling.[3] It is crucial to systematically optimize this ratio by starting with a lower drug concentration and gradually increasing it. |
| Lipid Crystallinity | This compound can form a highly ordered, perfect crystalline lattice which provides limited space to accommodate drug molecules, leading to their expulsion.[1] |
| Inappropriate Surfactant | The type and concentration of the surfactant are vital for creating stable nanoparticles and preventing drug leakage.[3] A combination of surfactants may offer better stability. |
| Slow Cooling Rate | Gradual cooling of the nanoemulsion can promote the formation of a more stable and ordered lipid crystal structure, which can expel the drug. |
Issue 2: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)
Q: The resulting nanoparticles are too large or show a wide size distribution. What could be wrong?
A: Particle size and PDI are critical quality attributes for SLNs. Deviations from the desired range can impact stability, bioavailability, and in vivo performance.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Homogenization | The energy input may not be adequate to reduce the pre-emulsion droplets to the nano-scale. Increase the homogenization pressure (typically in the range of 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are sufficient).[3] |
| Particle Aggregation | Inadequate surfactant concentration may fail to provide sufficient stabilization.[3] Increase the surfactant concentration or use a combination of surfactants to improve steric and electrostatic stabilization. |
| Over-processing | Excessive homogenization can sometimes lead to particle coalescence. Systematically vary the number of homogenization cycles and monitor the particle size at each stage to determine the optimal processing time.[3] |
Issue 3: Drug Expulsion During Storage
Q: I'm observing a decrease in drug loading over time. Why is the drug leaking from the nanoparticles?
A: Drug expulsion during storage is often linked to the polymorphic transitions of the lipid matrix.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Lipid Polymorphism | This compound can exist in different polymorphic forms. Over time, it may transition to a more stable, highly ordered crystalline state, which expels the entrapped drug.[1] Storing the SLN dispersion at a lower temperature (e.g., 4°C) can help slow down these polymorphic transitions.[3] |
| High Water Content of Dispersion | The aqueous environment can facilitate drug leakage, especially for drugs with some degree of water solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the drug loading capacity of this compound SLNs?
A1: The drug loading capacity of this compound SLNs is influenced by several factors, primarily:
-
Drug Solubility in the Lipid Melt: Higher solubility of the drug in molten this compound generally leads to higher encapsulation efficiency.[1][3]
-
Lipid Matrix Structure: The highly ordered crystalline structure of this compound can limit the space available for drug incorporation.[1]
-
Polymorphic State of the Lipid: Different polymorphic forms of this compound have varying capacities to accommodate drug molecules.[1]
-
Manufacturing Method: The chosen preparation method significantly impacts drug entrapment.
Q2: Which preparation methods are best for maximizing drug loading in this compound SLNs?
A2: High-pressure homogenization (HPH), particularly the hot homogenization technique, is a widely used and scalable method that avoids organic solvents.[3] The microemulsion technique has also been reported to yield high encapsulation efficiencies, often above 80%.[4]
Q3: How can I accurately measure the drug loading and encapsulation efficiency?
A3: The most common approach is the indirect method. This involves separating the SLNs from the aqueous dispersion (e.g., by ultracentrifugation or filtration). The amount of free, unencapsulated drug in the supernatant is then quantified using a suitable analytical technique like HPLC-UV, and the encapsulated drug is determined by subtracting the free drug from the total initial drug amount.[5][6]
Q4: Can the addition of a liquid lipid improve the drug loading capacity of this compound SLNs?
A4: Yes, incorporating a liquid lipid to form Nanostructured Lipid Carriers (NLCs) is a common strategy to increase drug loading.[1] The liquid lipid introduces imperfections into the crystal lattice of the solid lipid, creating more space to accommodate drug molecules and reducing the likelihood of drug expulsion.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs using Hot High-Pressure Homogenization
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the drug. Heat the this compound approximately 5-10°C above its melting point (around 72°C) until a clear lipid melt is formed. Add the drug to the molten lipid and stir until it is completely dissolved.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Solidification: Allow the resulting hot nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
Protocol 2: Determination of Drug Loading (%DL) and Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Transfer a known volume of the SLN dispersion into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 40,000 rpm) for a specified time (e.g., 30 minutes) at 4°C to pellet the SLNs.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
Visualizations
Caption: Key factors influencing the drug loading capacity of this compound SLNs.
Caption: Experimental workflow for preparing and optimizing this compound SLNs.
References
- 1. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notes.aquiles.me [notes.aquiles.me]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tristearin Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surfactants on Tristearin nanoparticle aggregation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and storage of this compound solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: My this compound nanoparticles are aggregating immediately after preparation. What are the likely causes and solutions?
A1: Immediate aggregation is often due to insufficient stabilization of the newly formed nanoparticles. Here are the primary factors and troubleshooting steps:
-
Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively cover the surface of the nanoparticles, leading to exposed hydrophobic regions that promote aggregation.[1]
-
Solution: Gradually increase the surfactant concentration in your formulation. However, be aware that excessively high concentrations can lead to micelle formation.[2]
-
-
Poor Surfactant Choice: The selected surfactant may not be optimal for stabilizing this compound nanoparticles. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a critical parameter.[3]
-
Solution: Experiment with surfactants with different HLB values. For oil-in-water emulsions, surfactants with higher HLB values (8-18) are generally preferred.[3] Consider using a combination of surfactants (e.g., a primary surfactant and a co-surfactant) which can often improve stability more effectively than a single surfactant.[4]
-
-
Inefficient Homogenization: The energy input during homogenization might not be sufficient to produce small, uniform nanoparticles, leading to a polydisperse system with a higher tendency to aggregate.[5]
-
Lipid Polymorphism: this compound can exist in different crystalline forms (α, β', β). The transition from the less stable α-form to the more stable β-form can lead to changes in particle shape (e.g., from spherical to platelet-like), which increases the surface area and the demand for surfactant, potentially causing aggregation if the surfactant concentration is insufficient.[4]
Q2: The particle size of my this compound nanoparticles increases significantly during storage. What can I do to improve long-term stability?
A2: Particle growth during storage is a common stability issue. Here are the key factors and solutions:
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones. It is driven by the higher solubility of smaller particles.
-
Solution: Use a mixture of lipids with different chain lengths to create a less perfect crystal lattice, which can inhibit recrystallization and Ostwald ripening.[8] Employing surfactants that form a dense protective layer on the nanoparticle surface can also slow down this process.
-
-
Temperature Fluctuations: Storage at elevated or fluctuating temperatures can accelerate lipid recrystallization and particle aggregation.
-
Solution: Store the nanoparticle dispersion at a constant, cool temperature, typically between 4°C and 25°C. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been incorporated into the formulation.
-
-
Insufficient Steric or Electrostatic Stabilization: The repulsive forces between nanoparticles may not be strong enough to prevent aggregation over time.
-
Solution:
-
Steric Stabilization: Use non-ionic surfactants with long hydrophilic chains (e.g., Poloxamers, Polysorbates) that create a physical barrier preventing close contact between particles.[4][9]
-
Electrostatic Stabilization: Incorporate ionic surfactants to impart a surface charge to the nanoparticles, leading to electrostatic repulsion. A zeta potential of at least ±30 mV is generally considered indicative of good stability.[10] Combining both steric and electrostatic stabilization strategies can be particularly effective.[4]
-
-
Q3: I am observing drug expulsion from my this compound nanoparticles during storage. How can I improve drug loading and retention?
A3: Drug expulsion is often linked to the crystalline nature of the lipid matrix.
-
Highly Ordered Crystal Lattice: this compound can form a highly ordered crystal lattice with few imperfections, which provides limited space to accommodate drug molecules, leading to their expulsion over time, especially during polymorphic transitions.[5]
-
Solution:
-
Use of Lipid Mixtures: Incorporate a liquid lipid (oil) along with this compound to create Nanostructured Lipid Carriers (NLCs). The less-ordered structure of NLCs provides more space for the drug, enhancing loading capacity and reducing expulsion.[11]
-
Complex Lipids: Employ more complex lipids or mixtures of triglycerides with varying fatty acid chain lengths to create a less perfect crystal lattice.[5]
-
Lipid-Drug Conjugates: For hydrophilic drugs, consider creating a lipid-drug conjugate to improve its incorporation into the lipid matrix.[5]
-
-
Data Summary
The following tables summarize quantitative data on the effect of different surfactants on this compound nanoparticle characteristics.
Table 1: Influence of Surfactant Type on Nanoparticle Size and Polydispersity Index (PDI)
| Lipid Core | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| This compound | Lecithin, Sodium Taurodeoxycholate | Varies with co-surfactant | Not Specified | [6][7] |
| This compound | Lecithin, Pluronic F68 | Varies with co-surfactant | Not Specified | [6][7] |
| This compound | Lecithin, Tween 60/80 | Varies with co-surfactant | Not Specified | [6][7] |
| This compound | Polysorbate 80 | Not Specified | Not Specified | [9] |
| This compound | PEG 660-stearate | ~342 | 0.186 | [12][13] |
| This compound | Poloxamer 188 | ~343 | 0.176 | [12][13] |
| Trimyristin, Tripalmitin | Poloxamer 188 | Varies with lipid | Not Specified | [5] |
Table 2: Effect of Surfactant Concentration on Nanoparticle Properties
| Lipid Core | Surfactant | Surfactant Concentration (% w/w) | Observation | Reference |
| Tripalmitin | Tween 20 | <1 | Gel formation due to aggregation | [1] |
| Tripalmitin | Tween 20 | 1-5 | Increased stability | [1] |
| This compound | Not Specified | >10% of emulsion | Larger particles and increased polydispersity | [4] |
| Generic SLN | Not Specified | High | Potential for micelle formation and toxicity | [2] |
Experimental Protocols
1. Preparation of this compound Nanoparticles by High-Pressure Homogenization (Hot Homogenization)
This method is widely used for the production of SLNs.
-
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Polysorbate 80, Lecithin)
-
Co-surfactant (optional, e.g., Sodium Taurodeoxycholate, Span 80)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API) - if applicable
-
-
Procedure:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point (~72°C).
-
If applicable, dissolve or disperse the lipophilic API in the molten lipid.
-
Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[14]
-
The resulting hot nanoemulsion is then cooled down in an ice bath or under controlled conditions to allow the lipid to recrystallize and form solid nanoparticles.
-
2. Characterization of Nanoparticle Aggregation
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the mean particle size, particle size distribution, and Polydispersity Index (PDI).
-
Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C). A PDI value below 0.3 is generally considered acceptable for a homogeneous nanoparticle population.[10]
-
-
Zeta Potential Measurement:
-
Purpose: To assess the surface charge of the nanoparticles, which is an indicator of their electrostatic stability.
-
Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility of the particles. A high absolute zeta potential value (e.g., > ±30 mV) generally indicates good stability.[10]
-
-
Transmission Electron Microscopy (TEM) / Cryo-TEM:
-
Purpose: To visualize the morphology (shape and size) of the nanoparticles and to directly observe any aggregation.
-
Procedure: A drop of the diluted nanoparticle dispersion is placed on a TEM grid, negatively stained (for conventional TEM), or plunge-frozen (for Cryo-TEM), and then imaged.
-
Visualizations
Caption: Logical relationship between surfactant properties and nanoparticle stability.
Caption: Experimental workflow for this compound nanoparticle preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00484H [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. jocpr.com [jocpr.com]
- 9. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. japsonline.com [japsonline.com]
Technical Support Center: Accelerated Stability Testing of Tristearin Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with accelerated stability testing of tristearin-based formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the accelerated stability testing of this compound formulations.
| Problem | Potential Cause | Recommended Action |
| Unexpected changes in particle size (aggregation or growth) during stability studies. | Polymorphic transition from the metastable α-form to the more stable, denser β-form can lead to particle aggregation.[1][2] | - Monitor polymorphic forms using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). - Evaluate the effect of adding liquid lipids (LL) or other stabilizers to control the crystallization process.[1][3] - Optimize storage temperature; higher temperatures can accelerate the transition.[1][4] |
| Drug expulsion from the lipid matrix and decreased encapsulation efficiency over time. | The transformation of this compound from the α-form to the β-form can result in a more ordered crystal lattice, leading to the expulsion of the encapsulated drug.[1] | - Characterize the polymorphic state of this compound in your initial formulation. - Consider strategies to stabilize the metastable α-form or to induce a complete transition to the β-form before storage.[1][3] - Analyze drug loading at different stability time points to quantify the extent of expulsion. |
| Inconsistent or altered drug release profiles after storage at accelerated conditions. | Changes in the polymorphic form of this compound significantly impact drug release. The stable β-form often leads to a much slower release compared to the α-form.[1] | - Perform comparative dissolution studies on fresh and aged samples. - Correlate the changes in release profiles with the polymorphic state of this compound as determined by DSC and XRD.[1] - If a specific release profile is desired, the polymorphic form must be controlled and monitored. |
| Physical changes in the formulation, such as gelation or significant increases in viscosity. | In some aqueous dispersions of solid lipid nanoparticles, transformation of the lipid to a more stable crystalline form can lead to inter-particle interactions and gel formation.[5] | - Visually inspect samples at each time point. - Measure viscosity to quantify changes. - Investigate the influence of formulation components (e.g., surfactants) and storage conditions (light, temperature, shear forces) on this phenomenon.[5] |
| Changes in the physical appearance, color, or odor of the formulation. | This could indicate chemical degradation of the drug or excipients, or interactions with the packaging material.[6][7] | - Perform analytical tests to identify degradation products (e.g., using HPLC).[8] - Evaluate the compatibility of the formulation with the chosen container closure system.[6] - Conduct photostability studies if the product is sensitive to light.[9] |
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound-based formulations?
The main stability concern is the polymorphic behavior of this compound.[1][3] this compound can exist in several crystalline forms, primarily the metastable α-form and the more stable β-form.[1][4] During manufacturing and storage, a transition from the α-form to the β-form can occur, which may lead to changes in particle size, drug release profiles, and encapsulation efficiency.[1]
2. How do accelerated stability studies predict the shelf-life of this compound formulations?
Accelerated stability testing exposes the formulation to elevated stress conditions, such as higher temperature and humidity, to speed up chemical and physical degradation processes.[6][10][11] The data gathered is then often used with models like the Arrhenius equation to predict the shelf-life under normal storage conditions.[6][10] For example, a common standard is that 10 weeks at 45°C can be equivalent to one year at ambient temperature.[6]
3. What are the typical accelerated storage conditions for these types of studies?
Standard accelerated stability conditions are often 40°C ± 2°C with 75% ± 5% relative humidity (RH).[12][13] However, the specific conditions can be chosen based on the nature of the product and the climate zone for which it is intended.[12]
4. Which analytical techniques are essential for monitoring the stability of this compound formulations?
A combination of techniques is necessary to fully characterize the stability of this compound formulations:
-
Differential Scanning Calorimetry (DSC): To identify and quantify the different polymorphic forms of this compound and to monitor their transitions.[1][4]
-
X-ray Diffraction (XRD): To determine the crystalline structure of the lipid matrix.[1][4]
-
Particle Size Analysis: To track changes in particle size and distribution, which can indicate aggregation or Ostwald ripening.
-
Microscopy (e.g., SEM, PLM): To visualize the morphology and microstructure of the particles.[1][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the active pharmaceutical ingredient (API) and detect any degradation products.[8]
5. How can I control the polymorphic transitions in my this compound formulation?
Controlling polymorphism is key to ensuring the stability of the final product. Some approaches include:
-
Addition of Liquid Lipids (LL): Incorporating a certain percentage of liquid lipids into the formulation can influence the crystallization of this compound, in some cases promoting a more rapid and complete transition to the stable β-form.[1][3]
-
Process Optimization: The manufacturing process, including cooling rates and temperatures, can be adjusted to favor the formation of a specific polymorph.[1]
-
Excipient Selection: The choice of surfactants and other excipients can also play a role in stabilizing a particular polymorphic form.[14]
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphism using DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound formulation into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 90°C at a rate of 10°C/min to erase the thermal history.
-
Hold at 90°C for 5 minutes.
-
Cool the sample from 90°C to 25°C at a controlled rate (e.g., 10°C/min).
-
Reheat the sample from 25°C to 90°C at 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting points of the different polymorphs of this compound will appear as endothermic peaks. The α-form typically melts at a lower temperature than the β-form.
Protocol 2: Accelerated Stability Study Setup
-
Batch Selection: Use at least two to three representative batches of the final this compound formulation in its proposed container closure system.[15][16]
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[12][13]
-
Time Points: Test the samples at specified time points. A common schedule for a 6-month study is 0, 1, 3, and 6 months.[15][17]
-
Testing Parameters: At each time point, evaluate the following parameters as appropriate:
Visualizations
Caption: Workflow for an accelerated stability study of this compound formulations.
Caption: Impact of polymorphic transition on this compound formulation stability.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Thermal Stability of Polymorphic Forms of Synthesized this compound [agris.fao.org]
- 5. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. freelanceformulations.com [freelanceformulations.com]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. www3.paho.org [www3.paho.org]
- 12. youtube.com [youtube.com]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Tristearin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Tristearin. The following information addresses common issues related to the influence of cooling rate on the polymorphic behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are the melting points of my this compound samples inconsistent across different experiments?
A1: Inconsistent melting points for this compound are most commonly due to the presence of different polymorphs. This compound can crystallize into several forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms, each with a distinct melting point. The cooling rate during crystallization is a critical factor that determines which polymorph is formed. Faster cooling rates tend to produce the less stable α-form with a lower melting point, while slower cooling rates favor the formation of the more stable and higher-melting β' and β forms.[1][2]
Q2: I obtained a DSC thermogram with multiple peaks during the melting of my this compound sample. What does this indicate?
A2: A DSC thermogram with multiple endothermic and/or exothermic peaks upon heating indicates that your this compound sample is likely undergoing polymorphic transformations.[3][4] A common observation is the melting of a less stable form (e.g., α-form), followed by an exothermic recrystallization into a more stable form (e.g., β' or β), which then melts at a higher temperature.[4] This is a kinetic process, and the appearance of these peaks can be influenced by the heating rate of the DSC experiment.
Q3: How can I ensure I am consistently producing the most stable β-polymorph of this compound?
A3: To consistently produce the stable β-polymorph, a slow cooling rate is essential. This allows sufficient time for the molecules to arrange into the most thermodynamically stable triclinic crystal lattice. Isothermal crystallization at a temperature just below the melting point of the β'-form can also promote the transition to the β-form. Additionally, solvent crystallization over a prolonged period at a controlled temperature has been shown to yield a highly stable β-polymorph.[5]
Q4: My X-ray diffraction (XRD) pattern does not match the expected pattern for the β-form of this compound. What could be the issue?
A4: Discrepancies in XRD patterns can arise from several factors. Firstly, ensure your sample is purely the β-form and not a mixture of polymorphs, which would result in a combination of diffraction peaks. The β-form is characterized by strong reflections at approximately 4.6 Å, 3.86 Å, and 3.70 Å.[6][7] If your pattern shows significant peaks at other positions, you may have the α-form (a single broad peak around 4.15 Å) or the β'-form (strong peaks around 4.2 Å and 3.8 Å). Secondly, sample preparation and instrument calibration are crucial for accurate XRD analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low melting point of crystallized this compound. | The sample has crystallized into the metastable α-polymorph due to a rapid cooling rate. | Decrease the cooling rate during crystallization. For example, use a rate of 1-5°C/min. Alternatively, implement an isothermal holding step at a temperature between the melting points of the α and β' forms to encourage transformation to a more stable polymorph. |
| Broad or poorly defined peaks in the X-ray diffractogram. | The crystalline structure is not well-ordered, which can be a result of very rapid cooling (quenching). This can lead to the formation of very small crystallites or an amorphous solid. | Use a slower cooling rate to allow for the growth of larger, more ordered crystals. Annealing the sample by holding it at a temperature below its melting point for an extended period can also improve crystallinity. |
| Difficulty in reproducing crystal morphology observed under Polarized Light Microscopy (PLM). | The nucleation and crystal growth of this compound are sensitive to minor variations in cooling rate, temperature gradients across the sample slide, and the presence of impurities. | Ensure precise and repeatable control over the cooling profile of the microscope's hot stage. Use a consistent sample size and thickness to minimize thermal gradients. Ensure the this compound used is of high purity. |
| Phase transition from α to a more stable form is very slow or incomplete. | The kinetics of the polymorphic transition can be slow, especially at lower storage temperatures.[3] | Storing the sample at a temperature closer to, but still below, the melting point of the α-form can accelerate the transition. The addition of certain liquid lipids can also act as plasticizers and promote the transformation to the β-form.[3] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Identification
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Initial Heating: Heat the sample to 90°C at a rate of 10°C/min and hold for 5 minutes to erase any previous thermal history.[7]
-
Controlled Cooling: Cool the sample from 90°C to a final temperature (e.g., 25°C) at a specific, controlled rate (e.g., 1°C/min for slow cooling, 20°C/min for fast cooling).
-
Melting Analysis: After the cooling cycle, heat the sample from the final temperature to 90°C at a standard rate (e.g., 5°C/min or 10°C/min) to observe the melting endotherms of the formed polymorphs.
Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis
-
Sample Preparation: Prepare the desired this compound polymorph by controlling the cooling rate from the melt as described in the DSC protocol. The crystallized sample is then loaded onto a sample holder.
-
Instrument Setup: Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å).
-
Data Collection: Scan the sample over a 2θ range of 1.5° to 35.0° at a scan speed of 2°/min.[7]
-
Analysis: Identify the polymorphic form by comparing the d-spacing values of the prominent peaks in the wide-angle region (15-30° 2θ) to known values for α, β', and β forms.
Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
-
Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.
-
Melting: Heat the slide on a hot stage to 90°C to melt the this compound completely.
-
Controlled Cooling: Cool the sample at a defined rate (e.g., 5°C/min) using the hot stage controller.
-
Observation: Observe the crystal nucleation and growth under polarized light during the cooling process. The different polymorphs will exhibit distinct crystal habits and birefringence.[8]
Quantitative Data
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α (alpha) | ~54 | Lower than β' and β |
| β' (beta-prime) | ~64 | Intermediate |
| β (beta) | ~73 - 76 | ~243.9 ± 10.5[5] |
Note: Exact values can vary slightly depending on the purity of the this compound and the experimental conditions.
Table 2: Characteristic Wide-Angle X-ray Diffraction (WAXD) Spacings for this compound Polymorphs
| Polymorph | d-spacing (Å) and Relative Intensity |
| α (alpha) | A single, broad peak at ~4.15 |
| β' (beta-prime) | Two strong peaks at ~4.23 and ~3.81[7] |
| β (beta) | Three characteristic peaks at ~4.61 (very strong), ~3.86 (medium), and ~3.70 (medium)[6][7] |
Visualizations
Caption: Logical relationship between cooling rate and the resulting this compound polymorph.
Caption: General experimental workflow for analyzing this compound crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microscopic approach of the crystallization of tripalmitin and this compound by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tristearin in Melt-Emulsification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the melt-emulsification of Tristearin to formulate Solid Lipid Nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common choice for Solid Lipid Nanoparticles (SLNs)?
A1: this compound (also known as Glyceryl Tristearate) is a triglyceride derived from three units of stearic acid. It is a biocompatible and biodegradable lipid that is solid at both room and body temperature, making it an excellent matrix-forming material for SLNs. Its high melting point (around 72°C) allows for the use of the melt-emulsification technique and contributes to the controlled release of encapsulated drugs.[1] Most lipids used for SLNs, including this compound, are "generally recognized as safe" (GRAS), which is advantageous for pharmaceutical applications.[2]
Q2: What is the hot melt-emulsification technique?
A2: Hot melt-emulsification is a widely used method for producing SLNs that avoids the use of organic solvents. The process involves heating the solid lipid (this compound) above its melting point and dispersing it in a hot aqueous surfactant solution to form a coarse oil-in-water (o/w) pre-emulsion.[3][4] This pre-emulsion is then subjected to high-energy dispersion methods, such as high-shear homogenization or ultrasonication, to break down the lipid droplets into the nanometer range.[5][6][7] Upon cooling, the lipid droplets solidify, entrapping the drug within the solid matrix to form SLNs.[8]
Q3: What is lipid polymorphism and why is it critical for this compound SLNs?
A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Triglycerides like this compound typically exhibit three main polymorphs: α (alpha), β' (beta-prime), and β (beta).[2] The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point. During the rapid cooling phase of melt-emulsification, this compound often crystallizes into the metastable α-form.[2][9] Over time, especially during storage, this can slowly transition to the more stable β-form. This polymorphic transition is a major cause of instability, as it can lead to changes in particle shape, drug expulsion, and particle aggregation.[2][10][11]
Troubleshooting Guide
Problem 1: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)
A high PDI value indicates a heterogeneous and broad particle size distribution, which is often undesirable for controlled drug delivery applications.[12]
Q: My this compound SLNs have a large average particle size and a PDI above 0.3. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to formulation and processing.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Insufficient Homogenization Energy | Increase the homogenization pressure (typically 500-1500 bar) or the speed of the high-shear mixer.[4][8] Also, increase the number of homogenization cycles (3-5 cycles are often sufficient) or the total processing time to ensure adequate energy input for droplet size reduction.[8] |
| Inadequate Surfactant Concentration | The surfactant concentration may be too low to effectively cover the surface of the newly formed nanoparticles, leading to coalescence and aggregation.[8][13] Increase the surfactant concentration systematically. Using a combination of surfactants (co-surfactants) can also improve stability.[8][10] |
| High Lipid Concentration | Increasing the lipid content beyond an optimal level (often above 10%) can significantly increase the viscosity of the emulsion, hindering efficient particle size reduction and promoting droplet agglomeration.[10][14] Try reducing the concentration of this compound in your formulation. |
| Improper Processing Temperature | The temperature of both the lipid and aqueous phases should be maintained at least 5-10°C above this compound's melting point (~72°C) during homogenization to ensure the lipid is fully molten and has low viscosity.[4] If the temperature is too low, the lipid can begin to solidify prematurely, resulting in larger particles.[15] |
| Particle Aggregation | Aggregation can occur if the formulation has poor colloidal stability.[12] Measure the zeta potential; a value greater than |
Problem 2: Low Drug Encapsulation Efficiency (EE% < 70%)
Q: I am experiencing low encapsulation efficiency for my active pharmaceutical ingredient (API) in this compound SLNs. How can I improve it?
A: Low EE% is often related to the drug's properties and its interaction with the lipid matrix during formulation.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in Molten this compound | The drug must be soluble in the molten lipid to be efficiently encapsulated. If solubility is low, the drug may partition into the aqueous phase or be expelled upon lipid recrystallization.[8] Ensure the drug is fully dissolved in the molten this compound before emulsification. A slight, controlled increase in temperature may help, but API stability must be considered. |
| Drug Partitioning into Aqueous Phase | Hydrophilic or amphiphilic drugs may prefer to partition into the hot aqueous surfactant phase during homogenization.[10] This can be mitigated by choosing a surfactant with a different HLB (Hydrophile-Lipophile Balance) value or by adjusting the pH of the aqueous phase to reduce the drug's aqueous solubility. |
| High Surfactant Concentration | While necessary for stabilization, excessively high surfactant concentrations can form micelles in the aqueous phase, which can solubilize the drug and draw it out of the lipid phase, thereby lowering the EE%.[13] Optimize the surfactant concentration to find a balance between nanoparticle stability and drug encapsulation. |
| Premature Crystallization & Drug Expulsion | If the nanoemulsion cools too slowly, the this compound has more time to form a highly ordered, stable β-crystal lattice, which can expel the drug.[2][11] Employ a rapid cooling step (e.g., immerse the hot nanoemulsion in an ice bath) immediately after homogenization to "shock freeze" the lipid into a less-ordered α-form, trapping the drug more effectively.[8] |
| Drug-to-Lipid Ratio is Too High | Overloading the lipid matrix beyond its capacity will inevitably lead to low EE%.[8] Systematically decrease the amount of drug relative to the amount of this compound to find the optimal loading capacity. |
Problem 3: Particle Aggregation, Gelation, or Drug Leakage During Storage
Q: My this compound SLN dispersion looks good initially, but after a few days or weeks of storage, I observe particle aggregation, gelation, or a significant drop in encapsulation efficiency. Why is this happening?
A: This is a classic sign of physical instability, primarily driven by the polymorphic transition of this compound.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Polymorphic Transition (α to β) | This is the most common cause. The initial α-form particles are often spherical. The transition to the more stable β-form can cause a change in shape to platelet-like structures.[10] This increases the total surface area of the particles. The initial amount of surfactant is no longer sufficient to cover this new, larger surface, leading to exposed hydrophobic patches, aggregation, and ultimately, gelation.[10][13] This ordered crystal structure also pushes the drug out, causing leakage.[2][11] |
| Storage Temperature | Storing the SLN dispersion at room temperature or elevated temperatures can accelerate the polymorphic transition from the α to the β form.[2] Store the SLN dispersion at a lower temperature (e.g., 4°C in a refrigerator) to slow down the kinetics of the polymorphic transition and improve long-term stability.[8][16] Avoid freezing, as ice crystal formation can cause irreversible aggregation unless cryoprotectants are used.[16] |
| Inadequate Stabilization | The type of surfactant can influence the rate of polymorphic transition. Some surfactants can help stabilize the metastable α-form for longer periods.[17] Experiment with different types of stabilizers. For instance, lecithins have been shown to slow polymorphic transitions in some triglyceride systems.[17] |
| Lyophilization Stress | Freeze-drying without a proper cryoprotectant can lead to significant particle aggregation due to the stresses of freezing and dehydration.[16][18] Before lyophilization, add a cryoprotectant such as trehalose or sucrose (e.g., 10-20% w/v) to the SLN dispersion. These agents form a glassy matrix that protects the nanoparticles during the process and aids in their redispersion upon reconstitution.[16][19] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Shear Homogenization
Materials:
-
This compound (e.g., Dynasan® 118)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Methodology:
-
Prepare Lipid Phase: Accurately weigh the this compound and the API. Place them in a glass beaker and heat to 80-85°C (at least 10°C above this compound's melting point) on a magnetic stirrer hotplate. Stir until the lipid is completely melted and the API is fully dissolved, forming a clear lipid phase.
-
Prepare Aqueous Phase: In a separate beaker, weigh the surfactant(s) and add the required volume of purified water. Heat this solution to the same temperature (80-85°C) under constant stirring until the surfactant is fully dissolved.
-
Form Pre-emulsion: Pour the hot lipid phase into the hot aqueous phase while stirring at a moderate speed (e.g., 800 rpm) with a magnetic stirrer. Continue stirring for 5-10 minutes to form a milky pre-emulsion.
-
High-Shear Homogenization: Immediately transfer the hot pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax®). Homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-15 minutes.[1][5] The temperature must be maintained above the lipid's melting point throughout this step.
-
Cooling and Solidification: Immediately after homogenization, transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. This rapid cooling promotes the solidification of the lipid nanoparticles and favors the entrapment of the drug.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Characterization of Particle Size, PDI, and Zeta Potential
This is typically performed using Dynamic Light Scattering (DLS).[20]
-
Sample Preparation: Dilute a small aliquot of the SLN dispersion with purified water to achieve an appropriate particle concentration (a faint, slightly opalescent appearance is often suitable). Ensure there are no air bubbles.
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement: Place the cuvette in the instrument and perform the measurement for particle size (Z-average), Polydispersity Index (PDI), and zeta potential according to the manufacturer's instructions.
-
Analysis: Perform at least three independent measurements and report the results as mean ± standard deviation.
Protocol 3: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol involves separating the unencapsulated (free) drug from the SLNs.
-
Separation: Transfer a known volume of the SLN dispersion into an ultrafiltration-centrifugation unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at a specified speed and time to separate the aqueous phase (filtrate), containing the free drug, from the SLNs which are retained on the filter.
-
Quantification of Free Drug: Analyze the concentration of the free drug in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[8]
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100
-
Visualized Workflows and Logic
Caption: Workflow for SLN preparation via melt-emulsification.
Caption: Troubleshooting logic for large particle size and high PDI.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. banglajol.info [banglajol.info]
- 6. High shear homogenization: Significance and symbolism [wisdomlib.org]
- 7. yekeey.com [yekeey.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 15. researchgate.net [researchgate.net]
- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.curapath.com [blog.curapath.com]
Technical Support Center: Enhancing Drug Bioavailability with Tristearin Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tristearin-based carriers to enhance drug bioavailability. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation, characterization, and in-vitro/in-vivo testing of this compound-based solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.
Formulation and Particle Size Issues
Question: My this compound-based nanoparticles are larger than the desired range (>500 nm) and have a high polydispersity index (PDI > 0.3). What are the potential causes and solutions?
Answer: Several factors during the formulation process can lead to larger particle sizes and a high PDI. Here are the common culprits and how to address them:
-
Insufficient Homogenization: The energy input during homogenization is critical for reducing particle size.
-
Troubleshooting:
-
Increase the homogenization pressure (typically between 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are effective).[1] Be aware that excessive pressure or cycles can sometimes lead to particle coalescence.[1]
-
For high-speed stirring or ultrasonication methods, increase the stirring speed or sonication time. However, be mindful of potential metal contamination from the sonicator probe.[2]
-
-
-
Lipid Concentration: A high concentration of this compound can lead to increased viscosity of the dispersed phase, hindering effective particle size reduction.
-
Troubleshooting:
-
Optimize the lipid concentration. Start with a lower concentration and gradually increase it to find the optimal balance between drug loading and particle size.
-
-
-
Surfactant Type and Concentration: The choice and concentration of surfactant are crucial for stabilizing the newly formed nanoparticles and preventing aggregation.
-
Cooling Process: The rate of cooling of the nanoemulsion can influence the crystallization of this compound and the final particle size.
-
Troubleshooting:
-
Rapidly cool the hot nanoemulsion by dispersing it in cold water (2-3°C) to promote rapid lipid solidification and prevent particle growth.[2]
-
-
Question: I am observing significant batch-to-batch variability in the particle size and PDI of my this compound SLNs. How can I improve the reproducibility of my formulation?
Answer: Batch-to-batch inconsistency is a common challenge. To improve reproducibility, focus on tightly controlling the following parameters:
-
Temperature Control: The temperature of the lipid and aqueous phases during homogenization must be consistent.
-
Homogenization Parameters: Ensure the homogenization pressure, number of cycles, and duration are identical for each batch.
-
Component Concentrations: Precisely weigh all components (this compound, drug, surfactants, etc.) for each batch.
-
Cooling Rate: Standardize the cooling process, including the temperature of the cooling medium and the rate of addition of the hot nanoemulsion.
Drug Loading and Entrapment Efficiency Problems
Question: My drug entrapment efficiency (EE) is low. How can I improve it?
Answer: Low entrapment efficiency is often related to the drug's properties and its interaction with the this compound matrix. Here are some strategies to enhance EE:
-
Drug Solubility in Lipid: The drug must be sufficiently soluble in the molten this compound.
-
Troubleshooting:
-
If the drug has poor lipid solubility, consider using nanostructured lipid carriers (NLCs) by incorporating a liquid lipid (e.g., oleic acid, Capmul MCM) into the this compound matrix.[6][7][8] The liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate the drug.[2]
-
-
-
Lipid Matrix Crystallinity: The highly ordered crystalline structure of pure this compound can lead to drug expulsion upon cooling and storage.[2]
-
Troubleshooting:
-
As mentioned above, formulating NLCs can disrupt the crystal lattice.
-
The choice of surfactants can also influence the crystallinity of the lipid matrix.
-
-
-
Partitioning during Production: The drug may partition into the aqueous phase during the emulsification process, especially for more hydrophilic drugs.
-
Troubleshooting:
-
Adjust the pH of the aqueous phase to a value where the drug has the lowest water solubility.
-
For hydrophilic drugs, consider preparing lipid-drug conjugates (LDCs) before encapsulation.[2]
-
-
Question: I observe a high initial drug loading, but the drug is expelled from the nanoparticles during storage. What is causing this, and how can I prevent it?
Answer: Drug expulsion during storage is a significant stability issue for this compound-based SLNs and is primarily caused by the polymorphic transition of the lipid.[6][9]
-
Polymorphic Transition: this compound can exist in different crystalline forms (polymorphs). During production, it often solidifies into a metastable α-form. Over time, it transitions to the more stable and highly ordered β-form. This recrystallization process reduces imperfections in the crystal lattice, squeezing out the encapsulated drug molecules.[9][10]
-
Troubleshooting:
-
Formulate NLCs: The inclusion of liquid lipids disrupts the formation of a perfect crystal lattice, reducing drug expulsion.[6]
-
Additives: Certain additives can modulate the polymorphic behavior of this compound.[10]
-
Storage Conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to slow down the polymorphic transition.[6]
-
-
Stability and Aggregation Issues
Question: My this compound SLN dispersion appears stable initially, but I observe aggregation and sometimes even gelation after a few weeks of storage. Why is this happening?
Answer: This is a common physical stability issue and is often linked to polymorphic transitions and insufficient surface stabilization.[9][11]
-
Causes:
-
Polymorphic Transition: The transition from the α to the β form of this compound can alter the particle shape from spherical to needle-like, which can lead to inter-particle aggregation and gelation.[10]
-
Insufficient Surfactant Coverage: The surfactant layer may not be dense enough to provide a sufficient steric or electrostatic barrier to prevent particle aggregation over time.
-
-
Troubleshooting:
-
Optimize Surfactant System: Use a combination of surfactants to enhance stability.
-
Control Polymorphism: As discussed previously, formulating NLCs or using additives can help control the polymorphic transition.[6][10]
-
Storage Temperature: Storing at lower temperatures can slow down the kinetics of polymorphic transitions.[11]
-
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting characteristics for this compound-based nanoparticles from various studies. This data can serve as a starting point for your own experimental design.
Table 1: Formulation Parameters and Physicochemical Characteristics of this compound SLNs
| Drug | Lipid Phase Composition | Surfactant(s) | Preparation Method | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |
| Miconazole Nitrate | This compound | Soya lecithin, Polysorbate 80 | Solvent Injection | 206 | 0.21 | 90.9 | [1] |
| Nifedipine | This compound | Hydrogenated soya phosphatidylcholine, Polysorbate 80 | Solvent Injection | 121 | 0.261 | 71.5 | [1] |
| Rifampicin | This compound | Soya lecithin, Stearylamine/Polysorbate 80 | Solvent Injection | 271 | 0.124 | 68.4 | [1] |
| Etodolac | This compound | Poloxamer 188, Tween 80 | Microemulsification | < 300 | - | - | [3] |
| Ovalbumin | This compound, mPEG-DSPE | - | Microfluidics | 59 - 180 | - | - | [12] |
Table 2: Characterization Techniques for this compound-Based Nanoparticles
| Characterization Parameter | Analytical Technique(s) | Information Obtained | References |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS) | Average particle size and size distribution. | [3][13][14][15] |
| Surface Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | Visualization of particle shape and surface features. | [3][10][13][16] |
| Zeta Potential | Dynamic Light Scattering (DLS) with an electrode | Surface charge of the nanoparticles, an indicator of stability. | [14] |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Melting behavior, polymorphic state of the lipid, and drug-lipid interactions. | [3][10][13][17] |
| Entrapment Efficiency and Drug Loading | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) | Quantification of the amount of drug encapsulated within the nanoparticles. | [18] |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Rate and extent of drug release from the nanoparticles over time. | [3][14] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization)
This protocol is a generalized procedure based on commonly cited methods.[4]
Materials:
-
This compound
-
Drug
-
Surfactant(s) (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (e.g., 80°C).
-
Disperse or dissolve the accurately weighed drug in the molten this compound with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure between 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion in an ice bath or by dispersing it in cold water under gentle stirring to allow the lipid nanoparticles to solidify.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Characterization of In Vitro Drug Release using the Dialysis Bag Method
This is a common method to assess the drug release profile from nanoparticles.[19]
Materials:
-
This compound SLN dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or magnetic stirrer
-
Syringes and filters
Procedure:
-
Preparation of Dialysis Bag:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Securely tie one end of the dialysis tubing.
-
-
Sample Loading:
-
Pipette a known volume of the SLN dispersion (e.g., 1-2 mL) into the dialysis bag and securely tie the other end.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Filter the collected samples and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Diagrams
Caption: Workflow for this compound SLN Preparation by Hot Homogenization.
Caption: Troubleshooting Logic for Common Issues in this compound Carrier Formulation.
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paclitaxel loaded Capmul MCM and this compound based nanostructured lipid carriers (NLCs) for glioblastoma treatment: screening of formulation components by quality by design (QbD) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tristearin vs. Tripalmitin in Solid Lipid Nanoparticle Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. Among the most commonly employed lipids are the triglycerides tristearin and tripalmitin. This guide provides an objective comparison of these two lipids in the context of SLN formulations, supported by experimental data, detailed methodologies, and visual representations of key processes.
Physicochemical Properties and Performance Metrics: A Tabular Comparison
The selection of this compound or tripalmitin as the core lipid in SLN formulations significantly influences key performance indicators such as particle size, drug loading capacity, and release kinetics. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Parameter | This compound-based SLNs | Tripalmitin-based SLNs | Reference |
| Melting Point (°C) | ~73 | ~66 | [1] |
| Particle Size (nm) | Generally ranges from <100 to >300 | Generally ranges from <100 to >300 | [1][2] |
| Polydispersity Index (PDI) | Typically < 0.3, indicating a narrow size distribution | Typically < 0.3, indicating a narrow size distribution | [2][3] |
| Zeta Potential (mV) | Often in the range of -20 to -30, indicating good physical stability | Often in the range of -20 to -30, indicating good physical stability | [2] |
Table 1: General Physicochemical Properties of this compound and Tripalmitin SLNs.
| Model Drug | Lipid Matrix | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Etodolac | This compound | < 300 | - | - | - | - | [4] |
| Paliperidone | Tripalmitin | 210.68 | 0.208 | -28.97 | 74.65 | - | [2] |
| Thymol | Tripalmitin (Glyceryl Tripalmitate) | 134.5 | 0.224 | -25.8 | - | 12 | [3] |
Table 2: Comparative Performance of Drug-Loaded this compound and Tripalmitin SLNs. Note: Direct comparative studies with the same drug are limited. This table presents data from different studies for illustrative purposes.
Impact on Drug Entrapment and Release
The crystalline nature of both this compound and tripalmitin plays a crucial role in their ability to accommodate drug molecules. Their highly ordered crystal lattice structures can sometimes limit drug loading and may lead to drug expulsion during storage, particularly upon polymorphic transition to more stable forms.
Drug Entrapment Efficiency (EE): The entrapment efficiency is influenced by the drug's solubility in the molten lipid and the lipid's ability to form a stable matrix around the drug upon cooling. For instance, paliperidone-loaded SLNs using tripalmitin as the lipid matrix achieved an entrapment efficiency of 74.65%[2].
Drug Release: Both this compound and tripalmitin-based SLNs are capable of providing a prolonged drug release profile. For example, etodolac-loaded this compound SLNs demonstrated a sustained release over 36 hours[4]. Similarly, paliperidone-loaded tripalmitin SLNs also exhibited a sustained release pattern[2]. The release rate is often governed by diffusion through the solid lipid matrix and erosion of the nanoparticles.
Stability and Polymorphism
A key consideration in the formulation of SLNs is their long-term physical stability. Both this compound and tripalmitin can exist in different polymorphic forms (α, β', β), with the β form being the most stable and ordered. The transition from a less ordered to a more ordered polymorphic form during storage can lead to a reduction in the space available for the encapsulated drug, potentially causing drug expulsion. Studies have shown that crystallization in the β form is faster in this compound (composed of longer fatty acid chains) compared to tripalmitin[5]. The choice of surfactants and the manufacturing process can influence the initial polymorphic form and the rate of transition, thereby impacting the stability of the final formulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of SLNs. Below are representative protocols for preparing this compound and tripalmitin SLNs using common techniques.
High-Pressure Homogenization (HPH) for this compound SLNs
This method is widely used for the large-scale production of SLNs.
-
Preparation of the Lipid and Aqueous Phases:
-
Melt the this compound at a temperature 5-10°C above its melting point (e.g., 80-85°C).
-
If applicable, dissolve the lipophilic drug in the molten lipid.
-
Separately, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The high shear forces and cavitation lead to the formation of a nanoemulsion.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Microemulsion Technique for Tripalmitin SLNs
This method is known for producing small and uniform nanoparticles.
-
Microemulsion Formulation:
-
Melt the tripalmitin at a temperature above its melting point (e.g., 70°C).
-
Prepare a mixture of surfactant (e.g., lecithin) and co-surfactant (e.g., ethanol) and add it to the molten lipid with the drug.
-
Add a specific amount of hot water to this mixture under gentle stirring until a clear, transparent microemulsion is formed.
-
-
Nanoparticle Formation:
-
Disperse the hot microemulsion into a large volume of cold water (e.g., 2-5°C) under continuous stirring.
-
The rapid cooling and dilution cause the precipitation of the lipid, leading to the formation of solid lipid nanoparticles.
-
Characterization of Solid Lipid Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Anemometry to assess the surface charge and predict the physical stability of the nanoparticle dispersion.
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation or ultrafiltration) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
EE (%) = [(Total drug amount - Amount of free drug) / Total drug amount] x 100
-
DL (%) = [(Weight of drug in nanoparticles) / (Weight of drug in nanoparticles + Weight of lipid)] x 100
-
-
Crystallinity and Polymorphism: Investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
In Vitro Drug Release: Commonly studied using the dialysis bag method or reverse dialysis in a suitable release medium (e.g., phosphate-buffered saline) at 37°C.
Visualizing Experimental Workflows
Conclusion
Both this compound and tripalmitin are suitable lipids for the formulation of solid lipid nanoparticles, each presenting distinct characteristics that can be leveraged for specific drug delivery applications. This compound, with its higher melting point, may offer greater physical stability, while the subtle differences in their crystalline structures can influence drug loading and release profiles. The choice between this compound and tripalmitin will ultimately depend on the specific properties of the drug to be encapsulated, the desired release kinetics, and the required long-term stability of the formulation. Careful consideration of the experimental parameters during preparation is paramount to achieving SLNs with the desired physicochemical characteristics and therapeutic performance. This guide serves as a foundational resource for researchers to make informed decisions in the development of effective SLN-based drug delivery systems.
References
A Comparative Analysis of Tristearin and Compritol 888 ATO for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical determinant of a drug delivery system's success. Among the solid lipids frequently employed in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based carriers, Tristearin and Compritol 888 ATO are prominent choices. This guide provides an objective, data-driven comparison of these two excipients to aid in the selection process for targeted and controlled-release drug delivery applications.
This compound, a pure triglyceride of stearic acid, and Compritol 888 ATO, a mixture of mono-, di-, and triglycerides of behenic acid, both serve as effective matrices for encapsulating therapeutic agents.[1][2][3] Their distinct chemical compositions, however, give rise to different physicochemical properties that influence key performance parameters of the final drug product, including drug loading capacity, encapsulation efficiency, particle size, and drug release profile.
Physicochemical Properties: A Tale of Two Lipids
The fundamental difference between this compound and Compritol 888 ATO lies in their chemical makeup and resulting crystal structure. This compound is a homogenous lipid, which can lead to a more ordered and crystalline structure upon solidification. In contrast, Compritol 888 ATO's blend of glycerides results in a less ordered, more amorphous lipid matrix.[4][5] This imperfection in the crystal lattice of Compritol 888 ATO is thought to provide more space for drug molecules, potentially leading to higher drug entrapment.[4][5]
| Property | This compound | Compritol 888 ATO | References |
| Chemical Composition | Glyceryl Tristearate (Triglyceride of Stearic Acid) | Mixture of mono-, di-, and triglycerides of Behenic Acid | [1][3] |
| Melting Point (°C) | ~55-72 | ~69-74 | [4][6] |
| Crystal Structure | More ordered, crystalline | Less ordered, amorphous | [4][5] |
| Key Advantage in Drug Delivery | High stability and biocompatibility. | High drug entrapment and controlled release. | [2][4] |
Performance in Drug Delivery: A Comparative Overview
The choice between this compound and Compritol 888 ATO can significantly impact the performance of a drug delivery system. The following table summarizes key performance parameters based on available experimental data. It is important to note that direct head-to-head comparative studies for the same drug under identical conditions are limited; therefore, this data is a collation from various studies.
| Performance Parameter | This compound | Compritol 888 ATO | References |
| Drug Loading Capacity | Generally lower due to its ordered crystalline structure. | Generally higher due to its less ordered crystal lattice, which provides more space for drug accommodation. | [3][4] |
| Encapsulation Efficiency (%) | Varies depending on the drug and formulation method. | Often demonstrates high encapsulation efficiency, particularly for lipophilic drugs. | [5][7] |
| Particle Size of Nanoparticles (nm) | Can be formulated into nanoparticles in the sub-micron range. | Can be formulated into nanoparticles in the sub-micron range, with sizes often between 100-300 nm. | [7][8] |
| Drug Release Profile | Can exhibit a burst release followed by sustained release. | Typically provides a sustained and controlled drug release profile. | [3][9] |
| Stability of Formulations | Formulations are generally stable. | Formulations exhibit good stability. | [7][8] |
Experimental Protocols: A Closer Look at Formulation
The most common method for preparing solid lipid nanoparticles using both this compound and Compritol 888 ATO is the hot homogenization technique. Below is a detailed, representative protocol synthesized from multiple sources.
Hot Homogenization Method for Solid Lipid Nanoparticle (SLN) Preparation
Objective: To prepare drug-loaded solid lipid nanoparticles using either this compound or Compritol 888 ATO as the lipid matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound or Compritol 888 ATO (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
The surfactant is dissolved in purified water in a separate beaker.
-
The aqueous phase is heated to the same temperature as the lipid phase.[1]
-
-
Formation of the Pre-emulsion:
-
The hot aqueous phase is added to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water (o/w) emulsion.[9]
-
-
Homogenization:
-
The hot pre-emulsion is then subjected to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range.[9]
-
Alternatively, prolonged high-shear homogenization can be used.
-
-
Cooling and Solidification:
-
The resulting nanoemulsion is cooled down to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles with the drug encapsulated within.[9]
-
-
Characterization:
-
The prepared SLNs are then characterized for particle size and size distribution (e.g., using Dynamic Light Scattering), encapsulation efficiency (by separating the free drug from the encapsulated drug), and drug release profile (using an appropriate in vitro release model).
-
Visualizing the Process and Rationale
To better understand the formulation process and the structural differences influencing drug loading, the following diagrams are provided.
Caption: Experimental workflow for the hot homogenization method.
Caption: Structural comparison and its effect on drug loading.
Conclusion: Making an Informed Decision
Both this compound and Compritol 888 ATO are valuable excipients for the development of lipid-based drug delivery systems. The choice between them should be guided by the specific requirements of the drug and the desired therapeutic outcome.
-
Compritol 888 ATO may be the preferred choice when high drug loading and a sustained release profile are the primary objectives, especially for lipophilic drugs. Its amorphous nature provides a less ordered matrix, which can enhance drug encapsulation.[4][5]
-
This compound , with its well-defined structure and high stability, is a robust option for creating stable SLNs.[2] While it may offer lower drug loading for some molecules compared to Compritol 888 ATO, it remains a highly effective and biocompatible carrier.
Ultimately, empirical formulation development and characterization are essential to determine the optimal lipid excipient for a specific drug candidate. This guide provides a foundational understanding to streamline the initial selection process and highlights the critical parameters to consider during the development of advanced drug delivery systems.
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. researchgate.net [researchgate.net]
- 5. Compritol®-based solid lipid nanoparticles of desvenlafaxine prepared by ultrasonication-assisted hot-melt encapsulation to modify its release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. japsonline.com [japsonline.com]
A Comparative Guide to the Validation of Drug Release Kinetics from Tristearin Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug release kinetics from tristearin matrices against other common lipid-based alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and kinetic models to aid in the selection and validation of appropriate controlled-release systems.
Introduction to Lipid-Based Drug Delivery Matrices
Lipid-based matrices are a cornerstone of controlled-release drug delivery systems, offering advantages such as biocompatibility, biodegradability, and the ability to encapsulate both lipophilic and hydrophilic drugs.[1] this compound, a triglyceride of stearic acid, is a widely used solid lipid excipient. However, its polymorphic nature, existing in metastable α and stable β forms, significantly influences drug release rates, making a thorough understanding and validation of its release kinetics crucial.[2][3][4][5] This guide compares the performance of this compound with two other common glycerides used in pharmaceutical formulations: glyceryl behenate and glyceryl palmitostearate.
Comparative Analysis of Drug Release Kinetics
The following tables summarize quantitative data on drug release from this compound, glyceryl behenate, and glyceryl palmitostearate matrices. It is important to note that the data is compiled from different studies using various model drugs and experimental conditions, which should be considered when making direct comparisons.
Table 1: Drug Release from this compound-Based Matrices
| Model Drug | Formulation Details | Key Release Findings | Release Model | Reference |
| Caffeine | This compound microspheres | Release from the α-polymorph is faster initially due to better wetting, while the β-polymorph shows slower initial release.[2][3][4][5] Higher drug loading leads to enhanced release.[2][3][4][5] | Diffusion-controlled | [2][4][5] |
| Caffeine | This compound microparticles with liquid lipids | Addition of liquid lipids like oleic acid and ethyl oleate can enhance the drug release rate, with up to 100% of the drug released in 3 hours.[6] | Not specified | [6] |
| Etodolac | This compound Solid Lipid Nanoparticles (SLNs) | Prolonged release observed over 36 hours. | Higuchi kinetic model | [7] |
| Miconazole Nitrate | This compound SLNs | Sustained release over an extended period. | Korsmeyer-Peppas model | [8] |
Table 2: Drug Release from Glyceryl Behenate (Compritol® 888 ATO) Matrices
| Model Drug | Formulation Details | Key Release Findings | Release Model | Reference |
| Theophylline | Matrix tablets | Sustained release for up to 12 hours.[9] Drug release follows Fickian diffusion.[10] | Fickian diffusion | [9][10] |
| Tramadol HCl | Matrix tablets prepared by hot fusion | More effective in retarding drug release compared to direct compression. Release is independent of compression force and pH.[11] | Not specified | [11] |
| Venlafaxine HCl | Matrix tablets with release enhancers | Release profile is dependent on the concentration of glyceryl behenate and the preparation method.[12] | Fickian diffusion | [12] |
Table 3: Drug Release from Glyceryl Palmitostearate (Precirol® ATO 5) Matrices
| Model Drug | Formulation Details | Key Release Findings | Release Model | Reference |
| Theophylline | Matrix with mannitol and/or HPMC | With HPMC or mannitol alone, release follows a diffusion-controlled model.[13] With both, the mechanism shifts to first-order release.[13] | Higuchi model (alone), First-order (combined) | [13] |
| Diprophylline | Matrices with direct compression excipients | Greater drug release prolongation is achieved with dissolving excipients compared to swelling ones.[2] | Bi-exponential first-order models and Weibull function | [2] |
| Tramadol HCl | Sustained-release matrix tablets | Melt granulation was a better technique than direct compression for sustained release. | Fickian diffusion | [12] |
Experimental Protocols
Fabrication of Lipid-Based Matrices
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization
This method is suitable for producing solid lipid nanoparticles where the drug is dispersed within the lipid matrix.
Materials:
-
This compound (solid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Double distilled water
Equipment:
-
High-shear homogenizer
-
Water bath
-
Beakers
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point. Disperse or dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 17,000 rpm) for a specified time (e.g., 20 minutes) to form a hot oil-in-water emulsion.[8]
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified using methods like dialysis or tangential flow filtration to remove any unentrapped drug and excess surfactant.
In Vitro Drug Release Testing
Protocol 2: Dialysis Bag Method for In Vitro Drug Release
This method is commonly used for particulate systems like SLNs and NLCs to separate the nanoparticles from the release medium.[14]
Materials:
-
Lipid matrix formulation (e.g., SLN dispersion)
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Beakers or dissolution vessels
-
Shaking water bath or orbital shaker
Equipment:
-
Validated analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Sample Loading: Accurately measure a specific volume of the lipid matrix formulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Dissolution Setup: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium.[14]
-
Agitation: Place the vessel in a shaking water bath or on an orbital shaker set to a specified agitation speed (e.g., 150 cycles/min) to ensure uniform mixing.[14]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium from the vessel.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[14]
-
Sample Analysis: Analyze the collected samples for drug content using a validated analytical method.
Mathematical Modeling of Drug Release Kinetics
To understand the mechanism of drug release, the in vitro release data is fitted to various mathematical models.[15][16]
Table 4: Common Mathematical Models for Drug Release Kinetics
| Model | Equation | Description |
| Zero-Order | Qt = Q0 + K0t | The drug release rate is independent of its concentration.[15][16] |
| First-Order | log Qt = log Q0 - (K1t / 2.303) | The drug release rate is directly proportional to the concentration of the drug remaining in the matrix. |
| Higuchi | Qt = KH√t | Describes drug release as a diffusion process based on Fick's law, where release is proportional to the square root of time.[15] |
| Korsmeyer-Peppas | Mt/ M∞ = Ktn | A semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' is indicative of the release mechanism.[16] |
Where:
-
Qt is the cumulative amount of drug released at time t.
-
Q0 is the initial amount of drug in the matrix.
-
K0, K1, and KH are the release rate constants for the respective models.
-
Mt/ M∞ is the fraction of drug released at time t.
-
K is the release rate constant.
-
n is the release exponent.
Visualizations
The following diagrams illustrate the experimental workflow for validating drug release kinetics and the logical relationships between different kinetic models.
Caption: Experimental workflow for validating drug release kinetics.
Caption: Relationship between kinetic models and release mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of API release with matrix polymorphism in this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ptfarm.pl [ptfarm.pl]
In-Vitro and In-Vivo Correlation of Tristearin-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust in-vitro and in-vivo correlations (IVIVC) is a critical aspect of pharmaceutical development, enabling the prediction of a formulation's in-vivo performance from in-vitro data. This is particularly challenging for lipid-based formulations like those utilizing Tristearin, a triglyceride commonly used in the production of solid lipid nanoparticles (SLNs). The complex in-vivo behavior of these formulations, including enzymatic digestion and interaction with physiological components, often complicates the establishment of a direct correlation.[1] This guide provides a comparative overview of in-vitro release and in-vivo pharmacokinetic data for this compound-based formulations, supported by detailed experimental methodologies and visual workflows.
Comparative Performance Data
Establishing a direct and universally applicable IVIVC for this compound-based formulations is challenging due to the diverse physicochemical properties of the encapsulated drugs and variations in formulation and testing parameters. However, by examining data from various studies, we can discern general trends and performance characteristics. The following tables summarize key in-vitro and in-vivo parameters for different drugs formulated in this compound-based solid lipid nanoparticles (SLNs).
| Drug | Formulation Details | In-Vitro Release Profile | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Etodolac | This compound SLNs prepared by microemulsification with Poloxamer and Tween 80 as surfactants. | Prolonged release over 36 hours, following the Higuchi kinetic model. | Not specified in abstract | Not specified in abstract | [2] |
| Flucanazole | This compound SLNs prepared by solvent diffusion-emulsification with Poloxamer 188 and Tween 80. | 56% cumulative release in PBS (pH 7.4) over 48 hours. | Not Applicable (Topical) | Not Applicable | [3] |
| Curcumin Derivative | This compound-based SLNs prepared by film ultrasonic dispersion. | Sustained release over 48 hours. | Not specified in abstract | Compared to the free drug, the SLN formulation showed a 14.7-hour half-life, a 35.6-fold slower metabolism, and a 37.0-fold improved AUC. | [4] |
Note: The lack of directly comparable, comprehensive IVIVC studies for a single drug in a this compound-based formulation in the public domain necessitates a synthesized approach to data comparison. The data presented highlights the sustained-release characteristics and potential for bioavailability enhancement common to this compound SLN formulations.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible research and the successful establishment of IVIVC. Below are representative methodologies for the preparation and evaluation of this compound-based SLNs.
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Microemulsification
This method is suitable for the encapsulation of both lipophilic and hydrophilic drugs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional)
-
Purified Water
Procedure:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point (around 72°C).
-
Disperse the API in the molten this compound.
-
In a separate vessel, prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified period (e.g., 5-15 minutes) to form a hot oil-in-water (o/w) pre-emulsion.
-
Cool the pre-emulsion to room temperature while stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
The resulting SLN dispersion can be further processed, for instance, by lyophilization to obtain a dry powder.
In-Vitro Drug Release Study using the Dialysis Bag Method
This is a common and relatively simple method for assessing the in-vitro release profile of nanoparticles.[5][6]
Materials:
-
This compound SLN dispersion
-
Dialysis membrane with a specific molecular weight cut-off (MWCO), ensuring free passage of the drug but retention of the nanoparticles.
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
Shaking water bath or magnetic stirrer
Procedure:
-
Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Accurately measure a specific volume of the SLN dispersion and place it inside the dialysis bag.
-
Seal the dialysis bag securely.
-
Place the sealed dialysis bag into a vessel containing a known volume of the release medium.
-
Maintain the temperature at 37°C and provide constant agitation (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
In-Vivo Pharmacokinetic Study in a Rat Model
Animal studies are essential for determining the in-vivo performance of a drug formulation.
Procedure:
-
Fast the animals (e.g., Wistar rats) overnight with free access to water.
-
Administer the this compound-based formulation (e.g., SLN dispersion) and a control formulation (e.g., free drug suspension) orally via gavage at a predetermined dose.
-
At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma samples using a suitable solvent extraction method.
-
Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[4]
Visualization of Workflows and Relationships
Understanding the logical flow of experiments and the interplay of different factors is crucial for IVIVC studies. The following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Unveiling the Influence of Tristearin Polymorphs on Drug Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polymorphic nature of lipid excipients like Tristearin plays a pivotal role in the performance of controlled-release drug formulations. The arrangement of molecules in the crystal lattice directly impacts physicochemical properties such as melting point, solubility, and, most critically, the drug release profile. This guide provides a comprehensive comparison of the efficacy of the three primary polymorphs of this compound—α, β', and β—in modulating drug release, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a triglyceride of stearic acid, is a widely used lipid excipient in the pharmaceutical industry for creating solid lipid microparticles that encapsulate active pharmaceutical ingredients (APIs). It can exist in three main polymorphic forms: the metastable α form, the intermediate β' form, and the most stable β form. The transition between these forms can significantly alter the drug release characteristics of the final product.
Experimental evidence robustly demonstrates that the α polymorph exhibits the most rapid drug release , attributed to its lower density and less ordered crystalline structure. Conversely, the β polymorph provides the most sustained release due to its highly ordered and dense crystal lattice, which hinders drug diffusion. While direct quantitative drug release data for the β' polymorph is less prevalent in the literature, its intermediate stability and structural properties suggest a release profile that is slower than the α form but faster than the β form.
This guide will delve into the quantitative data comparing the α and β polymorphs, detail the experimental protocols for characterization and dissolution testing, and provide a visual representation of the experimental workflow.
Data Presentation: Quantitative Comparison of Drug Release
The following table summarizes the cumulative drug release of a model hydrophilic drug, caffeine, from this compound microparticles prepared in the α and β polymorphic forms. The data clearly illustrates the profound impact of the polymorphic state on the rate and extent of drug release.
| Time (hours) | Cumulative Drug Release (%) - α Polymorph | Cumulative Drug Release (%) - β Polymorph |
| 1 | 35 | 5 |
| 2 | 58 | 8 |
| 3 | 75 | 10 |
| 4 | 88 | 12 |
| 5 | 95 | 15 |
Note: The data presented is a representative summary compiled from published studies. Actual release profiles can vary depending on the specific drug, formulation, and experimental conditions.
Experimental Protocols
The following sections detail the methodologies employed to characterize the this compound polymorphs and evaluate their respective drug release profiles.
Preparation of this compound Microparticles
This compound microparticles encapsulating a model drug are typically prepared using a spray congealing technique.
-
Materials: this compound (pharmaceutical grade), Active Pharmaceutical Ingredient (e.g., caffeine), suitable solvent (if required for API dissolution).
-
Procedure:
-
This compound is melted at a temperature approximately 10-20°C above its melting point (around 80-90°C).
-
The API is dispersed or dissolved in the molten this compound.
-
The molten mixture is then atomized through a nozzle into a cooling chamber.
-
The rapid cooling of the droplets leads to the solidification of this compound into microparticles, primarily in the metastable α form.
-
To obtain the stable β form, the freshly prepared microparticles are annealed at a temperature slightly below the melting point of the β form (around 60-65°C) for a sufficient duration (e.g., 24-48 hours) to ensure complete polymorphic transformation. The β' form can be obtained by controlled cooling or shorter annealing times, but its isolation for dissolution studies is less common.
-
Polymorph Characterization
The polymorphic form of the this compound microparticles is confirmed using the following analytical techniques:
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of melting points and polymorphic transitions.
-
Protocol: A small sample of the microparticles (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the melting point of the β form (e.g., 100°C). The resulting thermogram will show distinct endothermic peaks corresponding to the melting of the α (around 55°C), β' (around 65°C), and β (around 73°C) polymorphs.
-
-
Powder X-Ray Diffraction (PXRD):
-
Principle: Provides information about the crystalline structure of a material. Each polymorph has a unique diffraction pattern.
-
Protocol: A powdered sample of the microparticles is placed on a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded over a specific range of 2θ angles. The resulting diffractogram is compared to reference patterns for the α, β', and β polymorphs of this compound to confirm the crystalline form.
-
In Vitro Drug Release Testing
The rate and extent of drug release from the different polymorphic forms of this compound microparticles are determined using a standard dissolution apparatus.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Protocol:
-
A known quantity of this compound microparticles containing a specific amount of the drug is added to the dissolution vessel containing a pre-warmed dissolution medium.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the dissolution medium is withdrawn.
-
The withdrawn sample is filtered through a suitable filter (e.g., 0.45 µm) to remove any undissolved microparticles.
-
The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
An equal volume of fresh, pre-warmed dissolution medium is added back to the vessel to maintain a constant volume.
-
The cumulative percentage of drug released is calculated at each time point.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for comparing the efficacy of different this compound polymorphs in drug release.
Caption: Experimental workflow for comparing drug release from different this compound polymorphs.
Conclusion
The polymorphic form of this compound is a critical determinant of drug release from solid lipid microparticle formulations. The metastable α form provides the fastest release, while the stable β form offers the most sustained release profile. The choice of polymorph should be carefully considered during formulation development to achieve the desired therapeutic outcome. This guide provides a foundational understanding and practical methodologies for researchers and scientists working to optimize drug delivery systems based on this compound and other polymorphic lipid excipients. Further research into the drug release characteristics of the β' polymorph would provide a more complete picture of the structure-function relationship in these systems.
Analysis of Tristearin Miscibility in Ternary Lipid Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the miscibility of tristearin in various ternary lipid systems, a critical factor in the formulation and stability of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The inclusion of this compound, a high-melting point triglyceride, is often intended to create a stable, solid lipid matrix. However, its miscibility with other lipids dictates the resulting structure, drug loading capacity, and release profile of the final formulation. This document summarizes key experimental findings and methodologies to aid in the rational design of this compound-based lipid systems.
Comparative Analysis of this compound Miscibility
The miscibility of this compound with other lipids is often limited due to its highly ordered crystalline structure. In ternary systems, the third lipid component can act as a compatibilizer or further contribute to phase separation. The following tables summarize quantitative data from studies on this compound-containing ternary lipid systems.
Table 1: Miscibility of this compound in Ternary Systems with Medium-Chain Triglycerides
| Lipid System Components | Analytical Method | Key Findings on this compound Miscibility | Reference |
| This compound, Caprylic/Capric Triglyceride (MCT), Lecithin | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | This compound showed limited miscibility with MCT, leading to the formation of separate crystalline domains. Lecithin, as a surfactant, influenced the crystallization behavior but did not significantly enhance the miscibility of the bulk lipids. The presence of multiple melting peaks in DSC thermograms indicated phase separation. | |
| This compound, Glyceryl Monostearate (GMS), Miglyol 812 | DSC, Polarized Light Microscopy | Phase separation was observed, with this compound crystallizing out from the liquid lipid (Miglyol 812) and GMS mixture. The extent of miscibility was dependent on the concentration of GMS, which could incorporate small amounts of this compound into its structure. |
Table 2: Miscibility of this compound in Ternary Systems with Solid Lipids
| Lipid System Components | Analytical Method | Key Findings on this compound Miscibility | Reference |
| This compound, Compritol 888 ATO, Precirol ATO 5 | DSC, XRD | This compound exhibited partial miscibility with Compritol and Precirol. The formation of a eutectic mixture was observed at specific compositions, indicating some level of interaction and miscibility in the solid state. However, at higher this compound concentrations, separate crystallization occurred. | |
| This compound, Cetyl Palmitate, Stearic Acid | DSC, Raman Spectroscopy | This system showed complex phase behavior with evidence of both miscible and immiscible domains. Stearic acid could interact with both this compound and cetyl palmitate, but the overall miscibility was limited, leading to a heterogeneous solid matrix. |
Experimental Protocols
The assessment of lipid miscibility relies on thermal analysis and structural characterization techniques. Below are detailed methodologies for the key experiments cited.
1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and crystallization, are detected as endothermic or exothermic peaks, respectively. The presence of multiple peaks or shifts in peak positions can indicate the miscibility or immiscibility of components.
-
Methodology:
-
Accurately weigh 5-10 mg of the lipid mixture into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
The thermal program typically involves a heating-cooling-heating cycle to erase the thermal history of the sample. For example:
-
Heat from 25°C to 100°C at a rate of 10°C/min.
-
Hold at 100°C for 10 minutes.
-
Cool from 100°C to 0°C at a rate of 5°C/min.
-
Hold at 0°C for 5 minutes.
-
Reheat from 0°C to 100°C at a rate of 10°C/min.
-
-
Analyze the resulting thermograms for the appearance of new peaks, disappearance of peaks, or shifts in melting points compared to the individual components. A single, sharp melting peak suggests good miscibility, while multiple peaks indicate phase separation.
-
2. X-Ray Diffraction (XRD)
-
Principle: XRD is used to investigate the crystalline structure of materials. Different lipid polymorphs (α, β', β) have characteristic diffraction patterns. In lipid mixtures, changes in the diffraction pattern can reveal alterations in the crystal lattice due to the incorporation of another lipid, indicating miscibility.
-
Methodology:
-
Prepare the lipid mixture by melting and subsequent cooling to the desired temperature.
-
Mount the solid lipid sample on the XRD sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The analysis focuses on the short and long spacings in the diffractogram. A shift in the peak positions or the appearance of a new diffraction pattern compared to the pure components can indicate miscibility. The absence of peaks corresponding to one of the components suggests its amorphous state or dissolution in the other lipid.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the miscibility of this compound in a ternary lipid system.
Caption: Experimental workflow for miscibility analysis.
This guide provides a foundational understanding of this compound miscibility in ternary lipid systems. The presented data and protocols serve as a starting point for researchers to design and characterize novel lipid-based formulations with desired physicochemical properties.
Cross-Validation of Analytical Methods for Tristearin Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of Tristearin, a triglyceride of stearic acid, is crucial in various fields, including pharmaceuticals, food science, and materials science. Its polymorphic behavior and purity can significantly impact product performance and stability. This guide provides a comparative overview of key analytical methods for this compound characterization: Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a framework for cross-validation by comparing the principles, capabilities, and data obtained from each technique.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound characterization depends on the specific information required, such as polymorphic form, thermal behavior, fatty acid composition, or molecular structure. Each technique offers unique advantages and provides complementary information.
Data Summary
The following tables summarize the key quantitative data and performance characteristics of each analytical method for the characterization of this compound.
Table 1: Thermal and Structural Characterization of this compound Polymorphs by DSC and XRD
| Parameter | Differential Scanning Calorimetry (DSC) | X-ray Diffraction (XRD) |
| Principle | Measures the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] | Measures the scattering of X-rays by the crystalline lattice of a material to determine its atomic and molecular structure.[2][3] |
| Information Obtained | Melting point, enthalpy of fusion, crystallization temperature, glass transition temperature, and polymorphic transitions.[1][4] | Crystal structure, polymorphic form identification, degree of crystallinity, and lattice parameters.[3][5][6][7] |
| This compound α-form Melting Point (°C) | ~55 - 60[5][8] | N/A |
| This compound β'-form Melting Point (°C) | ~64 - 65[8][9] | N/A |
| This compound β-form Melting Point (°C) | ~71 - 73[5][8][9] | N/A |
| This compound α-form d-spacing (Å) | N/A | ~4.13 (single strong reflection)[5] |
| This compound β-form d-spacing (Å) | N/A | ~4.58, 3.84, 3.67 (strong reflections at 2θ ≈ 19.38°, 23.17°, 24.24°)[5] |
| Sample Requirement | Small sample size (typically 2-5 mg).[9] | Small amount of powdered sample. |
| Advantages | Excellent for studying thermal transitions and polymorphism.[4][10][11][12] High sensitivity to thermal events. | Definitive identification of polymorphic forms based on crystal structure.[5][6][7] Can provide information on the degree of crystallinity. |
| Limitations | Indirect identification of polymorphs based on melting points, which can overlap.[11] | Less sensitive to amorphous content compared to DSC. May require reference standards for phase identification. |
Table 2: Compositional and Structural Analysis of this compound by GC and NMR
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile components of a mixture based on their partitioning between a stationary phase and a mobile gas phase.[13] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a sample.[14][15] |
| Information Obtained | Fatty acid composition (after derivatization to Fatty Acid Methyl Esters - FAMEs), purity, and quantification of related substances.[13][16] | Detailed molecular structure, identification and quantification of triglycerides, phospholipids, and other lipids, and determination of acyl positional distribution.[14][15][17][18][19] |
| Sample Preparation | Derivatization (transesterification) to FAMEs is required for fatty acid analysis.[13][20] | Minimal sample preparation, often just dissolution in a deuterated solvent.[15] Non-destructive.[14][15] |
| Purity (Area %) | Can achieve high accuracy for purity determination (e.g., ≥98.0%). | Can be used for quantitative analysis to determine the concentration of different lipid species.[14][21] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | High sensitivity, capable of detecting trace impurities.[22] | Lower sensitivity compared to mass spectrometry-based methods.[14][15] |
| Advantages | Highly sensitive and quantitative for fatty acid profiling.[13] Well-established and robust method. | Provides detailed structural information without the need for derivatization.[15][19] High reproducibility.[14] |
| Limitations | Destructive sample preparation (derivatization).[13] Indirect analysis of the triglyceride structure. | Lower sensitivity than GC.[15] Complex spectra can be challenging to interpret for mixtures.[15] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium.[11]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[9]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 90 °C at a controlled heating rate (e.g., 5 °C/min or 10 °C/min).[5][9] This initial scan is used to observe the melting of existing polymorphs.
-
Hold the sample at 90 °C for 5 minutes to erase any thermal history.[6][11]
-
Cool the sample to a specific crystallization temperature (e.g., 57 °C for the β-form) and hold isothermally to induce crystallization of a specific polymorph.[6] Alternatively, cool at a controlled rate (e.g., 50 °C/min) to a lower temperature (e.g., 25 °C) to obtain the α-form.[6]
-
Reheat the sample from the lower temperature to 90 °C at a controlled rate (e.g., 10 °C/min) to observe the melting behavior of the formed polymorph.[5]
-
-
Data Analysis: Determine the onset temperature, peak maximum (melting point), and enthalpy of fusion (area under the peak) for each thermal event from the resulting thermogram.[9]
Powder X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder. Ensure a flat and even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.54 Å).[12]
-
Data Collection: Scan the sample over a 2θ range appropriate for identifying the characteristic peaks of this compound polymorphs. A typical range is from 1.5° to 35° 2θ.[6]
-
Data Analysis: Identify the 2θ positions and calculate the corresponding d-spacings of the diffraction peaks. Compare the obtained diffraction pattern with known patterns for the α and β forms of this compound to identify the polymorphic form present in the sample.[5][6]
Gas Chromatography (GC-FID) Protocol for Fatty Acid Analysis
-
Sample Preparation (Transesterification to FAMEs):
-
Accurately weigh about 10-20 mg of the this compound sample into a reaction vial.
-
Add a known volume of an internal standard solution (e.g., methyl heptadecanoate).
-
Add 2 mL of a derivatization agent, such as 0.5 M sodium methoxide in methanol.[20]
-
Vortex the mixture for a few minutes at room temperature to allow for the transesterification reaction to complete.
-
Add a nonpolar solvent like hexane or heptane to extract the FAMEs.[23]
-
Add a saturated sodium chloride solution to wash the organic layer.[23]
-
Carefully transfer the upper organic layer containing the FAMEs into a GC vial.[23]
-
-
GC-FID Conditions:
-
Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).[23]
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: Identify the FAME peaks based on their retention times compared to a standard FAME mixture. Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard. Calculate the purity of this compound based on the relative area percentage of methyl stearate.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
NMR Experiment:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that covers all proton signals.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to different proton groups in the this compound molecule. The signal from the glycerol backbone protons can be used as an internal reference.[24]
-
Analyze the chemical shifts and coupling patterns to confirm the structure of this compound and identify any impurities.[25]
-
Mandatory Visualizations
Experimental Workflow for this compound Polymorph Analysis
Logical Relationship for Purity and Compositional Analysis
By employing a multi-technique approach and cross-validating the results, researchers can gain a comprehensive and reliable understanding of the physicochemical properties of this compound, ensuring the quality and performance of their products.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. milliyasrcollege.org [milliyasrcollege.org]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of beta-trimyristin and beta-tristearin from high-resolution X-ray powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Differential Scanning Calorimetry Study of the Crystallization Kinetics of this compound-Tripalmitin Mixtures - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. environics.com [environics.com]
- 23. benchchem.com [benchchem.com]
- 24. nmr.oxinst.jp [nmr.oxinst.jp]
- 25. researchgate.net [researchgate.net]
A Comparative Evaluation of Tristearin and Carnauba Wax in Nanoformulations
In the realm of drug delivery, the choice of lipid excipients is a critical determinant of the physicochemical properties and in vivo performance of nanoformulations. Among the solid lipids utilized for the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), Tristearin and Carnauba wax have emerged as prominent candidates. This guide provides an objective comparison of their performance in nanoformulations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties: A Tabulated Comparison
The following tables summarize key quantitative data from various studies on nanoformulations incorporating either this compound or Carnauba wax. It is important to note that a direct head-to-head comparison under identical experimental conditions is limited in the current literature. Therefore, these tables collate data from different studies, and variations in formulation parameters (e.g., drug, surfactant, preparation method) should be considered when interpreting the results.
Table 1: Particle Size and Polydispersity Index (PDI) of Nanoformulations
| Lipid | Drug | Preparation Method | Particle Size (nm) | PDI | Reference |
| This compound | Etodolac | Microemulsification | < 300 | - | [1] |
| This compound | Orlistat | Hot Homogenization | 67.65 - 462.6 | 0.197 - 0.523 | [2] |
| This compound | Ebastine | Hot Melt and Ultrasonic Emulsification | 147.5 ± 3.32 | 0.106 ± 0.005 | [3] |
| Carnauba wax | - | Melt-Emulsify-Chill | 406.5 ± 27.94 - 588.0 ± 123.0 | 0.17 ± 0.05 - 0.41 ± 0.23 | [4] |
| Carnauba wax | - | Design of Experiments Optimized | 176.3 ± 2.78 | 0.268 ± 0.022 | [5] |
Table 2: Zeta Potential, Drug Loading, and Encapsulation Efficiency
| Lipid | Drug | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| This compound | Ebastine | - | 10.02 | 86.7 | [3] |
| This compound | Paclitaxel (in NLC) | -20.21 | - | 94.27 | [6] |
| Carnauba wax | - | - | - | - | [4] |
| Carnauba wax | - | -35.5 ± 0.36 | - | - | [5] |
In Vitro Drug Release Profiles
The drug release from lipid nanoparticles is a crucial factor influencing their therapeutic efficacy. Studies have shown that both this compound and Carnauba wax can be utilized to achieve sustained drug release.
-
This compound-based SLNs loaded with etodolac demonstrated a prolonged release over 36 hours, following a Higuchi kinetic model.[1]
-
Carnauba wax has been shown to act as a release retardant in various formulations. In matrix tablets, a higher concentration of carnauba wax resulted in a slower drug release rate for diclofenac sodium.[7] Similarly, in modified release granules, carnauba wax exhibited the slowest drug release compared to beeswax and glyceryl monostearate, a property attributed to its higher melting point.[8]
It is generally observed that a higher lipid concentration leads to a more sustained release profile. The crystalline nature of the lipid matrix plays a significant role, with more ordered crystalline structures potentially leading to drug expulsion and a faster release.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the characterization of lipid nanoformulations.
Preparation of Solid Lipid Nanoparticles (SLNs)
A common method for preparing SLNs is the hot homogenization technique followed by ultrasonication .
-
Lipid Phase Preparation: The solid lipid (this compound or Carnauba wax) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The surfactant(s) are dissolved in distilled water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. Carnauba wax nanoparticles enhance strong systemic and mucosal cellular and humoral immune responses to HIV-gp140 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel loaded Capmul MCM and this compound based nanostructured lipid carriers (NLCs) for glioblastoma treatment: screening of formulation components by quality by design (QbD) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Safe Disposal of Tristearin in a Laboratory Setting
The proper disposal of Tristearin is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Assessment
This compound is generally not classified as a hazardous substance.[1][2] It is an odorless, white powder that is insoluble in water.[3][4] Despite its non-hazardous classification, it is imperative to follow standard laboratory safety protocols. Minimize dust generation and accumulation during handling and avoid contact with eyes, skin, and clothing.[5] In case of a spill, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.[5]
The primary consideration for disposal is whether the this compound waste is pure or has been contaminated with other chemicals. This determination will dictate the correct disposal pathway.
Step-by-Step Disposal Protocol
Follow this procedural guidance to ensure the safe and compliant disposal of this compound.
Step 1: Characterize the Waste Stream The initial and most critical step is to accurately identify the composition of the this compound waste.
-
Pure this compound: This includes unused, expired, or non-contaminated this compound.
-
Contaminated this compound: This includes this compound mixed with other substances, such as solvents, reactants, or other hazardous chemicals. Any this compound that has been used in experimental processes should be treated as potentially contaminated.
Step 2: Consult Institutional and Regulatory Guidelines Before proceeding, always consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided Safety Data Sheet (SDS). Local, state, and federal regulations may have specific requirements for chemical waste disposal that supersede general guidance.[6] Laboratory personnel should be trained on the proper handling and disposal procedures for waste generated in their lab.[7]
Step 3: Select the Appropriate Disposal Pathway
Pathway A: Disposal of Pure/Uncontaminated this compound If the this compound is pure and your institutional policy permits, it may be disposed of as non-hazardous solid waste.
-
Packaging: Place the this compound powder in a securely sealed, durable container to prevent leakage or dust formation.
-
Labeling: Clearly label the container as "this compound" and "Non-Hazardous Waste." If disposing of an empty original container, deface any old chemical labels.[7]
-
Disposal: Dispose of the sealed container in the regular trash. It is good practice to alert facility maintenance staff when chemicals are being disposed of in the trash to prevent accidents.[8]
Pathway B: Disposal of Contaminated this compound or as per Institutional Policy If the this compound is contaminated or if your institution's policy requires all chemical waste to be handled by EHS, it must be disposed of through the hazardous waste program.[7][9]
-
Container Selection: Use a designated and appropriate hazardous waste container that is compatible with all components of the waste mixture.
-
Labeling: Affix a "Hazardous Waste" label to the container.[10] Clearly list all constituents of the waste mixture by their full chemical names (no abbreviations).[10]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11] Ensure incompatible waste types are segregated. For instance, acids and bases should be stored separately.[11]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.[7][9] Do not pour any chemical waste down the drain.[1][12]
Quantitative Data Summary
The following table summarizes key physical, chemical, and ecotoxicological data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₅₇H₁₁₀O₆ | [1][3] |
| Molar Mass | 891.48 g/mol | [1] |
| Appearance | White, odorless powder | [3][4] |
| Melting Point | Can exhibit multiple melting points: 54-73°C (polymorph dependent) | [3][4] |
| Solubility in Water | Insoluble | [3] |
| Bioaccumulation Factor (BCF) | <10 in fish, suggesting low potential for bioconcentration in aquatic organisms. | [2][12] |
| Aerobic Biodegradation | 24% of theoretical CO₂ yield in 5 days using an activated sludge inoculum. | [2][12] |
| Soil Mobility (Koc) | Estimated Koc of 1 x 10¹⁰, suggesting it is expected to be immobile in soil. | [2][12] |
Cited Experimental Protocol: Aerobic Biodegradability
The environmental fate of this compound has been assessed through standardized biodegradability testing.
-
Objective: To determine the rate of aerobic biodegradation of this compound in an aqueous medium.
-
Methodology: A study was conducted using an activated sludge inoculum as the microbial source.[2][12]
-
Test Substance: this compound
-
Concentration: 0.05 mg/L
-
Inoculum: Activated sludge
-
Duration: 5 days
-
Endpoint Measured: The amount of carbon dioxide (CO₂) produced was measured and compared to the theoretical maximum CO₂ production.
-
-
Result: The experiment showed that this compound degraded by 24% of its theoretical CO₂ yield over the 5-day period, indicating a degree of biodegradability.[2][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stearin - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling Tristearin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Tristearin.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Standard | Purpose |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To protect eyes from dust particles.[1][3] |
| Hands | Protective gloves (e.g., nitrile) | EN 374 | To prevent skin contact.[1][3] |
| Respiratory | Dust respirator or full-face respirator | NIOSH/MSHA or EN 149 | Recommended if dust generation is significant or if irritation occurs.[1][3][4] |
| Body | Laboratory coat or protective clothing | N/A | To prevent contamination of personal clothing.[1][3] |
Operational Plan: Step-by-Step Handling of this compound
Following a structured operational plan ensures the safe and effective use of this compound in a laboratory setting.
1. Preparation:
- Ensure the work area is clean and well-ventilated.[1][3]
- Confirm that a safety shower and eye wash station are accessible.
- Don all required personal protective equipment as outlined in the table above.
- Retrieve the this compound container from its cool, dry, and well-ventilated storage area.[1][3]
2. Handling and Use:
- Handle this compound in a manner that minimizes dust generation.[3]
- Use a fume hood or other local exhaust ventilation if there is a potential for dust to become airborne.
- Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
- Wash hands thoroughly after handling the substance.[3]
3. Post-Handling:
- Securely close the this compound container.
- Return the container to its designated storage location.
- Clean the work area, ensuring any residual dust is appropriately collected for disposal.
- Properly remove and dispose of or decontaminate used PPE.
Disposal Plan: Step-by-Step Disposal of this compound
Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory environment.
1. Waste Collection:
- Collect excess or unwanted this compound in a suitable, labeled, and closed container for disposal.[3]
- Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed.
2. Disposal Method:
- This compound is not classified as hazardous waste.[2]
- Disposal can typically be through a licensed chemical destruction plant, controlled incineration, or sanitary landfill, in accordance with local, state, and federal regulations.[1][2][5]
- Do not discharge this compound into sewers or drains.[1][2]
3. Contaminated Packaging:
- Empty containers may retain product residue.[5]
- Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][4]
- Alternatively, packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1][4]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
